molecular formula C13H14N2O3S B1584217 Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- CAS No. 4273-88-5

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Cat. No.: B1584217
CAS No.: 4273-88-5
M. Wt: 278.33 g/mol
InChI Key: GXFGVXXEQKKDGE-UHFFFAOYSA-N
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Description

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C13H14N2O3S/c1-3-18-9-4-5-10-11(7-9)19-13(14-10)15-12(17)6-8(2)16/h4-5,7H,3,6H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXFGVXXEQKKDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063384
Record name Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
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Molecular Weight

278.33 g/mol
Source PubChem
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CAS No.

4273-88-5
Record name N-(6-Ethoxy-2-benzothiazolyl)-3-oxobutanamide
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Record name Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
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Record name Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
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Record name Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-
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Record name N-(6-ethoxybenzothiazol-2-yl)acetoacetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound of interest in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations. This work is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, with the molecular formula C13H14N2O3S, belongs to the benzothiazole class of heterocyclic compounds.[1][2] Benzothiazoles are a "privileged" structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3][4] The title compound, featuring a β-ketoamide functionality, is a versatile intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological screening.

The synthetic strategy outlined herein is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its acetoacetylation to yield the final product.

Synthesis of the Key Intermediate: 2-Amino-6-ethoxybenzothiazole

The synthesis of the 2-aminobenzothiazole core is a critical first step. A common and effective method involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.[5] In this case, p-phenetidine (4-ethoxyaniline) serves as the starting material.

Reaction Mechanism and Rationale

The reaction proceeds via an in-situ formation of thiocyanogen, (SCN)₂, which then electrophilically attacks the aromatic ring of p-phenetidine. This is followed by an intramolecular cyclization to form the benzothiazole ring. The choice of solvent and halogen is crucial for controlling the reaction rate and minimizing side products.

Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole

Materials:

  • p-Phenetidine

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve p-phenetidine (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker of crushed ice with constant stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.

Process Visualization

Synthesis_of_2_amino_6_ethoxybenzothiazole p_phenetidine p-Phenetidine reaction_mixture Reaction Mixture p_phenetidine->reaction_mixture thiocyanate NH4SCN thiocyanate->reaction_mixture acetic_acid Glacial Acetic Acid acetic_acid->reaction_mixture bromine Br2 in Acetic Acid bromine->reaction_mixture neutralization Neutralization (NaHCO3) reaction_mixture->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product 2-Amino-6-ethoxybenzothiazole recrystallization->product

Caption: Workflow for the synthesis of 2-amino-6-ethoxybenzothiazole.

Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

The final step in the synthesis is the acetoacetylation of 2-amino-6-ethoxybenzothiazole. This can be achieved through several methods, with the use of diketene or an acetoacetic ester like ethyl acetoacetate being the most common. The reaction with ethyl acetoacetate is a condensation reaction that proceeds at elevated temperatures.

Reaction Mechanism and Rationale

The acetoacetylation of an amine with ethyl acetoacetate is a nucleophilic acyl substitution reaction. The amino group of the benzothiazole attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the desired N-acetoacetylated product. The reaction is typically carried out at a high temperature to drive the equilibrium towards the product by removing the ethanol byproduct.

Experimental Protocol: Acetoacetylation of 2-Amino-6-ethoxybenzothiazole

Materials:

  • 2-Amino-6-ethoxybenzothiazole

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., xylene or toluene)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-ethoxybenzothiazole (1.0 eq) and a slight excess of ethyl acetoacetate (1.2 eq) in a minimal amount of a high-boiling point solvent like xylene.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- as a solid.

Process Visualization

Synthesis_of_Final_Product start_material 2-Amino-6-ethoxybenzothiazole reaction Reflux start_material->reaction reagent Ethyl Acetoacetate reagent->reaction solvent Xylene solvent->reaction cooling Cooling reaction->cooling isolation Isolation (Filtration/Evaporation) cooling->isolation purification Recrystallization (Ethanol) isolation->purification final_product Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- purification->final_product

Caption: Workflow for the acetoacetylation to yield the final product.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their respective chemical environments. Due to keto-enol tautomerism, a mixture of two tautomers may be observed.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H, C=O (amide and ketone), and C-O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

  • Melting Point: To assess the purity of the synthesized compound.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Signals for ethoxy protons (triplet and quartet), aromatic protons, a singlet for the methylene protons in the keto form, a vinyl proton in the enol form, and a broad singlet for the amide N-H.
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons, methylene carbon, and two distinct carbonyl carbons (amide and ketone).
FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1720 (ketone C=O stretch), ~1680 (amide C=O stretch), ~1240 (Ar-O-C stretch).
Mass Spec (m/z) Molecular ion peak [M]⁺ at 278.33.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine and glacial acetic acid are corrosive and should be handled with extreme care.

  • High-boiling point solvents are flammable. Heating should be done using a heating mantle and not an open flame.

Conclusion

The synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a straightforward two-step process that can be accomplished using standard laboratory techniques. This guide provides a detailed and logical framework for its successful synthesis and characterization. The versatility of the benzothiazole core and the reactivity of the β-ketoamide moiety make the title compound a valuable building block for further chemical exploration and drug discovery endeavors.

References

  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021). Retrieved January 21, 2026, from [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis | Journal of Molecular Docking - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021, December 30). Retrieved January 21, 2026, from [Link]

  • Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo- (C13H14N2O3S) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | C13H16N2O2S - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Retrieved January 21, 2026, from [Link]

  • Butanamide, 3-oxo-N-phenyl- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved January 21, 2026, from [Link]

  • Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (2021, July 24). Retrieved January 21, 2026, from [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - Beilstein Journals. (2017, December 18). Retrieved January 21, 2026, from [Link]

  • Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017, July 6).
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW5074)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound widely known in the scientific community as GW5074. Initially identified as a potent and selective inhibitor of the c-Raf serine/threonine kinase, GW5074 has become an invaluable tool for dissecting the complexities of the Ras-Raf-MEK-ERK signaling pathway.[1][2][3] This document delves into its primary inhibitory action, the intriguing phenomenon of paradoxical pathway activation, and the validated experimental protocols used to characterize its effects. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific literature to offer a deep, causal understanding of GW5074's function.

Introduction and Molecular Profile

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, or GW5074, is a small molecule inhibitor that has been instrumental in advancing our understanding of cellular signaling, particularly in the context of cancer and neurobiology.[2][4] Its primary claim to fame is its potent and specific inhibition of c-Raf (also known as Raf-1), a critical upstream kinase in the mitogen-activated protein kinase (MAPK) cascade.[1][3]

Molecular Formula: C₁₃H₁₄N₂O₃S[5]

Molecular Weight: 278.33 g/mol [5]

Chemical Structure: (A 2D chemical structure diagram of GW5074 would be inserted here in a full whitepaper)

The core utility of GW5074 lies in its ability to probe the function of c-Raf, thereby allowing for the elucidation of its role in cell proliferation, differentiation, and survival. However, as with many kinase inhibitors, its mechanism of action is nuanced, featuring complexities such as paradoxical signaling that are critical for researchers to comprehend for accurate data interpretation.

Primary Mechanism of Action: Inhibition of the c-Raf Kinase

The Ras-Raf-MEK-ERK pathway is a cornerstone of signal transduction, relaying extracellular signals to the nucleus to control fundamental cellular processes. Dysregulation of this pathway is a common driver of human cancers. c-Raf, a member of the Raf kinase family (which also includes A-Raf and B-Raf), is a key effector of the small GTPase Ras.

GW5074 functions as an ATP-competitive inhibitor of c-Raf. This means it binds to the ATP-binding pocket of the c-Raf kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.

Key Inhibitory Data:

Target IC₅₀ Notes
c-Raf 9 nM Potent and primary target.[1][2][3]

| MEK1, JNK1/2/3, CDK1/2, p38 MAP, VEGFR2 | No significant effect | Demonstrates high selectivity for c-Raf over other kinases.[1][3] |

The high selectivity of GW5074 makes it a superior research tool for isolating the specific contributions of c-Raf to cellular signaling events.

Canonical RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling cascade, highlighting the point of inhibition by GW5074.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GTP RTK->Ras Growth Factor cRaf c-Raf Ras->cRaf Activation MEK MEK1/2 cRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF GW5074 GW5074 GW5074->cRaf Inhibition Pro Proliferation, Survival, Differentiation TF->Pro

Caption: Canonical MAPK pathway showing GW5074 inhibition of c-Raf.

The Critical Nuance: Paradoxical Pathway Activation

A crucial aspect of GW5074's mechanism, shared by many first-generation Raf inhibitors, is the phenomenon of "paradoxical activation."[6][7] While GW5074 effectively inhibits c-Raf in isolation or in cells with low upstream signaling, in cells with activated Ras (e.g., those with Ras mutations), it can paradoxically increase MAPK pathway output.[4][6][8]

Causality behind Paradoxical Activation: This occurs because Raf kinases function as dimers (e.g., c-Raf/c-Raf or B-Raf/c-Raf). In the presence of high Ras-GTP levels, the binding of one GW5074 molecule to a protomer within the dimer can allosterically transactivate the unbound partner protomer.[6][8] This leads to increased phosphorylation of MEK and ERK, despite the presence of a "Raf inhibitor."[9]

This field-proven insight is vital. A researcher observing an increase in p-ERK levels after GW5074 treatment should not conclude the compound is inactive. Instead, it likely indicates a cellular context with high upstream pathway activation (e.g., by Ras mutation or growth factor stimulation).[10][11]

Paradoxical_Activation cluster_ras High Ras-GTP Context cluster_dimer Raf Dimer Ras Activated Ras Raf1 c-Raf Protomer 1 Ras->Raf1 Raf2 c-Raf Protomer 2 Ras->Raf2 Raf1->Raf2 Dimerization Raf1->Raf2 Allosteric Transactivation MEK MEK Raf2->MEK Phosphorylates pERK Increased p-ERK MEK->pERK GW5074 GW5074 GW5074->Raf1 Binds & Inhibits

Caption: Mechanism of GW5074-induced paradoxical MAPK activation.

Experimental Validation of the Mechanism of Action

To rigorously characterize the effects of GW5074, a multi-faceted approach combining in vitro and cell-based assays is essential. Each protocol serves as a self-validating system when interpreted in the context of the others.

In Vitro Kinase Assay: Confirming Direct Inhibition

The first step is to confirm the direct inhibitory effect of GW5074 on purified c-Raf kinase, independent of cellular complexities. This is typically done to determine the IC₅₀ value.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified c-Raf Enzyme Incubate Incubate Components at 30°C for 45 min Enzyme->Incubate Substrate MEK1 Substrate Substrate->Incubate ATP [γ-³³P]-ATP ATP->Incubate GW5074 GW5074 Dilution Series GW5074->Incubate Stop Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop Filter Spot on P30 Filter & Wash Stop->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [GW5074] Count->Plot IC50 Calculate IC₅₀ Plot->IC50

Caption: Workflow for an in vitro radiometric c-Raf kinase assay.

Protocol: Radiometric c-Raf Kinase Assay

  • Objective: To measure the concentration of GW5074 required to inhibit 50% of c-Raf kinase activity.

  • Materials: Purified recombinant c-Raf enzyme, inactive MEK1 substrate, kinase assay buffer (e.g., 8 mM MOPS pH 7.2, 0.2 mM EDTA, 10 mM Mg-acetate), [γ-³³P]-ATP, GW5074, P30 filtermats, 50 mM phosphoric acid.[1]

  • Methodology:

    • Prepare a serial dilution of GW5074 in DMSO, then dilute into the kinase assay buffer. The final DMSO concentration should not exceed 1%.[12]

    • In a 96-well plate, add 5-10 mU of purified c-Raf kinase to each well.[1]

    • Add the GW5074 dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Add the MEK1 substrate to the wells.

    • Initiate the kinase reaction by adding a solution containing Mg-acetate and [γ-³³P]-ATP.[1]

    • Incubate the plate at 30°C for 45 minutes.[13]

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.[1]

    • Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.[1]

    • Measure the incorporated ³³P on the filtermats using a scintillation counter.

    • Calculate percent inhibition for each GW5074 concentration relative to the positive control and plot the dose-response curve to determine the IC₅₀.

Cell-Based Assay: Western Blot for Pathway Modulation

This assay is the gold standard for observing the effect of GW5074 on the MAPK pathway within a cellular context. It measures the phosphorylation state of MEK and ERK, the direct downstream targets of Raf.

Protocol: Western Blot for p-MEK and p-ERK

  • Objective: To determine if GW5074 inhibits or paradoxically activates the MAPK cascade in a specific cell line.

  • Materials: Cell line of interest (e.g., A375 for BRAF-mutant, HCT116 for KRAS-mutant), GW5074, cell lysis buffer, protease and phosphatase inhibitors, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-p-MEK, anti-total-MEK, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, chemiluminescent substrate.[14]

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of GW5074 for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • Aspirate media and wash cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.[15]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibody against a phospho-protein (e.g., anti-p-ERK1/2) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[16]

    • Crucial Step (Trustworthiness): Strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-ERK1/2) to ensure equal protein loading.[16]

    • Quantify band intensities and present the data as a ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW5074) is a powerful chemical probe characterized by its potent and selective inhibition of c-Raf kinase.[1][3] Its utility in research is defined by this primary mechanism of action. However, a sophisticated understanding of its activity requires acknowledging the context-dependent phenomenon of paradoxical MAPK pathway activation, a critical consideration for any experiment involving cells with an activated Ras-GTP state.[4][6] The experimental protocols detailed herein provide a robust framework for researchers to validate its effects, ensuring both technical accuracy and the generation of trustworthy, interpretable data. Future investigations may focus on leveraging the unique properties of GW5074 to explore non-canonical Raf signaling and its potential in therapeutic contexts beyond oncology, such as neurodegenerative diseases.[4]

References

  • Chin, P. C., Liu, L., Morrison, B. E., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry, 90(3), 595-608. [Link]

  • Lackner, M. R., et al. (2015). GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. Oncotarget, 6(32), 33456–33475. [Link]

  • ResearchGate. (A) Western blot analysis to see the expression of p-MEK, MEK, p-Erk... [Link]

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API-2 (Triciribine): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] At the heart of this pathway lies Akt (also known as Protein Kinase B), a serine/threonine kinase that acts as a central regulatory node. The inhibitor known as API-2, or Triciribine, has emerged as a significant tool in the study of this pathway and as a potential therapeutic agent. This guide provides an in-depth technical overview of API-2, from its fundamental properties and mechanism of action to practical experimental protocols and its journey through clinical trials.

Chemical and Physical Properties of API-2 (Triciribine)

PropertyValueReference
Chemical Name 1,5-Dihydro-5-methyl-1-β-D-ribofuranosyl-1,4,5,6,8-pentaazaacenaphthylen-3-amine[2]
Synonyms API-2, TCN, NSC 154020[1]
Molecular Formula C₁₃H₁₆N₆O₄[2]
Molecular Weight 320.31 g/mol [2]
CAS Number 35943-35-2[2]
Appearance Solid[2]
Purity >98%[2]
Solubility Soluble in DMSO to 75 mM and in ethanol to 10 mM[2]
Storage Store at +4°C under desiccating conditions for up to 12 months.[2]

Mechanism of Action: Indirect Inhibition of a Key Survival Kinase

API-2 is a cell-permeable tricyclic nucleoside that functions as a prodrug.[3] Upon entering the cell, it is phosphorylated by adenosine kinase to its active form, triciribine-5'-monophosphate (TCN-P).[4] It is TCN-P, not API-2 itself, that exerts the inhibitory effect on the Akt signaling pathway.

The mechanism of inhibition is not a direct interaction with the kinase domain of Akt. Instead, TCN-P binds to the pleckstrin homology (PH) domain of Akt.[5] This binding event is crucial because the PH domain is responsible for tethering Akt to the cell membrane by interacting with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. By binding to the PH domain, TCN-P allosterically hinders the recruitment of Akt to the plasma membrane.[3][5] This sequestration in the cytoplasm prevents the necessary phosphorylation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2), which are essential for its full activation.[4]

Consequently, the downstream signaling cascade is abrogated. API-2 has been shown to be highly selective for the Akt pathway, with minimal inhibition of other kinases such as PKC, PKA, SGK, and p38.[2][6] This selective inhibition of Akt activation leads to the suppression of downstream targets involved in cell survival and proliferation, ultimately inducing growth arrest and apoptosis, particularly in cancer cells with elevated levels of Akt.[6]

PI3K-Akt Signaling Pathway and API-2 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits to membrane PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (e.g., Bad, GSK-3β, FOXO) Akt->Downstream activates CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival promotes Apoptosis Apoptosis Downstream->Apoptosis inhibits API2 API-2 (Triciribine) TCNP TCN-P API2->TCNP phosphorylated by TCNP->Akt binds to PH domain, prevents membrane recruitment AdenosineKinase Adenosine Kinase AdenosineKinase->TCNP Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment - Seed cells - Treat with API-2 (various concentrations and time points) - Include vehicle control (e.g., DMSO) Lysis 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer containing protease and phosphatase inhibitors CellCulture->Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA or Bradford assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE - Normalize protein amounts - Denature with Laemmli buffer - Separate proteins by size on a polyacrylamide gel Quantification->SDSPAGE Transfer 5. Protein Transfer - Transfer proteins from the gel to a PVDF or nitrocellulose membrane SDSPAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites with 5% non-fat milk or BSA in TBST Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation - Incubate with primary antibodies against p-Akt (Ser473/Thr308), total Akt, and downstream targets (e.g., p-GSK-3β) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation - Wash and incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection 9. Detection - Add ECL substrate - Visualize bands using a chemiluminescence imaging system SecondaryAb->Detection Analysis 10. Analysis - Quantify band intensity - Normalize p-protein to total protein Detection->Analysis

Caption: A typical workflow for Western blot analysis of Akt pathway inhibition.

Detailed Steps:

  • Cell Culture and Treatment: Plate cancer cells with known Akt pathway activation (e.g., PTEN-null or PIK3CA-mutant lines) at an appropriate density. Once attached, treat the cells with varying concentrations of API-2 (e.g., 0.1, 1, 10 µM) for different durations (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO). For positive control of Akt activation, cells can be serum-starved and then stimulated with a growth factor like EGF or insulin.

  • Cell Lysis: After treatment, place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading in the subsequent steps.

  • SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, and key downstream targets like phosphorylated GSK-3β. Dilute the antibodies according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal from the phosphorylated proteins to the corresponding total protein levels to determine the specific inhibitory effect of API-2.

In Vitro Kinase Assay

While API-2 itself does not directly inhibit the kinase activity of recombinant Akt in vitro because its mechanism relies on preventing membrane translocation in intact cells, an in vitro kinase assay can be adapted to assess the activity of Akt immunoprecipitated from API-2-treated cells. [3][4]

In_Vitro_Kinase_Assay_Workflow CellTreatment 1. Cell Treatment & Lysis - Treat cells with API-2 - Lyse cells as per Western blot protocol Immunoprecipitation 2. Immunoprecipitation (IP) - Incubate cell lysates with an anti-Akt antibody - Capture antibody-protein complexes with Protein A/G beads CellTreatment->Immunoprecipitation KinaseReaction 3. Kinase Reaction - Resuspend beads in kinase buffer - Add ATP and a specific Akt substrate (e.g., GSK-3 fusion protein) Immunoprecipitation->KinaseReaction Termination 4. Reaction Termination - Stop the reaction by adding SDS-PAGE sample buffer and boiling KinaseReaction->Termination Analysis 5. Analysis by Western Blot - Run samples on SDS-PAGE - Probe with an antibody specific for the phosphorylated substrate Termination->Analysis Quantification 6. Quantification - Measure the phosphorylation of the substrate to determine Akt activity Analysis->Quantification

Caption: Workflow for an in vitro kinase assay using immunoprecipitated Akt.

Representative Protocol:

  • Cell Treatment and Lysis: Treat cells with API-2 as described in the Western blot protocol and prepare cell lysates.

  • Immunoprecipitation: Incubate 200-500 µg of cell lysate with an immobilized anti-Akt antibody or a primary Akt antibody followed by protein A/G-agarose beads overnight at 4°C to pull down Akt.

  • Kinase Reaction: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with a kinase buffer. Resuspend the beads in a kinase buffer containing a known Akt substrate (e.g., GSK-3 fusion protein).

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 200 µM final concentration) and incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the phosphorylation of the substrate (e.g., phospho-GSK-3) by Western blotting using a phospho-specific antibody. The reduction in substrate phosphorylation in samples from API-2-treated cells compared to controls will indicate the extent of Akt inhibition.

Clinical Development

Triciribine phosphate has been evaluated in several clinical trials. One notable study is a Phase I/II trial (NCT01697293) investigating its use in combination with standard chemotherapy for patients with stage IIB-IV breast cancer.

  • Trial Design: This was a dose-escalation study (Phase I) to determine the maximum tolerated dose and a subsequent expansion (Phase II) to evaluate the efficacy of triciribine phosphate administered with paclitaxel, doxorubicin, and cyclophosphamide.

  • Objectives: The primary objectives were to assess the safety and tolerability of the combination and to determine the pathologic response rate. Secondary objectives included correlating the response with the phosphorylation levels of Akt and other downstream markers in tumor biopsies.

  • Status: The trial has been completed, but detailed results regarding efficacy and adverse events are not yet fully published in peer-reviewed literature. A Phase I study in solid tumors with activated Akt showed that triciribine phosphate could modestly decrease p-Akt levels in tumors at tolerable doses, but no single-agent activity was observed. [4]

Structure-Activity Relationship (SAR)

The chemical structure of triciribine has been a subject of modification to explore its therapeutic potential further. Studies on analogues have provided insights into the structural requirements for its biological activity.

  • 6-N-Acyl Analogues: A series of 6-N-acyltriciribine analogues were synthesized and evaluated for their anti-HIV-1 activity. The cytotoxicity of these compounds was found to be minimal. The anti-HIV-1 activity was moderate to high, with IC₅₀ values ranging from 0.03 to 1 µM. This study identified the N-heptanoyl group as having the optimal carbon chain length for anti-HIV-1 activity, suggesting that modifications at the 6-position are well-tolerated and can modulate activity. [7]These analogues are thought to act as prodrugs, being converted to TCN-P intracellularly. [7]* Deoxy Sugar Analogues: Modifications to the ribose moiety have also been investigated. The synthesis of 2'-deoxy, 3'-deoxy, and other deoxy analogues of triciribine resulted in compounds that were significantly less active or inactive in both antiviral and antiproliferative assays. This suggests that the hydroxyl groups on the ribosyl ring are critical for the biological activity of triciribine, likely due to their importance for recognition and phosphorylation by adenosine kinase.

Conclusion and Future Directions

API-2 (Triciribine) is a well-characterized and selective inhibitor of the Akt signaling pathway with a unique mechanism of action that distinguishes it from direct kinase inhibitors. Its ability to potently and selectively induce apoptosis in cancer cells with hyperactivated Akt has made it an invaluable research tool and a promising, albeit challenging, therapeutic candidate. The in-depth understanding of its mechanism, coupled with the availability of detailed experimental protocols, empowers researchers to effectively utilize this compound to probe the intricacies of the Akt pathway and to explore its potential in various disease contexts.

Future research should focus on strategies to enhance the therapeutic index of triciribine, potentially through the development of novel analogues with improved pharmacokinetic properties and reduced toxicity. Furthermore, the identification of predictive biomarkers to select patients most likely to respond to triciribine-based therapies will be crucial for its successful clinical translation. Combination therapies, where triciribine is used to sensitize tumors to other targeted agents or conventional chemotherapies, also represent a promising avenue for future investigation.

References

  • ClinicalTrials.gov. (2020, September 24). Triciribine Phosphate, Paclitaxel, Doxorubicin Hydrochloride, and Cyclophosphamide in Treating Patients With Stage IIB-IV Breast Cancer. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Oncogene, 29(37), 5235-5245.
  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT.
  • Yang, L., et al. (2004). Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt. Cancer Research, 64(13), 4394-4399.
  • Somanath, P. R., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Cellular and Molecular Medicine, 25(4), 2166-2170.
  • Ptak, R. G., et al. (2000). 6-N-Acyltriciribine analogues: structure-activity relationship between acyl carbon chain length and activity against HIV-1. Journal of Medicinal Chemistry, 43(13), 2523-2527.
  • Madak, J. T., et al. (2014). Selective Inhibition of PI3K/Akt/mTOR Signaling Pathway Regulates Autophagy of Macrophage and Vulnerability of Atherosclerotic Plaque. PLoS ONE, 9(3), e90563.
  • Ghabril, M., et al. (2012). Novel adverse events of bevacizumab in the US FDA adverse event reporting system database: a disproportionality analysis. Drug Safety, 35(6), 485-493.
  • ResearchGate. (n.d.). The interactions constructed between triciribine and AKT1 (A). The.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of NCI anticancer standard agents. The mechanism of action.... Retrieved from [Link]

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The Discovery and Developmental Saga of Diltiazem (CAS 35943-35-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (CAS 35943-35-2), a benzothiazepine derivative, represents a significant milestone in cardiovascular pharmacology. As a non-dihydropyridine calcium channel blocker, its discovery and development have provided clinicians with a vital tool for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This in-depth guide navigates the historical journey of diltiazem, from its origins in the laboratories of Tanabe Seiyaku to its established place in modern medicine. We will delve into the seminal preclinical and clinical research that elucidated its unique mechanism of action, its intricate synthesis, and the key therapeutic applications that have defined its legacy. This guide is intended to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into the rigorous scientific process that underpins the journey of a landmark pharmaceutical agent.

A Historical Perspective: The Genesis of a Cardiovascular Drug

The story of diltiazem begins in Japan, within the research and development pipeline of Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma). In the mid-20th century, the company was actively exploring novel compounds with cardiovascular activity. While the specific individuals who first synthesized diltiazem are not widely documented in readily available literature, the company's focused research efforts led to the emergence of this unique benzothiazepine derivative.

A pivotal moment in diltiazem's history was its introduction to the scientific community. Early publications from Tanabe Seiyaku in the 1970s began to detail the pharmacological properties of this new compound. The culmination of extensive preclinical and clinical research was the approval of diltiazem by the United States Food and Drug Administration (FDA) in 1982, where it was introduced to the market under the brand name Cardizem.[1][2] This marked the arrival of a new class of calcium channel blockers, distinct from the dihydropyridines (like nifedipine) and phenylalkylamines (like verapamil).

The development of diltiazem was a testament to the methodical approach of pharmaceutical research, involving a progression from chemical synthesis and initial screening to in-depth pharmacological characterization and finally, rigorous clinical evaluation.

Unraveling the Mechanism of Action: A Calcium Channel Antagonist

Diltiazem's therapeutic effects are intrinsically linked to its ability to modulate the influx of calcium ions (Ca²⁺) into vascular smooth muscle and cardiac muscle cells.[1][2] It is classified as a non-dihydropyridine calcium channel blocker, exerting its effects by binding to the L-type voltage-gated calcium channels.

The Molecular Target: L-Type Calcium Channels

L-type calcium channels are crucial for the regulation of cardiovascular function. In vascular smooth muscle, the influx of Ca²⁺ through these channels triggers vasoconstriction, leading to an increase in blood pressure. In the heart, Ca²⁺ influx is essential for myocardial contraction (inotropism), the generation and propagation of the electrical impulse in the sinoatrial (SA) and atrioventricular (AV) nodes (chronotropism and dromotropism).

Diltiazem's Unique Binding and Action

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of dihydropyridines and verapamil. This interaction does not completely block the channel but rather decreases the frequency of its opening in response to depolarization. This "use-dependent" or "frequency-dependent" blockade is a hallmark of diltiazem's action.

The consequences of this action are twofold:

  • Vasodilation: By inhibiting Ca²⁺ influx into vascular smooth muscle, diltiazem causes relaxation of the arterial walls, leading to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.[1]

  • Cardiac Effects: In the heart, diltiazem's action on L-type calcium channels leads to:

    • Negative Chronotropy: A decrease in heart rate due to slowing of the firing rate of the SA node.

    • Negative Dromotropy: A slowing of conduction through the AV node.

    • Negative Inotropy: A modest decrease in the force of myocardial contraction.

This dual action on both the vasculature and the heart contributes to its efficacy in treating both hypertension and angina.

Diltiazem's Mechanism of Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Myocyte cluster_2 Cardiac Conduction System (SA & AV Nodes) L-type Ca2+ Channel_VSM L-type Ca2+ Channel Ca2+ Influx_VSM Ca2+ Influx L-type Ca2+ Channel_VSM->Ca2+ Influx_VSM Vasoconstriction Vasoconstriction Ca2+ Influx_VSM->Vasoconstriction Systemic Effects Systemic Effects Vasoconstriction->Systemic Effects Leads to Decreased Peripheral Resistance Diltiazem_VSM Diltiazem Diltiazem_VSM->L-type Ca2+ Channel_VSM Inhibits L-type Ca2+ Channel_CM L-type Ca2+ Channel Ca2+ Influx_CM Ca2+ Influx L-type Ca2+ Channel_CM->Ca2+ Influx_CM Myocardial Contraction Myocardial Contraction Ca2+ Influx_CM->Myocardial Contraction Myocardial Contraction->Systemic Effects Leads to Decreased Myocardial Oxygen Demand Diltiazem_CM Diltiazem Diltiazem_CM->L-type Ca2+ Channel_CM Inhibits L-type Ca2+ Channel_CCS L-type Ca2+ Channel Ca2+ Influx_CCS Ca2+ Influx L-type Ca2+ Channel_CCS->Ca2+ Influx_CCS Heart Rate & Conduction Heart Rate & Conduction Velocity Ca2+ Influx_CCS->Heart Rate & Conduction Heart Rate & Conduction->Systemic Effects Leads to Decreased Heart Rate Diltiazem_CCS Diltiazem Diltiazem_CCS->L-type Ca2+ Channel_CCS Inhibits

Figure 1: Signaling pathway of Diltiazem's mechanism of action.

The Chemistry of Diltiazem: Synthesis and Structure

Diltiazem is a chiral molecule with a complex three-dimensional structure that is essential for its pharmacological activity. The synthesis of diltiazem is a multi-step process that has been refined over the years to improve yield and enantiomeric purity.

Chemical Structure

Chemically, diltiazem is (+)-cis-(2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one 3-acetate. Its structure is characterized by a benzothiazepine ring system, a methoxyphenyl group, and a dimethylaminoethyl side chain.

General Synthesis Pathway

While various synthetic routes have been developed, a common pathway involves the following key steps:

  • Formation of the Glycidic Ester: The synthesis often begins with the reaction of p-anisaldehyde with a haloacetate to form a glycidic ester.

  • Ring Opening and Thiol Addition: The epoxide ring of the glycidic ester is then opened by reaction with 2-aminothiophenol. This step establishes the core structure of the benzothiazepine precursor.

  • Cyclization: The intermediate is then cyclized to form the 1,5-benzothiazepin-4(5H)-one ring system.

  • Introduction of the Side Chain: The dimethylaminoethyl side chain is introduced by alkylation of the nitrogen atom of the benzothiazepine ring.

  • Acetylation: The final step is the acetylation of the hydroxyl group to yield diltiazem.

The stereochemistry of the final product is critical, with the (2S,3S)-isomer being the pharmacologically active enantiomer.

Preclinical Pharmacology: Establishing the Profile

Prior to its clinical use, diltiazem underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies were instrumental in defining its pharmacological profile and demonstrating its potential as a cardiovascular therapeutic agent.

In Vitro Studies
  • Isolated Tissue Preparations: Early experiments on isolated vascular and cardiac tissues demonstrated diltiazem's ability to relax smooth muscle and reduce the force and rate of cardiac contractions. These studies confirmed its calcium antagonistic properties.

  • Electrophysiological Studies: Patch-clamp studies on isolated cardiomyocytes and vascular smooth muscle cells provided direct evidence of diltiazem's inhibitory effect on L-type calcium channels.

In Vivo Studies
  • Animal Models of Hypertension: In hypertensive animal models, orally and intravenously administered diltiazem produced a dose-dependent reduction in blood pressure.

  • Animal Models of Myocardial Ischemia: In models of angina, diltiazem was shown to increase coronary blood flow and reduce myocardial oxygen demand, thereby protecting the heart from ischemic damage.

Table 1: Summary of Key Preclinical Pharmacological Findings

ParameterFindingImplication
Vascular Smooth Muscle Relaxation of coronary and peripheral arteriesVasodilation, reduction in blood pressure, increased coronary blood flow
Cardiac Muscle Negative inotropic, chronotropic, and dromotropic effectsReduced myocardial oxygen demand, decreased heart rate, slowed AV conduction
Electrophysiology Inhibition of slow inward calcium currentConfirmed mechanism as a calcium channel blocker
Hemodynamics Decreased peripheral resistance, modest decrease in cardiac outputAntihypertensive effect

Clinical Development: From Bench to Bedside

The promising preclinical data paved the way for a comprehensive clinical development program to evaluate the safety and efficacy of diltiazem in humans.

Foundational Clinical Trials in Angina Pectoris

Early clinical trials in patients with stable angina demonstrated that diltiazem could significantly increase exercise tolerance and reduce the frequency of anginal attacks compared to placebo. These studies established diltiazem as an effective antianginal agent.

Pivotal Clinical Trials in Hypertension

Subsequent large-scale, randomized, placebo-controlled trials confirmed the antihypertensive efficacy of diltiazem. These studies showed that diltiazem, as a monotherapy, effectively lowered both systolic and diastolic blood pressure in patients with mild to moderate hypertension.

Table 2: Overview of Key Clinical Trial Endpoints

IndicationPrimary Efficacy EndpointsKey Safety Observations
Chronic Stable Angina - Increased exercise duration- Reduced frequency of angina episodes- Decreased nitroglycerin consumption- Generally well-tolerated- Headache, dizziness, edema
Hypertension - Reduction in systolic and diastolic blood pressure- Bradycardia- AV block (rare)- Constipation

Therapeutic Applications and Future Directions

Diltiazem has become a cornerstone in the management of several cardiovascular conditions:

  • Hypertension: It is used as a first-line or add-on therapy for the long-term management of high blood pressure.

  • Angina Pectoris: It is effective in the treatment of both stable (effort-induced) angina and vasospastic (Prinzmetal's) angina.

  • Atrial Fibrillation/Flutter: Intravenous diltiazem is used for the acute control of ventricular rate in patients with atrial fibrillation or flutter.

The development of extended-release formulations has improved patient compliance by allowing for once-daily dosing.

The discovery and successful clinical application of diltiazem have had a lasting impact on cardiovascular medicine. Its unique pharmacological profile, balancing vascular and cardiac effects, has provided a valuable therapeutic option for millions of patients worldwide. The history of diltiazem serves as a compelling case study in the methodical and rigorous process of modern drug discovery and development.

Experimental Protocols

In Vitro Assessment of Vasodilator Activity

Objective: To determine the concentration-response relationship of diltiazem on isolated arterial rings.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in a 10 mL organ bath containing K-H solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g, with the K-H solution being changed every 15 minutes.

  • Contraction: The rings are contracted with a submaximal concentration of phenylephrine (1 µM).

  • Diltiazem Administration: Once a stable contraction is achieved, cumulative concentrations of diltiazem (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath at regular intervals.

  • Data Analysis: The relaxation response to each concentration of diltiazem is measured as a percentage of the maximal contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC₅₀ (the concentration of diltiazem that produces 50% of the maximal relaxation).

Vasodilator Activity Protocol A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (Phenylephrine) C->D E Cumulative Addition of Diltiazem D->E F Measure Relaxation E->F G Data Analysis (EC50 Determination) F->G

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Navigating the Dual-Inhibitory Landscape of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW806742X) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Pathways

In the intricate world of cancer biology, the deregulation of cell death and survival pathways is a fundamental hallmark. Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound also identified as GW806742X, has emerged as a molecule of significant interest due to its unique dual-inhibitory action. It concurrently targets two critical, yet distinct, pathways implicated in tumor progression: necroptosis, a form of programmed necrosis, and angiogenesis, the formation of new blood vessels. This guide provides a comprehensive technical overview of GW806742X, from its molecular mechanisms to practical experimental protocols, designed to empower researchers in their exploration of its therapeutic potential.

Section 1: The Molecular Underpinnings of a Dual Inhibitor

GW806742X's anticancer potential stems from its ability to potently and specifically inhibit two key proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Targeting the Executioner of Necroptosis: MLKL

Necroptosis is a regulated form of necrosis that can be triggered by various stimuli, including death receptor activation. Unlike apoptosis, it is a caspase-independent pathway culminating in lytic cell death. The core of the necroptotic machinery involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1]

GW806742X functions as an ATP mimetic, binding to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2][3] This binding event is crucial as it prevents the RIPK3-mediated phosphorylation of MLKL.[2] Phosphorylation is the critical switch that triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, ultimately causing cell rupture.[1][2] By inhibiting MLKL phosphorylation, GW806742X effectively halts the execution phase of necroptosis.

cluster_0 Necroptosis Signaling Pathway Stimulus Stimulus RIPK1 RIPK1 Stimulus->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates p-MLKL Phosphorylated MLKL (Active) MLKL->p-MLKL Pore Formation Pore Formation p-MLKL->Pore Formation Oligomerizes & Translocates Necroptotic Cell Death Necroptotic Cell Death Pore Formation->Necroptotic Cell Death GW806742X GW806742X GW806742X->MLKL Inhibits Phosphorylation

Caption: Inhibition of MLKL Phosphorylation by GW806742X in the Necroptosis Pathway.

Stifling Tumor Growth by Targeting Angiogenesis: VEGFR2

Simultaneously, GW806742X exhibits potent inhibitory activity against VEGFR2, a key receptor tyrosine kinase that plays a central role in angiogenesis. The binding of vascular endothelial growth factor (VEGF) to VEGFR2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

GW806742X demonstrates remarkable potency against VEGFR2 with an IC50 of 2 nM.[1][2][3] By blocking the kinase activity of VEGFR2, GW806742X can effectively suppress VEGF-induced endothelial cell proliferation and, consequently, tumor angiogenesis.

Section 2: Quantitative Efficacy of GW806742X

The dual-inhibitory nature of GW806742X is reflected in its potent activity in various cellular assays. The following table summarizes the key quantitative data available for this compound.

Target/ProcessMetricValueCell/System
MLKL Kd9.3 µMPseudokinase Domain Binding
VEGFR2 IC502 nMKinase Activity
Necroptosis Inhibition IC50< 50 nMTNF/Smac mimetic/Q-VD-OPh-induced death in mouse dermal fibroblasts
VEGF-induced Proliferation IC505 nMHuman Umbilical Vein Endothelial Cells (HUVECs)

Section 3: Experimental Protocols for the Cancer Researcher

To facilitate the investigation of GW806742X in a cancer research setting, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

While a specific, detailed synthesis protocol for GW806742X is not widely published, a general and plausible approach involves the acylation of 2-amino-6-ethoxybenzothiazole with diketene or the condensation with a β-keto-ester like ethyl acetoacetate. The following is a generalized protocol based on established chemical principles for analogous compounds.

Route: Acylation with Diketene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-ethoxybenzothiazole (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, dichloromethane).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Diketene: Add diketene (1.05 equivalents) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

cluster_1 Synthesis Workflow Start 2-amino-6-ethoxybenzothiazole + Diketene Reaction Acylation in Aprotic Solvent Start->Reaction Purification Recrystallization Reaction->Purification Product Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- Purification->Product

Caption: Generalized Synthesis Workflow for GW806742X.

In Vitro Cytotoxicity/Anti-Proliferation Assay

This protocol outlines a standard method to determine the IC50 value of GW806742X in various cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of GW806742X in DMSO. Create a serial dilution of the compound in a complete culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MLKL Phosphorylation

This protocol is designed to assess the inhibitory effect of GW806742X on MLKL phosphorylation in cancer cells.

  • Cell Treatment: Seed cancer cells and treat them with a necroptosis-inducing stimulus (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of varying concentrations of GW806742X.

  • Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MLKL and a loading control like β-actin or GAPDH.[2]

Section 4: In Vivo Preclinical Evaluation

While specific in vivo studies utilizing GW806742X in cancer models are not extensively documented in publicly available literature, its potent anti-angiogenic and potential necroptosis-modulating activities warrant investigation in preclinical xenograft models.

Human Tumor Xenograft Model

A standard approach to evaluate the in vivo efficacy of GW806742X would involve a subcutaneous xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer GW806742X (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-MLKL, CD31 for angiogenesis).

Section 5: Future Directions and Considerations

The dual-targeting nature of GW806742X presents both exciting opportunities and important research questions for the cancer research community.

  • Elucidating the Interplay: A key area of investigation will be to understand the interplay between the inhibition of necroptosis and angiogenesis in different tumor contexts. Does the induction of necroptosis in some cancer cells synergize with the anti-angiogenic effects?

  • Biomarker Discovery: Identifying predictive biomarkers for sensitivity to GW806742X will be crucial for its potential clinical translation. This could include the expression levels of RIPK3, MLKL, or specific VEGFR2 signaling components.

  • Combination Therapies: Exploring the synergistic potential of GW806742X with other anticancer agents, such as conventional chemotherapy or immunotherapy, could lead to more effective treatment strategies.

Conclusion

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW806742X) is a compelling research tool and a potential therapeutic lead that sits at the crossroads of two critical cancer-related pathways. Its ability to potently inhibit both MLKL-mediated necroptosis and VEGFR2-driven angiogenesis provides a unique multi-pronged approach to targeting tumor growth and survival. This guide has provided a foundational understanding of its mechanism and practical protocols to enable further investigation by the scientific community. The continued exploration of this and similar dual-inhibitory molecules holds promise for the development of novel and effective cancer therapies.

References

  • Hildebrand JM, et al. (2014). A small molecule inhibitor of the pseudokinase MLKL corrects the pathological phenotype in a mouse model of RIPK1-driven inflammatory disease. Proceedings of the National Academy of Sciences, 111(42), 15072-7. [Link]

  • PubChem. (n.d.). Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo-. [Link]

  • Decker T, Lohmann-Matthes ML. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-9. [Link]

  • Baik, JY., et al. (2022). Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors. STAR Protocols, 3(3), 101457. [Link]

  • Cho, YS., et al. (2009). Phosphorylation-driven assembly of the RIP1-RIP3 complex regulates programmed necrosis and virus-induced inflammation. Cell, 137(6), 1112-23. [Link]

  • He, S., et al. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-alpha. Cell, 137(6), 1100-11. [Link]

  • Zhang, DW., et al. (2009). RIP3, an energy metabolism regulator that switches TNF-induced cell death from apoptosis to necrosis. Science, 325(5938), 332-6. [Link]

  • Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-27. [Link]

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Triciribine: A Technical Guide to a Selective Akt Inhibitor for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Triciribine, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, and discusses its therapeutic potential and limitations.

Introduction: The Critical Role of the PI3K/Akt Signaling Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in a wide range of human cancers, often correlated with tumor progression, resistance to therapy, and poor prognosis.[2] This aberrant signaling can be driven by various genetic alterations, such as activating mutations in PI3K, loss of the tumor suppressor PTEN, or overexpression of Akt itself.[3] Consequently, Akt has emerged as a highly attractive target for the development of novel anticancer therapies.[2]

Triciribine (also known as TCN or API-2) is a tricyclic nucleoside analog that has been identified as a potent and selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] Originally synthesized in the 1970s and initially investigated as a DNA synthesis inhibitor with limited success, its potent and specific activity against the Akt pathway was discovered in the early 2000s, leading to a resurgence of interest in its clinical development.[2][5]

Mechanism of Action: A Unique Approach to Akt Inhibition

Unlike many kinase inhibitors that target the ATP-binding pocket, Triciribine employs a distinct mechanism of action. Following cellular uptake, Triciribine is phosphorylated by adenosine kinase to its active form, Triciribine phosphate (TCN-P).[3][6] TCN-P then directly binds to the Pleckstrin Homology (PH) domain of Akt.[3]

The PH domain is crucial for the activation of Akt, as it mediates the recruitment of the kinase to the plasma membrane by binding to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This membrane localization is a prerequisite for the phosphorylation and subsequent activation of Akt by its upstream kinases, PDK1 and mTORC2.[3]

By binding to the PH domain, TCN-P allosterically inhibits the interaction between Akt and PIP3, thereby preventing its translocation to the plasma membrane and blocking its activation.[3] Molecular docking studies have revealed that TCN-P occupies the PIP3 binding pocket within the PH domain, forming hydrogen bonds with key residues such as K14, R23, R25, and N53.[3] This mechanism is highly selective for Akt, as Triciribine does not inhibit the upstream kinases PI3K or PDK1.[4]

Triciribine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits Triciribine Triciribine TCNP Triciribine Phosphate (TCN-P) Triciribine->TCNP Phosphorylated by Adenosine Kinase TCNP->Akt_inactive Binds to PH domain Akt_inactive->PIP3 Recruitment Blocked PDK1 PDK1 Akt_inactive->PDK1 Phosphorylation Inhibited mTORC2 mTORC2 Akt_inactive->mTORC2 Phosphorylation Inhibited Akt_active Akt (active) p-Akt PDK1->Akt_active Phosphorylates mTORC2->Akt_active Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) Akt_active->Downstream Promotes Experimental_Workflow cluster_western Western Blot for p-Akt cluster_kinase In Vitro Kinase Assay WB_Start Cell Culture & Triciribine Treatment WB_Lysis Cell Lysis (with Phosphatase Inhibitors) WB_Start->WB_Lysis WB_Quant Protein Quantification WB_Lysis->WB_Quant WB_PAGE SDS-PAGE & Transfer WB_Quant->WB_PAGE WB_Immuno Immunoblotting (p-Akt, Total Akt, Loading Control) WB_PAGE->WB_Immuno WB_Detect Detection & Analysis WB_Immuno->WB_Detect KA_Start Cell Lysis from Treated Cells KA_IP Immunoprecipitation of Akt KA_Start->KA_IP KA_React Kinase Reaction (with GSK-3 substrate & ATP) KA_IP->KA_React KA_Analysis Western Blot for p-GSK-3 KA_React->KA_Analysis

Figure 2. Experimental workflows for characterizing Triciribine's effect on Akt signaling.

Cellular Effects and Therapeutic Potential

Triciribine has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines with hyperactivated Akt signaling. [2][6]Its efficacy is often more pronounced in cells with genetic alterations that lead to constitutive Akt activation.

Cell LineCancer TypeIC50 / GI50 (µM)Reference
PC-3Prostate CancerIC50: ~0.13[4]
KR158AstrocytomaGI50: 0.4-1.1[4]
KR130AstrocytomaGI50: 0.4-1.1[4]
SF295AstrocytomaGI50: 0.4-1.1[4]
K1861-10Astrocytoma (WHO II)GI50: 1.7[4]
Primary AstrocytesNormalGI50: >13.6[4]

Table 1. Reported IC50 and GI50 values for Triciribine in various cell lines.

Combination Therapies

Preclinical studies have shown that Triciribine can synergize with other anticancer agents. For instance, in T-cell acute lymphoblastic leukemia (T-ALL), Triciribine has been shown to work synergistically with the chemotherapeutic drug vincristine. [6]Furthermore, its unique mechanism of action makes it a rational candidate for combination with other targeted therapies, such as inhibitors of other signaling pathways or agents that induce apoptosis. [2]

Clinical Development and Challenges

Triciribine has undergone Phase I and II clinical trials. [2]While it has shown evidence of target engagement (i.e., reduction in phospho-Akt levels in patient tumors), its single-agent efficacy has been modest. [2]Toxicities, including myelosuppression, hyperglycemia, and hepatotoxicity, have also been observed. [2]

Mechanisms of Resistance

Resistance to Akt inhibitors can arise through various mechanisms. For allosteric inhibitors like Triciribine, mutations in the PH domain of Akt could potentially disrupt drug binding. [3]Additionally, the activation of parallel or downstream signaling pathways can bypass the effects of Akt inhibition. [3]Further research is needed to fully elucidate the specific mechanisms of resistance to Triciribine.

Conclusion and Future Directions

Triciribine remains a valuable tool for researchers studying the Akt signaling pathway and a promising, albeit challenging, therapeutic candidate. Its well-defined and selective mechanism of action provides a clear rationale for its use in cancers with hyperactivated Akt. Future research should focus on identifying predictive biomarkers to select patients most likely to respond, optimizing dosing schedules to mitigate toxicity, and exploring rational combination strategies to enhance its anti-tumor activity.

References

  • Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Cell Death & Differentiation, 17(11), 1795–1808. [Link]

  • Trotman, L. C., et al. (2006). Pten dose dictates cancer progression in the prostate. PLoS biology, 4(2), e21. [Link]

  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational new drugs, 29(5), 983–991. [Link]

  • Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of cellular and molecular medicine, 15(4), 843–853. [Link]

  • Guba, M., et al. (2012). AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. International journal of oncology, 41(5), 1591–1600. [Link]

  • RCSB PDB. 1H10: Solution structure of the pleckstrin homology domain of protein kinase B/Akt. [Link]

  • Dieterle, A., et al. (2009). The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. International journal of cancer, 125(3), 723–732. [Link]

  • Poustforoosh, A., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. ResearchGate. [Link]

  • Mahadevan, D., et al. (2009). Phase I pharmacodynamic study of triciribine phosphate, a small molecule inhibitor of Akt phosphorylation, in adult subjects with solid tumors containing phosphorylated Akt. Cancer Research, 69(9 Supplement), 3590. [Link]

  • Somanath, P. R., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of cellular physiology, 236(9), 6597–6608. [Link]

  • Xu, D., et al. (2012). Molecular modeling studies of the Akt PH domain and its interaction with phosphoinositides. Journal of chemical information and modeling, 52(9), 2447–2458. [Link]

  • Wu, W. I., et al. (2010). Crystal structure of human AKT1 with an allosteric inhibitor. PLoS One, 5(10), e13213. [Link]

  • Hortobagyi, G. N., et al. (1991). Phase I-II study: triciribine (tricyclic nucleoside phosphate) for metastatic breast cancer. Investigational new drugs, 9(3), 247–251. [Link]

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An In-depth Technical Guide to Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a molecule of significant interest within the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide delineates the structural attributes, physicochemical properties, and a proposed synthetic pathway for N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide. Furthermore, it explores the potential therapeutic applications, particularly in the context of neurodegenerative diseases, and furnishes detailed, field-proven methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction and Molecular Overview

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, also identified by its IUPAC name N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide and CAS Number 4273-88-5, is a complex organic molecule featuring a benzothiazole core.[2] The benzothiazole moiety is a recurring scaffold in medicinal chemistry, valued for its ability to engage with a diverse array of biological targets.[1] The structure of the title compound incorporates an ethoxy group at the 6-position of the benzothiazole ring and a 3-oxobutanamide side chain at the 2-position. This unique combination of functional groups suggests a potential for varied biological interactions and warrants a thorough investigation of its chemical and pharmacological properties.

Chemical Structure

The chemical structure of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is presented below:

G cluster_reactants Reactants cluster_products Products A 2-Amino-6-ethoxybenzothiazole C N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide A->C Condensation (Heat) D Ethanol A->D Byproduct B Ethyl Acetoacetate B->C Condensation (Heat) B->D Byproduct

Caption: Proposed synthesis of N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-6-ethoxybenzothiazole

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., xylene or diphenyl ether) - optional

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography

  • Appropriate TLC plates and solvent systems

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-ethoxybenzothiazole (1.0 equivalent) and ethyl acetoacetate (1.1 to 1.5 equivalents). A high-boiling point solvent can be added to facilitate the reaction, though the reaction can also be performed neat.

  • Heating: Heat the reaction mixture to a temperature of 140-160 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Reaction Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product may solidify upon cooling.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Column Chromatography: For higher purity, the crude product can be subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Causality Behind Experimental Choices
  • Excess Ethyl Acetoacetate: Using a slight excess of ethyl acetoacetate helps to drive the reaction to completion by ensuring that the limiting reactant, 2-amino-6-ethoxybenzothiazole, is fully consumed.

  • High Temperature: The condensation reaction requires elevated temperatures to overcome the activation energy barrier and to facilitate the removal of the ethanol byproduct, which shifts the equilibrium towards the product side.

  • Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity. Recrystallization is a simpler method suitable for removing small amounts of impurities, while column chromatography offers a higher degree of separation for more complex mixtures.

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide would rely on a combination of spectroscopic techniques. The following are the expected analytical data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the benzothiazole ring, the methylene protons of the butanamide chain, and the terminal methyl group. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and ketone groups, the carbons of the benzothiazole ring system, and the aliphatic carbons of the ethoxy and butanamide moieties.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretch: A moderate to strong band around 3300-3400 cm⁻¹.

  • C=O stretches: Strong absorption bands for the amide and ketone carbonyl groups, typically in the range of 1650-1720 cm⁻¹.

  • C-N stretch: A band in the region of 1200-1350 cm⁻¹.

  • C-O stretch: Bands corresponding to the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Predicted mass-to-charge ratios for various adducts are available. [3]

Potential Biological Activity and Therapeutic Applications

The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.

BACE-1 Inhibition and Alzheimer's Disease

A significant area of interest for N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide lies in its potential as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. [4]Research has indicated that dihydropyridine derivatives bearing a 3,5-bis-N-(6-ethoxy-2-benzothiazolyl) moiety exhibit potent BACE-1 inhibitory activity. [4]This suggests that the N-(6-ethoxy-2-benzothiazolyl) fragment can effectively interact with the active site of BACE-1, potentially through hydrogen bonding and hydrophobic interactions. [4]Therefore, N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide represents a promising lead structure for the development of novel BACE-1 inhibitors for the treatment of Alzheimer's disease.

Other Potential Applications

Given the broad biological activity of benzothiazole derivatives, N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide and its analogs could also be explored for other therapeutic applications, including:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. [1]* Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in various antimicrobial and antifungal agents. [1]* Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have shown promise as anti-inflammatory and analgesic agents. [1]

Conclusion

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a molecule with significant potential in the field of drug discovery, particularly in the development of therapeutics for neurodegenerative diseases like Alzheimer's. This guide has provided a comprehensive overview of its structure, properties, and a rational approach to its synthesis and characterization. The proposed methodologies are based on well-established chemical principles and offer a solid foundation for researchers to produce and study this compound. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. Substance Details - SRS. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Toxicity Assessment of 3-oxobutanamides against Human Lymphocytes and Isolated Mitochondria. Retrieved January 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. Substance Details - SRS. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo-. PubChemLite. Retrieved January 21, 2026, from [Link]

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Triciribine: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triciribine (TCN), a synthetic tricyclic nucleoside, has garnered significant attention within the oncology research community for its potent and specific inhibition of the serine/threonine kinase Akt (Protein Kinase B). As a pivotal node in the PI3K/Akt signaling pathway, Akt is a master regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This technical guide provides a comprehensive exploration of Triciribine's biological activity, from its molecular mechanism of action to its clinical development and the experimental methodologies used to characterize its effects. We delve into the rationale behind its use as a targeted therapeutic, detail its journey through clinical investigation, and provide robust, field-proven protocols for its study.

The PI3K/Akt Signaling Axis: A Prime Oncogenic Driver

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, making it a highly attractive target for therapeutic intervention.[1] This pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), which in turn recruits and activates PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This membrane recruitment is a critical step for the subsequent phosphorylation and full activation of Akt by PDK1 at threonine 308 and by mTORC2 at serine 473.[2]

Activated Akt then phosphorylates a wide array of downstream substrates, leading to a cellular program that promotes growth, proliferation, and survival while inhibiting apoptosis. Given its central role in tumorigenesis, the development of specific Akt inhibitors like Triciribine has been a major focus of cancer drug discovery.

Triciribine: From Serendipitous Discovery to Targeted Therapy

First synthesized in the 1970s, Triciribine underwent initial clinical trials in the 1980s and 1990s with limited success and notable toxicity.[2][3] Its potential as a valuable anti-cancer agent was "rehabilitated" in the early 2000s with the discovery that its efficacy was pronounced in tumors with hyperactivated Akt.[2] This paradigm shift underscored the importance of a targeted approach in cancer therapy, matching a drug's specific mechanism to the molecular profile of a patient's tumor.

Clinical Journey

Triciribine phosphate monohydrate (TCN-PM), a more soluble formulation, has been evaluated in numerous Phase I and II clinical trials for a variety of solid tumors and hematological malignancies.[1][3] While objective responses have been observed, the single-agent activity has been modest.[1] This has led to the ongoing investigation of Triciribine in combination with other chemotherapeutic agents and targeted therapies to enhance its efficacy and overcome potential resistance mechanisms.[4][5]

Unraveling the Mechanism: How Triciribine Inhibits Akt

Triciribine is a cell-permeable prodrug that is converted intracellularly to its active form, Triciribine monophosphate (TCN-P), by the enzyme adenosine kinase.[1][6] This phosphorylation is crucial for its activity; cells lacking adenosine kinase are significantly less sensitive to Triciribine.[6][7] TCN-P then exerts its inhibitory effect by binding to the PH domain of Akt, thereby preventing its recruitment to the plasma membrane.[2] This blockade of membrane translocation is the key mechanistic step, as it prevents the subsequent phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3) by their upstream kinases, PDK1 and mTORC2.[1][2][8] It is important to note that Triciribine does not directly inhibit the kinase activity of already activated Akt, nor does it inhibit the upstream activators PI3K or PDK1.[2][8]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 recruits Triciribine Triciribine TCN-P TCN-P Triciribine->TCN-P converted by TCN-P->Akt inhibits membrane recruitment AdenosineKinase Adenosine Kinase Downstream Downstream Effectors Akt->Downstream activates Apoptosis Apoptosis Akt->Apoptosis PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Triciribine's Mechanism of Action. This diagram illustrates how Triciribine, after conversion to TCN-P, prevents the recruitment of Akt to the plasma membrane, thereby inhibiting its activation and downstream signaling.

Molecular Targets and Specificity

The primary molecular target of Triciribine is Akt. In vitro studies have demonstrated its potent inhibition of all three Akt isoforms.[1] Importantly, Triciribine shows high specificity for the Akt pathway and does not significantly inhibit other related kinases such as PKC, PKA, or ERK1/2 at therapeutic concentrations.[2]

TargetIC50Notes
Akt 130 nM (in PC3 cells)[7]Inhibits all three isoforms (Akt1, Akt2, Akt3) by preventing phosphorylation.[1][2]
HIV-1/2 20-460 nM[7][9]Also exhibits antiviral activity.[10]
DNA Synthesis -Initially characterized as a DNA synthesis inhibitor.[7][9]

Table 1: Molecular Targets of Triciribine. This table summarizes the key molecular targets of Triciribine and their respective inhibitory concentrations.

Methodologies for Evaluating Triciribine's Biological Activity

A multi-faceted experimental approach is necessary to fully characterize the biological effects of Triciribine. The following protocols provide a robust framework for assessing its activity in a research setting.

Cell Viability and Proliferation Assays

A fundamental first step is to determine the cytotoxic and anti-proliferative effects of Triciribine on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13][14][15]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of Triciribine concentrations (e.g., a serial dilution from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Triciribine that inhibits cell viability by 50%).

Sources

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Triciribine's Effect on AKT Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the AKT Pathway with Triciribine

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades, governing a vast array of cellular processes including proliferation, survival, metabolism, and angiogenesis. The aberrant activation of the AKT pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Triciribine (also known as API-2 or NSC 154020) is a cell-permeable tricyclic nucleoside that functions as a potent and selective inhibitor of AKT activation.[1] Mechanistically, Triciribine prevents the phosphorylation of all three AKT isoforms (AKT1, AKT2, and AKT3) at both Thr308 and Ser473, which are essential for its full activation.[2][3] It is important to note that Triciribine does not directly inhibit the kinase activity of already phosphorylated AKT but rather prevents its initial activation.[4]

Western blotting is an indispensable technique to elucidate the efficacy and mechanism of action of inhibitors like Triciribine. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively utilize Western blot analysis to study the impact of Triciribine on the AKT signaling pathway. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

The AKT Signaling Pathway: A Visual Overview

The AKT pathway is a complex network of protein interactions. To visualize the mechanism of Triciribine's action, a simplified representation of the core pathway is presented below.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits p_AKT_T308 p-AKT (Thr308) PDK1->p_AKT_T308 Phosphorylates Fully_Active_AKT Fully Active p-AKT p_AKT_T308->Fully_Active_AKT mTORC2 mTORC2 p_AKT_S473 p-AKT (Ser473) mTORC2->p_AKT_S473 Phosphorylates p_AKT_S473->Fully_Active_AKT p_GSK3B p-GSK3β (Inactive) Fully_Active_AKT->p_GSK3B Inhibits p_mTORC1 p-mTORC1 (Active) Fully_Active_AKT->p_mTORC1 Activates GSK3B GSK3β mTORC1 mTORC1 Triciribine Triciribine Triciribine->p_AKT_T308 Triciribine->p_AKT_S473 Inhibits Phosphorylation

Figure 1: The PI3K/AKT signaling pathway and the inhibitory action of Triciribine.

Experimental Design: A Self-Validating Approach

To robustly assess the effect of Triciribine, a well-controlled experiment is paramount. This involves dose-response and time-course studies, along with appropriate positive and negative controls.

Experimental Workflow

The following diagram outlines the key stages of a comprehensive Western blot analysis for Triciribine.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., PC-3, T-ALL cell lines) Triciribine_Treatment 2. Triciribine Treatment (Dose-response & Time-course) Cell_Culture->Triciribine_Treatment Cell_Lysis 3. Cell Lysis (with protease/phosphatase inhibitors) Triciribine_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (p-AKT, Total AKT, etc.) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Stripping_Reprobing 11. Stripping & Reprobing (for Total AKT & Loading Control) Detection->Stripping_Reprobing Data_Analysis 12. Data Analysis (Densitometry) Stripping_Reprobing->Data_Analysis

Figure 2: A comprehensive workflow for Triciribine Western blot analysis.

Detailed Protocols

Part 1: Cell Culture and Triciribine Treatment

The choice of cell line is critical and should be based on known AKT pathway activation. For example, the human prostate cancer cell line PC-3 and various T-cell acute lymphoblastic leukemia (T-ALL) cell lines have been shown to be sensitive to Triciribine.[5]

  • Cell Seeding: Seed cells in complete growth medium at a density that will result in 70-80% confluency at the time of treatment.

  • Triciribine Preparation: Prepare a stock solution of Triciribine in DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. Note that the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular stress.

  • Dose-Response Experiment: Treat cells with a range of Triciribine concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed time (e.g., 24 or 48 hours).[6] Include a vehicle control (DMSO only) for comparison.

  • Time-Course Experiment: Treat cells with a fixed concentration of Triciribine (determined from the dose-response experiment, e.g., 10 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Positive Control for AKT Activation: To confirm that the AKT pathway is active and can be modulated, a positive control is essential. This can be achieved by serum-starving the cells for 4-6 hours and then stimulating them with a growth factor such as insulin (100 nM for 20 minutes) or PDGF (100 ng/mL for 20 minutes) prior to lysis.[7][8]

  • Negative Control: A vehicle-treated (DMSO) sample serves as the primary negative control to which the effects of Triciribine are compared.

Part 2: Cell Lysis and Protein Quantification

Proper sample preparation is crucial for preserving the phosphorylation state of proteins.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.[9][10] A common recipe is provided in the table below.

  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7] Add the ice-cold lysis buffer to the plates, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[11]

Reagent Final Concentration
Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
EGTA1 mM
NP-401%
Sodium deoxycholate0.25%
Add Fresh
Protease Inhibitor Cocktail1X
Phosphatase Inhibitor Cocktail1X
Table 1: Composition of a standard RIPA lysis buffer for phospho-protein analysis.
Part 3: Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability, which is beneficial for stripping and reprobing.[12]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the table below for recommended antibodies and starting dilutions.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Target Protein Phosphorylation Site Approx. MW (kDa) Recommended Antibody (Vendor, Cat. No.) Starting Dilution
p-AKTSer47360Cell Signaling Technology, #40601:1000
p-AKTThr30860Cell Signaling Technology, #130381:1000
Total AKT-60Cell Signaling Technology, #46911:1000
p-GSK3βSer946Cell Signaling Technology, #93231:1000
Total GSK3β-46Cell Signaling Technology, #124561:1000
p-mTORSer2448289Cell Signaling Technology, #55361:1000
Total mTOR-289Cell Signaling Technology, #29831:1000
β-Actin (Loading Control)-42Cell Signaling Technology, #49701:1000
GAPDH (Loading Control)-37Cell Signaling Technology, #51741:1000
Table 2: Recommended primary antibodies for Western blot analysis of the AKT pathway.
Part 4: Stripping and Reprobing

To ensure accurate normalization, it is essential to probe the same membrane for the phosphorylated protein, the total protein, and a loading control.[7]

  • Mild Stripping Protocol:

    • After initial detection, wash the membrane in TBST.

    • Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) for 10-20 minutes at room temperature with agitation.[13]

    • Wash the membrane extensively with TBST (3 x 10 minutes).

  • Harsh Stripping Protocol (if necessary):

    • Incubate the membrane in a stripping buffer containing β-mercaptoethanol (100 mM β-mercaptoethanol, 2% SDS, 62.5 mM Tris-HCl, pH 6.7) for 30 minutes at 50°C with agitation.[14]

    • Wash the membrane thoroughly with TBST (6 x 10 minutes).

  • Validation of Stripping: Before reprobing, incubate the membrane with only the secondary antibody and perform the detection step to ensure that the primary and secondary antibodies from the previous probing have been completely removed.

  • Reprobing: After confirming complete stripping, re-block the membrane and proceed with the primary antibody incubation for the next target (e.g., total AKT, then a loading control).

Data Analysis and Interpretation

Densitometric analysis of the Western blot bands should be performed using image analysis software such as ImageJ.[6] The signal intensity of the phosphorylated protein should be normalized to the signal intensity of the corresponding total protein. This ratio should then be normalized to the loading control to account for any variations in protein loading. The results can be presented as fold-change relative to the vehicle-treated control.

A successful experiment will demonstrate a dose- and time-dependent decrease in the phosphorylation of AKT and its downstream targets in Triciribine-treated cells, with no significant change in the total protein levels.

Conclusion

This comprehensive guide provides a robust framework for utilizing Western blot analysis to investigate the effects of Triciribine on the AKT signaling pathway. By adhering to these detailed protocols and incorporating the principles of self-validating experimental design, researchers can generate high-quality, reproducible data to advance our understanding of AKT inhibition in various disease models.

References

  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(6), 1381–1389. [Link]

  • BenchChem. (2025).
  • Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular and Molecular Medicine, 15(4), 830–840. [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. ResearchGate. [Link]

  • Cell Signaling Technology. (n.d.). Phospho-GSK-3β (Ser9) (D85E12) XP® Rabbit mAb #5558. Cell Signaling Technology.
  • Cell Signaling Technology. (n.d.). GSK-3β (D5C5) XP® Rabbit mAb #12456. Cell Signaling Technology.
  • Cell Signaling Technology. (n.d.). Phospho-mTOR (Ser2448) (D9C2) XP® Rabbit mAb #5536. Cell Signaling Technology.
  • ResearchGate. (n.d.). Triciribine changes levels of p-AKT and cyclin D1 in GEP-NETs. ResearchGate. [Link]

  • Addgene. (2024). Antibodies 101: Stripping and Reprobing Western Blots. Addgene Blog. [Link]

  • Jaworski, J., et al. (2018). GSK3β Controls mTOR and Prosurvival Signaling in Neurons. Frontiers in Molecular Neuroscience, 11, 433. [Link]

  • ResearchGate. (2013). Could anyone suggest a validated antibody to detect activated Akt in rat tissue?. ResearchGate. [Link]

  • Dou, D., et al. (2023). Cell lysis and immunoblotting for protein and phospho-protein quantification. Protocols.io. [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Oncogene, 29(33), 4663–4673. [Link]

  • Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular and Molecular Medicine, 15(4), 830-840. [Link]

  • Creative Biolabs. (n.d.). Stripping and Reprobing Protocol. Creative Biolabs. [Link]

  • ResearchGate. (2013). Protease/phosphatase inhibitor cocktail, which is the best?. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Stripping and Reprobing. Bio-Rad. [Link]

  • arigo Biolaboratories. (n.d.). Phospho Akt Antibody Duo (pS473 pT308). arigo Biolaboratories. [Link]

  • ResearchGate. (2021). How to do optimization in western blot?. ResearchGate. [Link]

  • News-Medical.Net. (2019). Phosphatase and Protease Inhibitor Cocktails. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Addition of Akt inhibitor triciribine effectively inhibited the MT104T.... ResearchGate. [Link]

  • Biocompare. (n.d.). Phospho-Akt Western Blot Antibody Products. Biocompare. [Link]

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Application Notes & Protocols: A-008

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Experimental Design for API-2 (Triciribine), a Selective Akt Inhibitor

Abstract & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments using API-2 (also known as triciribine or TCN), a selective inhibitor of Protein Kinase B (Akt) signaling. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, proliferation, and angiogenesis; its hyperactivation is a hallmark of many human cancers, making Akt a pivotal target for therapeutic intervention.[1] API-2 is a cell-permeable tricyclic nucleoside that inhibits the phosphorylation and subsequent activation of all three Akt isoforms (Akt1, Akt2, Akt3).[2][3] Notably, it displays high selectivity, with minimal inhibition of other kinases such as PI3K, PDK1, PKC, PKA, or SGK.[3] This application note outlines the scientific rationale, key experimental decision points, detailed protocols, and data interpretation strategies for robust preclinical evaluation of API-2 in cancer models.

Scientific Rationale & Mechanism of Action

A successful in vivo study is built upon a strong mechanistic foundation. API-2 functions by preventing the full activation of Akt.[4] Under normal conditions, growth factor signaling activates PI3K, which generates PIP3 at the plasma membrane. This recruits Akt to the membrane via its Pleckstrin Homology (PH) domain, where it is phosphorylated by PDK1 at Threonine 308 (Thr308) and by mTORC2 at Serine 473 (Ser473), leading to its full activation.[3] Activated Akt then phosphorylates a host of downstream substrates to drive cancer progression.[5][6]

Triciribine is converted intracellularly to its active form, triciribine phosphate (TCN-P), by adenosine kinase.[4] TCN-P is believed to bind to the PH domain of Akt, blocking its recruitment to the plasma membrane and thereby inhibiting its phosphorylation and activation.[3] This leads to the induction of apoptosis and growth arrest, particularly in cancer cells characterized by elevated Akt levels.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (Bad, GSK-3β, FOXO) Akt->Downstream API2 API-2 (Triciribine) Inhibits Translocation API2->Akt blocks Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: PI3K/Akt signaling pathway and the inhibitory action of API-2.

In Vivo Preclinical Experimental Design

Animal Model Selection

The choice of animal model is paramount for a successful study. Human cancer xenografts in immunocompromised mice are standard models for evaluating anti-tumor efficacy.[7][8]

  • Causality: The rationale for model selection should be driven by the mechanism of API-2. Since API-2 targets hyperactivated Akt, it is critical to select models with a known dependency on this pathway.

  • Recommended Models:

    • Cell Line-Derived Xenografts (CDX): Use human cancer cell lines with known genetic alterations that cause Akt hyperactivation (e.g., PTEN loss, PIK3CA mutations, or HER2 amplification).[9] Examples include OVCAR3 (ovarian), PANC-1 (pancreatic), and BT474 (breast) cancer cells.[9][10]

    • Patient-Derived Xenografts (PDX): PDX models better conserve the characteristics of the original human tumor, including heterogeneity.[11] It is advisable to screen PDX models for p-Akt levels by immunohistochemistry (IHC) to select appropriate models for efficacy studies.[4]

  • Mouse Strains: Athymic nude or NOD-SCID mice are commonly used as they have a reduced capacity to reject foreign cells.[8] The choice may depend on the specific tumor cell line's engraftment requirements.

Formulation and Route of Administration

Proper formulation is crucial for ensuring bioavailability and minimizing vehicle-related toxicity.

  • Solubility: Triciribine is soluble in DMSO (up to 75 mM) and ethanol (up to 10 mM).[2]

  • In Vivo Formulation: For intraperitoneal (i.p.) or intravenous (i.v.) injection, a common vehicle is a mixture of DMSO, PEG300, and Tween 80.[10] A typical formulation might be 2% DMSO, 40% PEG300, 5% Tween 80, and 53% sterile water or saline.[10] For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) can be used.[10]

  • Route of Administration: Intraperitoneal (i.p.) injection is frequently used in preclinical mouse studies for its convenience and systemic delivery.[10][12] Oral and intravenous routes are also viable depending on the experimental goals and pharmacokinetic properties.

Dosing and Scheduling

Determining the optimal dose and schedule involves balancing efficacy with tolerability.

  • Efficacious Dose Range: Preclinical studies have shown that triciribine administered at 1 mg/kg/day via i.p. injection significantly inhibits tumor growth in xenograft models of ovarian and pancreatic cancers that overexpress Akt.[10]

  • Dose-Response Studies: It is recommended to perform a dose-response study (e.g., 0.5, 1, and 2 mg/kg) to identify the optimal therapeutic window.

  • Scheduling: A daily dosing schedule (e.g., 5 days on, 2 days off) is common. However, the long terminal half-life of triciribine may support less frequent dosing, which should be confirmed by pharmacokinetic studies.[4]

ParameterRecommendationRationale / Source
Animal Model PTEN-null or PIK3CA-mutant cell line xenografts (e.g., OVCAR8, PANC1) in athymic nude mice.Enriches for tumors dependent on the Akt pathway, increasing the likelihood of observing a therapeutic effect.[10]
Formulation (i.p.) 2% DMSO, 40% PEG300, 5% Tween 80, dH₂OCommon vehicle for solubilizing compounds for in vivo use.[10]
Dose Level 1 mg/kg/dayProven efficacy in multiple xenograft models with Akt overexpression.[10]
Route/Schedule Intraperitoneal (i.p.), Daily (5 days on/2 off)Standard preclinical administration route providing systemic exposure.
Control Group Vehicle-treated animalsEssential to control for any effects of the formulation solvent on tumor growth.
Pharmacodynamic (PD) Biomarker Analysis

PD biomarkers are essential to confirm that API-2 is engaging its target and modulating the intended pathway in the tumor tissue.

  • Primary Biomarker: The most direct PD biomarker is the inhibition of Akt phosphorylation at Ser473 (p-Akt).[10]

  • Downstream Biomarkers: Measuring the phosphorylation status of direct Akt substrates, such as PRAS40, GSK3β, or FOXO proteins, provides further evidence of pathway inhibition.[6][13] PRAS40 phosphorylation is an acutely sensitive biomarker of Akt activity.[14][15]

  • Sample Collection: A satellite group of animals should be used for PD analysis. Tumors are collected at various time points (e.g., 2, 6, 12, 24 hours) after a single dose of API-2 to determine the time course of target inhibition.[12] This helps correlate target engagement with drug exposure levels.

Efficacy Endpoints & Monitoring
  • Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). Tumors should be measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Secondary Endpoints: These may include body weight (as a measure of toxicity), survival analysis, and terminal tumor weight.

  • Monitoring: Animals should be monitored daily for clinical signs of toxicity, including weight loss, changes in posture, and altered activity levels. Ethical endpoints for euthanasia must be established, such as tumor volume exceeding 1.5-2.0 cm³ or body weight loss exceeding 15-20%.[11]

Detailed Protocols

Protocol: Subcutaneous Xenograft Implantation
  • Culture selected human cancer cells (e.g., PANC-1) to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile, serum-free media or PBS.

  • Resuspend cells at a concentration of 5-10 x 10⁷ cells/mL in serum-free media.

  • For enhanced engraftment, mix the cell suspension 1:1 with a basement membrane matrix (e.g., Cultrex BME) on ice.

  • Anesthetize a 6-8 week old female athymic nude mouse.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse.

  • Monitor mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[8]

Protocol: Western Blot for p-Akt (PD Analysis)
  • Euthanize mice from the PD satellite group at designated time points post-dose.

  • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).[10]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Data Analysis & Interpretation

  • Tumor Growth: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent TGI using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, Student's t-test for endpoint analysis) to determine significance. A p-value < 0.05 is typically considered significant.

  • PK/PD Correlation: Correlate the level of p-Akt inhibition in tumor tissue with the plasma concentration of triciribine at corresponding time points to establish a dose-exposure-response relationship.[9]

Caption: General workflow for an in vivo efficacy study of API-2.

References

  • Selleck Chemicals. (n.d.). Triciribine (API-2). Retrieved from Selleckchem.com. [Link]

  • Vici, P., et al. (1995). Phase I-II study: triciribine (tricyclic nucleoside phosphate) for metastatic breast cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Freeman-Cook, K.D., et al. (2013). Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLOS One. [Link]

  • Al-Gharabli, S.I., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Medical Virology. [Link]

  • Yang, L., et al. (2004). Akt/Protein Kinase B Signaling Inhibitor-2, a Selective Small Molecule Inhibitor of Akt Signaling with Antitumor Activity in Cancer Cells Overexpressing Akt. Cancer Research. [Link]

  • Mundi, P.S., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Pharmaceutics, Genomics & Personalized Medicine. [Link]

  • Selleck Chemicals. (n.d.). Triciribine (API-2) | Akt inhibitor | CAS 35943-35-2. Retrieved from Selleckchem.com. [Link]

  • Garrett, C.R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs. [Link]

  • Wikipedia. (n.d.). Triciribine. Retrieved from Wikipedia.org. [Link]

  • Kumar, A., et al. (2010). In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT. Molecular Cancer Therapeutics. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Yap, T.A., et al. (2011). Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Molecular Cancer Therapeutics. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from Bio-Techne.com. [Link]

  • ClinicalTrials.gov. (2006). Phase I Study of Triciribine Phosphate Monohydrate (TCN-PM, VD-0002) in Adult Subjects With Metastatic Cancer. Retrieved from ClinicalTrials.gov. [Link]

  • Bond, M.J., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The interactions constructed between triciribine and AKT1. Retrieved from ResearchGate. [Link]

  • Sangai, T., et al. (2012). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research. [Link]

  • Wang, Y., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • Wei, Y-Q., et al. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Musib, L., et al. (2014). A putative biomarker signature for clinically effective AKT inhibition: correlation of in vitro, in vivo and clinical data identifies the importance of modulation of the mTORC1 pathway. Oncotarget. [Link]

  • Marra, A., et al. (2021). AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? Frontiers in Oncology. [Link]

  • MDPI. (n.d.). Special Issue : The Mouse Xenograft Model in Cancer Research. Retrieved from MDPI.com. [Link]

  • Berrada, Y., et al. (2021). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. [Link]

Sources

Application of Triciribine (CAS 35943-35-2) in Kinase Signaling Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Triciribine (CAS 35943-35-2), a potent and selective inhibitor of the Akt signaling pathway, in kinase-related assays. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: Understanding Triciribine's Unique Mechanism

Triciribine, also known as API-2, is a cell-permeable tricyclic nucleoside that functions as a highly specific inhibitor of the Akt (Protein Kinase B) signaling cascade.[1] It is crucial to understand that Triciribine is not a direct kinase inhibitor in the traditional sense of competing with ATP at the kinase's active site. Instead, its mechanism of action is more nuanced, involving the inhibition of Akt phosphorylation and subsequent activation.[2] This makes it a valuable tool for dissecting the intricacies of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[3]

Triciribine has been shown to inhibit the phosphorylation of all three isoforms of Akt (Akt1, Akt2, and Akt3) at both threonine 308 and serine 473 residues.[1] This inhibition of activation prevents Akt from phosphorylating its downstream targets, thereby blocking the pro-survival signals of the pathway. A key feature of Triciribine is its high selectivity for Akt. It does not significantly inhibit the upstream activators of Akt, such as PI3K and PDK1, nor does it affect other major signaling kinases like PKC, PKA, SGK, and MAPKs (ERK1/2).[1][4] This selectivity makes Triciribine an excellent tool for specifically interrogating the role of Akt in cellular processes.

Key Physicochemical and Biological Properties of Triciribine:

PropertyValueReference
CAS Number 35943-35-2[1][2][4][5][6]
Molecular Formula C13H16N6O4[2]
Molecular Weight 320.31 g/mol
Purity >98%
Solubility Soluble in DMSO to 75 mM, in ethanol to 10 mM
Primary Target Inhibition of Akt1/2/3 phosphorylation and activation[1][4][5]
IC50 ~130 nM for inhibition of Akt in PC3 cells[1][6]

The PI3K/Akt Signaling Pathway and Triciribine's Point of Intervention

The PI3K/Akt pathway is a central node in cellular signaling, responding to growth factors and other extracellular cues to regulate a wide array of cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the cell membrane allows for the phosphorylation and full activation of Akt by PDK1 and the mTORC2 complex. Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

Diagram of the PI3K/Akt Signaling Pathway and Triciribine's Inhibition Point:

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Triciribine Triciribine (CAS 35943-35-2) Triciribine->Akt Inhibits Phosphorylation

Caption: PI3K/Akt signaling cascade and the inhibitory action of Triciribine.

Experimental Protocols: Assessing the Impact of Triciribine on Akt Signaling

The primary application of Triciribine in a research setting is to inhibit Akt signaling and study the downstream consequences. The most direct method to confirm the efficacy of Triciribine treatment is to measure the phosphorylation status of Akt.

Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the inhibition of growth factor-induced Akt phosphorylation by Triciribine in a cell-based assay.

Materials:

  • Cell line of interest (e.g., PC-3 prostate cancer cells, which have high basal Akt activity)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Triciribine (CAS 35943-35-2)

  • DMSO (for Triciribine stock solution)

  • Growth factor (e.g., EGF or PDGF)[1]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-phospho-Akt (Thr308)

    • Rabbit anti-total Akt

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-18 hours by replacing the complete medium with serum-free medium. This reduces basal Akt phosphorylation.

    • Prepare a stock solution of Triciribine in DMSO (e.g., 10 mM).

    • Pre-treat the cells with varying concentrations of Triciribine (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free medium.

    • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt (typically at 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for β-actin as a loading control, or run a parallel gel for this purpose.

Expected Results: A dose-dependent decrease in the levels of phospho-Akt (Ser473 and Thr308) should be observed in cells treated with Triciribine compared to the vehicle-treated, growth factor-stimulated control. The levels of total Akt and β-actin should remain relatively constant across all conditions.

Workflow Diagram for Western Blot Analysis:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Plate Cells B Serum Starve A->B C Pre-treat with Triciribine/Vehicle B->C D Stimulate with Growth Factor C->D E Wash with PBS D->E F Lyse Cells E->F G Quantify Protein (BCA) F->G H SDS-PAGE G->H I Protein Transfer H->I J Blocking I->J K Primary Antibody (p-Akt, Total Akt) J->K L Secondary Antibody K->L M ECL Detection L->M N Image Acquisition M->N O Densitometry Analysis N->O

Caption: Step-by-step workflow for assessing Triciribine's effect on Akt phosphorylation.

In Vitro Kinase Assays for Selectivity Profiling

While Triciribine is known for its selectivity, it is good practice to confirm its lack of activity against other kinases in your experimental system, especially if novel off-target effects are a concern. This can be achieved using in vitro kinase assays. A variety of commercial kits are available for this purpose, often based on the detection of ADP, the universal by-product of kinase reactions.

General Principle of an In Vitro Kinase Assay (e.g., ADP-Glo™): These assays typically involve a two-step process. First, the kinase reaction is performed in the presence of the kinase, its substrate, ATP, and the test compound (Triciribine). After the reaction, a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used to produce a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol Outline for Selectivity Testing:

  • Reagent Preparation: Prepare assay buffers, the kinase of interest (e.g., PI3K, PDK1, ERK2), its specific substrate, ATP, and a dilution series of Triciribine.

  • Kinase Reaction:

    • Add the kinase to the wells of a microplate.

    • Add the Triciribine dilutions or a positive control inhibitor.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for the recommended time and temperature (e.g., 60 minutes at room temperature).[7][8]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent. Incubate as recommended (e.g., 40 minutes).[7][8]

    • Add the second detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes).[7][8]

    • Read the luminescence on a plate reader.

Expected Results: When testing Triciribine against kinases other than Akt (e.g., PI3K, PDK1, PKC, PKA, ERK1/2), you should observe no significant inhibition of kinase activity, even at high concentrations. This will confirm the selectivity of Triciribine for the Akt pathway in your experimental context.

Concluding Remarks and Best Practices

Triciribine (CAS 35943-35-2) is a powerful and selective tool for the investigation of the Akt signaling pathway. Its unique mechanism of inhibiting Akt activation rather than direct kinase activity makes it invaluable for dissecting the specific roles of Akt in health and disease.

Key Considerations for Experimental Design:

  • Solubility: Triciribine is soluble in DMSO. Prepare a concentrated stock solution and dilute it in culture medium for your experiments. Be mindful of the final DMSO concentration, which should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Dose-Response: Always perform a dose-response experiment to determine the optimal concentration of Triciribine for your specific cell line and experimental conditions.

  • Controls: Include appropriate controls in all experiments: a vehicle control (DMSO), a positive control for Akt activation (growth factor stimulation), and a negative control (no stimulation).

  • Selectivity: While Triciribine is highly selective, it is advisable to confirm its lack of off-target effects in your system, particularly when interpreting unexpected results.

  • Downstream Readouts: In addition to measuring Akt phosphorylation, consider assessing the phosphorylation status of known downstream targets of Akt (e.g., GSK3β, FoxO transcription factors) to further confirm the inhibition of the pathway.

By following the protocols and principles outlined in this guide, researchers can confidently and effectively utilize Triciribine to advance our understanding of the critical role of Akt signaling in cellular and disease biology.

References

  • Mundi, P. S., Sachdev, J., & Giri, S. (2016). A phase I/II study of the Akt inhibitor triciribine in patients with advanced solid tumors.
  • Wikipedia. (2023, December 2). Triciribine. Retrieved from [Link]

Sources

Application Note & Protocol: Dissolving Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (CAS No. 4273-88-5), a benzothiazole derivative of interest in various research applications. Due to its predicted hydrophobicity, achieving a stable and usable solution for experimental assays requires careful selection of solvents and handling procedures. This guide outlines the physicochemical properties of the compound, provides a primary protocol for dissolution in Dimethyl Sulfoxide (DMSO), and offers troubleshooting advice for common challenges. The protocols are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Introduction to Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, also known as N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide, belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are recognized for their diverse pharmacological activities and are investigated for potential therapeutic applications.[1] The successful use of this compound in experimental settings is contingent upon proper preparation of stock solutions and subsequent dilutions into aqueous assay media. This guide provides the necessary protocols to achieve this effectively.

Physicochemical Properties

Understanding the fundamental properties of a compound is critical for developing a successful dissolution strategy. Key physicochemical parameters for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- are summarized in the table below.

PropertyValueSource
Molecular Formula C13H14N2O3SU.S. EPA[2]
Molecular Weight 278.33 g/mol U.S. EPA[2]
CAS Number 4273-88-5U.S. EPA[2]
Predicted XlogP 3.0PubChem[3]

The predicted XlogP of 3.0 indicates that the compound is hydrophobic, suggesting low solubility in aqueous solutions and a preference for organic solvents.[3]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is not widely available, data from structurally related benzothiazole compounds suggest that appropriate safety measures are necessary.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

  • Waste Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

It is imperative to obtain and consult the compound-specific Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Dissolution Protocol

The following protocol is based on the common practice for dissolving benzothiazole derivatives for biological assays, which frequently utilize Dimethyl Sulfoxide (DMSO) as a solvent.[6][7]

Materials
  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds and is miscible with water and most organic liquids.[8] For many benzothiazole derivatives used in biological research, DMSO is the solvent of choice for preparing concentrated stock solutions.[6][9]

Step-by-Step Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 278.33 g/mol * (1000 mg / 1 g) = 2.78 mg

  • Weigh the compound:

    • Carefully weigh out 2.78 mg of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- and place it into a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of high-purity DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Gentle Heating or Sonication (if necessary):

    • If the compound does not fully dissolve, you may warm the solution in a water bath at 37°C for 5-10 minutes.

    • Alternatively, sonication for 5-10 minutes can aid in dissolution.

    • After warming or sonication, vortex the solution again.

  • Storage:

    • Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps calc Calculate Mass for 10 mM Stock weigh Weigh 2.78 mg of Compound calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually Inspect for Particles vortex->inspect troubleshoot Warm (37°C) or Sonicate inspect->troubleshoot No dissolved Completely Dissolved inspect->dissolved Yes troubleshoot->vortex store Aliquot and Store at -20°C / -80°C dissolved->store

Caption: Workflow for dissolving Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-.

Working with Aqueous Solutions

For most biological assays, the concentrated DMSO stock solution will need to be diluted into an aqueous buffer or cell culture medium.

  • Precipitation Risk: Due to the compound's hydrophobicity, direct dilution of the DMSO stock into an aqueous solution can cause precipitation.

  • Recommended Practice: To minimize precipitation, serially dilute the stock solution in your assay buffer. It is also crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve in DMSO at room temperature. Insufficient agitation or low solubility at room temperature.1. Continue vortexing for a longer duration. 2. Gently warm the solution to 37°C. 3. Use a sonicator to aid dissolution.
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Consider using a surfactant or co-solvent, but validate its compatibility with your assay.
Stock solution appears cloudy after storage. The compound may be precipitating out of solution at low temperatures.1. Warm the stock solution to room temperature or 37°C and vortex until it is clear before making dilutions. 2. Consider preparing a fresh stock solution.

Logical Relationship Diagram

G Compound Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- Properties Physicochemical Properties Compound->Properties Hydrophobicity High XlogP (3.0) (Hydrophobic) Properties->Hydrophobicity Solubility Solubility Profile Hydrophobicity->Solubility AqSol Poor Aqueous Solubility Solubility->AqSol OrgSol Good Organic Solvent Solubility Solubility->OrgSol Precipitation Precipitation Risk AqSol->Precipitation Protocol Dissolution Protocol OrgSol->Protocol DMSO Primary Solvent: DMSO Protocol->DMSO Stock Concentrated Stock Solution DMSO->Stock Dilution Dilution in Aqueous Media Stock->Dilution Dilution->Precipitation Assay Final Experimental Assay Dilution->Assay

Sources

Application Notes and Protocols for Triciribine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Central Hub of Cancer Signaling

Triciribine (also known as TCN or API-2) is a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2] Triciribine functions as a cell-permeable tricyclic nucleoside that, once inside the cell, is phosphorylated to its active form, triciribine monophosphate (TCN-P).[3] TCN-P then directly binds to the pleckstrin homology (PH) domain of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their recruitment to the plasma membrane and subsequent activation by phosphorylation.[4] This mechanism effectively shuts down downstream Akt signaling, leading to cell cycle arrest and apoptosis in cancer cells with hyperactivated Akt.[1] Given its targeted mechanism of action, triciribine has been a subject of extensive preclinical investigation in various cancer models.

These application notes provide a comprehensive guide for researchers utilizing triciribine in animal studies, with a focus on dosage, administration, and a detailed protocol for in vivo efficacy assessment in xenograft models.

The PI3K/Akt Signaling Pathway and Triciribine's Point of Intervention

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. The diagram below illustrates the canonical pathway and highlights the specific inhibitory action of Triciribine.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Effectors Activates Triciribine Triciribine (TCN-P) Triciribine->Akt Inhibits recruitment Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of Triciribine.

Recommended Triciribine Dosages for In Vivo Animal Studies

The effective dosage of triciribine can vary depending on the animal model, tumor type, and treatment schedule. The following table summarizes dosages reported in preclinical studies. It is crucial to perform dose-response studies to determine the optimal and maximum tolerated dose (MTD) for your specific experimental model.

Animal ModelCancer/Disease TypeTriciribine DoseAdministration RouteFrequencyReference
Nude MiceOvarian Cancer (OVCAR3 Xenograft)1 mg/kgIntraperitoneal (i.p.)Daily[5][6]
Nude MicePancreatic Cancer (PANC1 Xenograft)1 mg/kgIntraperitoneal (i.p.)Daily[5]
Nude MiceOvarian Cancer (OVCAR8 Xenograft)1 mg/kgIntraperitoneal (i.p.)Daily[5]
FVB/n MiceBreast Cancer (Syngeneic)Not SpecifiedIntraperitoneal (i.p.)Intermittent[1]
Akt1+/+ MiceChronic Hypoxia-Induced Pulmonary Fibrosis0.5 mg/kgIntraperitoneal (i.p.)Daily for 7 days[7]

Experimental Protocol: In Vivo Efficacy of Triciribine in a Human Tumor Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of triciribine in a subcutaneous xenograft mouse model.

Materials and Reagents
  • Triciribine: (e.g., Selleck Chemicals, Cat. No. S1117)

  • Vehicle Solution:

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile Saline or ddH₂O

  • Human Cancer Cell Line: (e.g., OVCAR3, PANC1) cultured under appropriate conditions.

  • Immunocompromised Mice: (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.

  • Sterile Syringes and Needles: (27-30 gauge)

  • Calipers for tumor measurement.

  • Animal Anesthetics as per institutional guidelines.

  • Tissue Culture Reagents: (e.g., media, serum, trypsin).

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., OVCAR3) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (1-2 weeks) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. Triciribine/Vehicle Administration Randomization->Drug_Administration Tumor_Measurement 7. Tumor Volume Measurement Drug_Administration->Tumor_Measurement Throughout treatment Body_Weight 8. Body Weight Monitoring Drug_Administration->Body_Weight Throughout treatment Euthanasia_Harvest 9. Euthanasia and Tumor Harvest Tumor_Measurement->Euthanasia_Harvest Body_Weight->Euthanasia_Harvest Downstream_Analysis 10. Downstream Analysis (e.g., Western Blot, IHC) Euthanasia_Harvest->Downstream_Analysis

Caption: Experimental workflow for a xenograft study with Triciribine.

Step-by-Step Methodology

3.1. Preparation of Triciribine Formulation

  • Causality: Triciribine has low aqueous solubility, requiring a specific vehicle for in vivo administration. A common formulation uses a co-solvent system to ensure the drug remains in solution for injection.[5]

  • Protocol:

    • Prepare a stock solution of Triciribine in DMSO (e.g., 75 mg/mL).

    • For a 1 mL final working solution, add 20 µL of the 75 mg/mL Triciribine stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 530 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

    • This formulation should be prepared fresh daily before administration.

3.2. Tumor Cell Implantation

  • Causality: Establishing a solid tumor in an immunocompromised mouse allows for the in vivo assessment of the drug's efficacy against human cancer cells.

  • Protocol:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

3.3. Tumor Growth Monitoring and Randomization

  • Causality: Monitoring tumor growth allows for the initiation of treatment when tumors are established and measurable. Randomization ensures an unbiased distribution of tumor sizes among treatment groups.

  • Protocol:

    • Begin measuring tumors with calipers 2-3 times per week once they become palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., Vehicle control, Triciribine treatment).

3.4. Drug Administration

  • Causality: Intraperitoneal (i.p.) injection is a common route for systemic drug delivery in mice, allowing for rapid absorption into the bloodstream.

  • Protocol:

    • Administer Triciribine or the vehicle solution via i.p. injection at the predetermined dose and schedule (e.g., 1 mg/kg daily).

    • Continue treatment for the duration of the study (e.g., 21-28 days).

3.5. Monitoring and Endpoint Analysis

  • Causality: Regular monitoring of tumor volume and animal well-being is essential to assess treatment efficacy and toxicity. Endpoint analysis of the tumors can provide mechanistic insights.

  • Protocol:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, measure their final weight, and process them for downstream analyses such as Western blotting for p-Akt levels or immunohistochemistry (IHC).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a vehicle-treated control group is essential for accurately assessing the antitumor effect of triciribine. Furthermore, the endpoint analysis of tumors for the target biomarker, phosphorylated Akt (p-Akt), provides a direct measure of the drug's on-target activity in vivo. A significant reduction in tumor growth in the triciribine-treated group compared to the vehicle control, coupled with a decrease in p-Akt levels in the tumor tissue, would provide strong evidence of the drug's efficacy and mechanism of action.

References

  • Berndt, N., Yang, H., Trinczek, B., Betzi, S., Zhang, Z., Wu, B., Lawrence, N. J., Pellecchia, M., Schönbrunn, E., Cheng, J. Q., & Sebti, S. M. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Cell Death and Differentiation, 17(11), 1795–1804. [Link]

  • Garrett, C. R., Coppola, D., Wenham, R. M., Cubitt, C. L., Neuger, A. M., Frost, T. J., Sullivan, D. M., Cheng, J. Q., & Sebti, S. M. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(6), 1381–1389. [Link]

  • Liu, X., Chhipa, D., Nakano, I., & Dasgupta, B. (2014). The Akt inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance. Oncotarget, 5(24), 12866–12878. [Link]

  • Evangelisti, C., Ricci, F., Tazzari, P., Chiarini, F., Battistelli, M., Falcieri, E., Ognibene, A., Cocco, L., & Martelli, A. M. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular Physiology, 226(3), 823–831. [Link]

  • Takahashi, S. (2024). Signaling effect, combinations, and clinical applications of triciribine. Expert Opinion on Investigational Drugs, 1–11. [Link]

  • Liu, R., Chen, Y., Liu, G., Li, C., & Song, Y. (2018). PI3K/AKT pathway as a key link in genesis of cancer. Frontiers in Cell and Developmental Biology, 6, 78. [Link]

  • Abdalla, M., Mastri, M., Farrow, N., Merrill, C., Sadanandan, S., Tili, E., & Kumar, S. (2015). The Akt inhibitor, triciribine, ameliorates chronic hypoxia-induced vascular pruning and TGFβ-induced pulmonary fibrosis. British Journal of Pharmacology, 172(16), 4173–4188. [Link]

  • Dieterle, A., Orth, R., Daubrawa, M., Alers, S., Ullrich, S., Lammers, R., Wesselborg, S., & Stork, B. (2009). The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. International Journal of Cancer, 125(4), 932–941. [Link]

  • National Cancer Institute. (n.d.). Definition of triciribine phosphate. NCI Drug Dictionary. Retrieved from [Link]

  • Yang, L., Dan, H. C., Sun, M., Liu, Q., Sun, X. M., Feldman, R. I., Hamilton, A. D., Polokoff, M., Nicosia, S. V., Herlyn, M., Sebti, S. M., & Cheng, J. Q. (2004). Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt. Cancer Research, 64(13), 4394–4399. [Link]

  • Suarez, C. D., Wu, J., Badve, S. S., Sparano, J. A., Kaliney, W., & Littlepage, L. E. (2017). The AKT inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance. Oncotarget, 8(69), 113753–113768. [Link]

  • Halasova, E., Adamkov, M., Matakova, T., & Hyrdlova, R. (2017). The Akt inhibitor, triciribine, ameliorates chronic hypoxia-induced vascular pruning and TGFβ-induced pulmonary fibrosis. British Journal of Pharmacology, 172(16), 4173-4188. [Link]

  • Falasca, M. (2010). PI3K/Akt signalling pathway in breast cancer. Seminars in Cell & Developmental Biology, 21(2), 255–262. [Link]

  • Zhang, J., Yu, X. H., Yan, Y. C., Wang, C., & Wang, W. J. (2017). PI3K/Akt signaling in osteosarcoma. Clinica Chimica Acta, 467, 11–17. [Link]

  • Wikipedia. (2023, December 1). Triciribine. In Wikipedia. [Link]

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Application Note: A High-Throughput Screening Protocol for the Identification of Novel Akt/PKB Inhibitors Using API-2 as a Reference Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in a signaling pathway that governs cell survival, proliferation, and metabolism.[1][2] Aberrant activation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4][5] This application note provides a detailed, field-proven protocol for a robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of Akt. We utilize the well-characterized Akt inhibitor API-2 (Triciribine) as a reference compound to validate a luminescent ADP-detection assay format.[6] This guide offers a comprehensive workflow, from assay principle and optimization to a step-by-step screening protocol and data analysis, designed for researchers in drug discovery and chemical biology.

Introduction: The Significance of Akt Inhibition

The PI3K/Akt signaling pathway is a central regulator of normal cellular processes.[1] Growth factor signaling activates PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[3] Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[1][7]

In many cancers, genetic alterations, such as mutations in PI3K or loss of the tumor suppressor PTEN, lead to hyperactivation of the Akt pathway.[1][3] This sustained signaling contributes to malignant transformation, tumor progression, and resistance to therapy.[2][4] Therefore, discovering small-molecule inhibitors that can block Akt activity is a highly sought-after strategy in oncology drug development.[3]

API-2 (Triciribine) is a selective inhibitor of Akt signaling. It functions by inhibiting the phosphorylation and subsequent activation of all three Akt isoforms, thereby blocking downstream signaling events and inducing apoptosis in cancer cells with elevated Akt levels.[6][8] With a reported IC50 of approximately 130 nM against Akt in cellular assays, API-2 serves as an excellent positive control for validating the performance of an HTS assay.[6][9][10]

The Akt Signaling Pathway and Point of Intervention

To effectively screen for inhibitors, it is crucial to understand the target pathway. The diagram below illustrates the canonical PI3K/Akt signaling cascade and highlights the point of intervention for inhibitors like API-2.

Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Inactive Akt PIP3->Akt_inactive Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_active Active Akt (p-Thr308, p-Ser473) PDK1->Akt_active p-Thr308 mTORC2 mTORC2 mTORC2->Akt_active p-Ser473 Downstream Downstream Targets (GSK3β, FOXO, Bad) Akt_active->Downstream Phosphorylates Proliferation Cell Survival & Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis API2 API-2 / Novel Inhibitors API2->Akt_active Inhibits Activation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt signaling pathway and the inhibitory action of API-2.

Assay Principle: ADP-Glo™ Luminescent Kinase Assay

For a robust and scalable HTS campaign, we selected the ADP-Glo™ Kinase Assay platform.[11][12][13] This technology offers a universal method for measuring the activity of any ADP-generating enzyme, such as a kinase.[12][14] The assay is performed in two steps, providing a "glow-type" luminescent signal that is stable for hours, making it ideal for batch-processing large numbers of plates.[13]

The core principle is as follows:

  • Kinase Reaction: Recombinant Akt enzyme phosphorylates a specific substrate peptide, consuming ATP and generating ADP. The amount of ADP produced is directly proportional to Akt activity.

  • ADP Detection:

    • Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by an ultra-stable luciferase to produce light.[12][14]

The resulting luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[11] Inhibitors of Akt will reduce the amount of ADP generated, leading to a decrease in the luminescent signal.

Materials and Methods

Reagents and Equipment
Item Supplier & Cat. No. Purpose
Enzymes & Substrates
Active Human Akt1, recombinantThermo Fisher, PV3189Kinase source
Aktide-2T (Crosstide) SubstrateAnaSpec, AS-60209Peptide substrate for Akt
ATP, 10 mM SolutionPromega, V9151Phosphate donor
Assay Kits
ADP-Glo™ Kinase AssayPromega, V9101ADP detection
Control Compound
API-2 (Triciribine)Selleck Chemicals, S1111Positive control inhibitor
Buffers & Plates
Kinase Buffer (5X)Varies; e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100Assay reaction buffer
DTT, 1 MSigma-Aldrich, 43815Reducing agent
DMSO, ACS GradeSigma-Aldrich, D2650Compound solvent
384-well, low-volume, solid white platesCorning, 3572Assay plates for luminescence
Equipment
Multimode Plate Readere.g., BMG LABTECH CLARIOstar® or equivalentLuminescence detection
Automated Liquid Handlere.g., Beckman Coulter Echo® or equivalentPrecise, low-volume dispensing
Plate CentrifugeTo settle reagents
Assay Optimization (Pre-Screening)

Causality: Before initiating a full screen, it is critical to optimize enzyme and ATP concentrations. This ensures the assay operates under conditions of initial velocity (linear enzyme kinetics) and produces a robust signal window (Signal-to-Background ratio) suitable for HTS. The goal is to use the lowest enzyme concentration that gives a strong signal, conserving expensive reagents. The ATP concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to ATP-competitive inhibitors.

  • Enzyme Titration: Perform a matrix titration of Akt1 (e.g., 0-50 ng/well) against a fixed, saturating concentration of ATP (e.g., 25 µM) to find the enzyme concentration that yields approximately 10-30% ATP-to-ADP conversion. This range provides a strong signal while remaining in the linear portion of the reaction curve.

  • ATP Titration: Using the optimal Akt1 concentration determined above, titrate ATP (e.g., 0-100 µM) to determine the Km. For the HTS, an ATP concentration equal to the apparent Km is recommended as a starting point.

HTS Protocol for a 384-Well Plate

This protocol assumes a final assay volume of 10 µL.

  • Compound Dispensing (50 nL):

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from the library stock plates into the assay plate wells.

    • Dispense 50 nL of DMSO into "Maximum Activity" (0% inhibition) and "Background" (no enzyme) control wells.

    • Dispense 50 nL of a dilution series of API-2 (e.g., final concentration from 10 µM to 0.5 nM) into "Positive Control" wells for IC50 determination.

  • Enzyme Addition (5 µL):

    • Prepare a 2X Akt1 enzyme solution in 1X Kinase Buffer + DTT.

    • Add 5 µL of the 2X enzyme solution to all wells except the "Background" control wells.

    • To the "Background" wells, add 5 µL of 1X Kinase Buffer + DTT without enzyme.

    • Rationale: Adding the enzyme to the compound first allows for a pre-incubation period, which is crucial for inhibitors that may have a slow on-rate to reach binding equilibrium before the reaction is initiated.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation (5 µL):

    • Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer.

    • Add 5 µL of this solution to all wells to start the kinase reaction.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the linear range determined during optimization.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a multimode reader with a luminescence protocol (e.g., 0.5-1 second integration time).

HTS Workflow Diagram

HTS_Workflow Start Start: Prepare Reagents Step1 1. Compound Dispensing (50 nL test compounds, controls, DMSO) Start->Step1 Step2 2. Enzyme Addition (5 µL of 2X Akt1 solution) Step1->Step2 Inc1 Incubate: 15 min @ RT (Compound-Enzyme Binding) Step2->Inc1 Step3 3. Reaction Initiation (5 µL of 2X Substrate/ATP mix) Inc1->Step3 Inc2 Incubate: 60 min @ RT (Kinase Reaction) Step3->Inc2 Step4 4. Stop Reaction & Deplete ATP (10 µL ADP-Glo™ Reagent) Inc2->Step4 Inc3 Incubate: 40 min @ RT Step4->Inc3 Step5 5. Develop Signal (20 µL Kinase Detection Reagent) Inc3->Step5 Inc4 Incubate: 30 min @ RT Step5->Inc4 Read 6. Read Plate (Luminescence) Inc4->Read Analyze 7. Data Analysis (QC, % Inhibition, IC50) Read->Analyze End End: Hit Identification Analyze->End

Caption: A streamlined workflow for the Akt HTS assay.

Data Analysis and Quality Control

A successful HTS campaign relies on rigorous quality control (QC) to ensure the data is reliable. The Z-factor (Z') is the cornerstone metric for this purpose.[15][16]

Calculating Percent Inhibition

For each test compound, the percent inhibition is calculated relative to the on-plate controls:

% Inhibition = 100 * (1 - (SignalCompound - µBackground) / (µMax Activity - µBackground))

Where:

  • SignalCompound is the raw luminescent signal from the well with the test compound.

  • µMax Activity is the mean signal of the maximum activity (DMSO) control wells.

  • µBackground is the mean signal of the background (no enzyme) control wells.

Z-Factor Calculation

The Z'-factor assesses the statistical separation between the positive (max activity) and negative (background or fully inhibited) controls, providing a measure of assay quality.[15][17]

Z' = 1 - (3 * (σMax Activity + σBackground)) / |µMax Activity - µBackground|

Where:

  • µ represents the mean and σ represents the standard deviation of the respective control populations.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[15][17]
0 to 0.5Marginal assay, may require optimization.[15][16]
< 0Unsuitable for screening; control signals overlap.[15][17]

An assay is only considered validated for screening when a Z'-factor of ≥ 0.5 is consistently achieved.

Dose-Response and IC50 Determination

For the API-2 control and any identified "hits" from the primary screen, a dose-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration. A four-parameter logistic regression model is then fitted to the data to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

This application note details a validated, high-throughput protocol for screening inhibitors of Akt1 kinase using the ADP-Glo™ assay. The methodology is robust, scalable, and provides excellent statistical power for identifying novel chemical matter, as demonstrated by the use of the known inhibitor API-2. By carefully following the outlined optimization, execution, and quality control procedures, researchers can confidently implement this assay to advance the discovery of new therapeutics targeting the crucial Akt signaling pathway.

References

  • Title: The PKB/AKT pathway in cancer Source: PubMed URL: [Link]

  • Title: Akt/PKB signaling pathway Source: Wikipedia URL: [Link]

  • Title: Z-factor Source: Grokipedia URL: [Link]

  • Title: AKT/PKB signaling mechanisms in cancer and chemoresistance Source: ResearchGate URL: [Link]

  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL
  • Title: The Serine/Threonine Protein Kinase (Akt)/ Protein Kinase B (PkB) Signaling Pathway in Breast Cancer Source: MDPI URL: [Link]

  • Title: Technologies to Study Kinases Source: East Port Praha URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Perturbations of the AKT signaling pathway in human cancer Source: Oncogene URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]

  • Title: Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) Source: PubMed Central URL: [Link]

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Application Notes and Protocols for the Characterization of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Apoptosis with a Novel Benzothiazole Derivative

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, is a member of the benzothiazole class of heterocyclic compounds, which has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities.[1][2][3] The induction of apoptosis, or programmed cell death, is a primary mechanism of action for many successful chemotherapeutic agents.[4] Dysregulation of apoptotic signaling is a hallmark of cancer, enabling tumor cells to evade natural cell death pathways.[5] Compounds that can effectively reactivate these pathways are of considerable therapeutic interest.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in a suite of apoptosis assays. We will delve into the putative mechanism of action, drawing parallels from structurally related benzothiazole derivatives, and provide detailed, field-proven protocols to rigorously characterize its apoptotic effects in cancer cell lines.

Putative Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

While specific mechanistic data for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is emerging, extensive research on analogous benzothiazole derivatives strongly suggests its engagement with the intrinsic, or mitochondrial, pathway of apoptosis.[6][7][8] This pathway is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9][10]

The proposed mechanism posits that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- perturbs the delicate balance of these proteins, leading to an increased Bax/Bcl-2 ratio.[11] This shift promotes the oligomerization of Bax and Bak at the outer mitochondrial membrane, increasing its permeability.[9] The subsequent release of cytochrome c into the cytoplasm is a critical event, triggering the formation of the apoptosome and the activation of initiator caspase-9.[8] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which orchestrate the systematic dismantling of the cell through the cleavage of key cellular substrates.[12][13]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Demise Butanamide_N Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- Bcl2 Bcl-2 (Anti-apoptotic) Butanamide_N->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Butanamide_N->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage & Activation Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates ActiveCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Putative signaling pathway for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- induced apoptosis.

Experimental Workflow for Apoptosis Characterization

A multi-parametric approach is essential for the robust characterization of a compound's pro-apoptotic activity. The following workflow outlines a logical sequence of assays to confirm and quantify apoptosis induced by Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-.

G A 1. Cell Viability Assay (MTT/XTT) Determine IC50 B 2. Annexin V/PI Staining (Flow Cytometry) Quantify Apoptosis vs. Necrosis A->B Confirm Apoptotic Cell Death C 3. Caspase Activity Assay (Fluorometric/Colorimetric) Measure Caspase-3/7, -8, -9 activity B->C Investigate Caspase Dependence D 4. Western Blot Analysis Investigate Protein Expression (Bax, Bcl-2, Cleaved Caspase-3, PARP) C->D Elucidate Upstream Regulators E 5. Mitochondrial Membrane Potential Assay (JC-1/TMRM) Assess Mitochondrial Integrity D->E Confirm Mitochondrial Involvement

Caption: Recommended experimental workflow for characterizing pro-apoptotic compounds.

Detailed Experimental Protocols

Cell Culture and Compound Preparation

Objective: To maintain healthy cancer cell lines and prepare the test compound for treatment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Standard cell culture plastics and equipment

Protocol:

  • Cell Culture: Maintain cells in a 37°C incubator with 5% CO2. Subculture cells upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in DMSO.[15] Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To distinguish between early apoptotic, late apoptotic, necrotic, and live cells by flow cytometry.[16][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Caspase Activity Assay

Objective: To measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.[4][13]

Protocol:

  • Cell Lysis: Treat cells as described for the Annexin V assay. Lyse the cells using a lysis buffer provided with a commercial caspase activity kit.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the appropriate caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) conjugated to a fluorophore or chromophore.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate changes in the expression levels of key proteins involved in the intrinsic apoptotic pathway.[6][11]

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and calculate the Bax/Bcl-2 ratio.

Data Presentation: Summarizing Key Findings

Effective data presentation is crucial for interpreting the pro-apoptotic potential of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. The following tables provide templates for summarizing quantitative data from the described assays.

Table 1: Cytotoxicity of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Value
48Value
72Value
MCF-724Value
48Value
72Value

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle ControlValueValueValueValue
Compound (IC50)ValueValueValueValue
Compound (2x IC50)ValueValueValueValue

Table 3: Caspase Activity Fold-Change

TreatmentCaspase-3/7Caspase-8Caspase-9
Vehicle Control1.01.01.0
Compound (IC50)ValueValueValue
Compound (2x IC50)ValueValueValue

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- as a pro-apoptotic agent. By systematically evaluating its effects on cell viability, apoptosis induction, caspase activation, and the expression of key regulatory proteins, researchers can build a comprehensive profile of its anti-cancer activity. Future studies could explore the role of reactive oxygen species (ROS) generation, which is often implicated in benzothiazole-induced apoptosis, and investigate the compound's efficacy in more complex in vitro models, such as 3D spheroids, and ultimately, in vivo xenograft models.

References

  • Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. (2024). Archiv der Pharmazie.
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2018). Molecules.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Pharmacology.
  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLoS ONE.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023).
  • Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. (2023).
  • Caspase Activation Is Required for Terminal Erythroid Differentiation. (2004). Molecular and Cellular Biology.
  • Apoptosis assays. (2007). Methods in Molecular Medicine.
  • Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. (2018). Scientific Reports.
  • Direct and selective small-molecule activation of proapoptotic BAX. (2012).
  • Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. (2012). Medicinal Chemistry.
  • Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). British Journal of Cancer.
  • Caspases: pharmacological manipulation of cell death. (2005).
  • Apoptosis Assays. (n.d.). Thermo Fisher Scientific.
  • Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)
  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry.
  • Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. (2009). Cancer Letters.
  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details. (n.d.). US EPA.
  • Application Notes and Protocols for Cell-Based Assays Involving N-(2-ethoxyphenyl)-3-oxobutanamide. (2025). BenchChem.
  • Assays for Apoptosis and Autophagy. (n.d.). Thermo Fisher Scientific.
  • What to Consider When Choosing Apoptotic Assays. (2018). Biocompare.
  • Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. (2021). STAR Protocols.
  • Apoptosis and the activity of ceramide, Bax and Bcl-2 in the lungs of neonatal rats exposed to limited and prolonged hyperoxia. (2003).
  • BNRF GENERAL CELL CULTURE PROTOCOL. (2014). WVU Shared Research Facilities.
  • Application Notes and Protocols for Studying the Effects of Benzolamide Using Cell Culture Techniques. (2025). BenchChem.
  • Application Notes and Protocols for the Cellular Characterization of 2'-ethoxy-2,3'-bipyridin-6-amine. (2025). BenchChem.

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Application Notes and Protocols for Studying the Akt Signaling Pathway with Triciribine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of the Akt Signaling Pathway and its Investigation using Triciribine

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes essential for normal physiological function and is frequently dysregulated in various pathologies, most notably in cancer.[1][2] This pathway integrates extracellular signals from growth factors and cytokines to regulate cell growth, proliferation, survival, and metabolism.[1][2] At the heart of this cascade lies the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), which, upon activation, phosphorylates a vast array of downstream substrates, thereby orchestrating a complex cellular response.

Given its central role in oncogenesis and drug resistance, the Akt pathway is a prime target for therapeutic intervention.[3] The development and characterization of specific inhibitors are therefore crucial for both basic research and clinical applications. Triciribine (also known as API-2 or TCN) is a potent and selective inhibitor of Akt signaling, making it an invaluable tool for elucidating the intricacies of this pathway.[4][5] This application note provides a comprehensive guide for researchers on the effective use of Triciribine to probe the Akt signaling cascade, complete with detailed protocols, mechanistic insights, and data interpretation guidelines.

Mechanism of Action: How Triciribine Uniquely Modulates Akt Signaling

Understanding the precise mechanism of action of an inhibitor is paramount for the accurate interpretation of experimental results. Unlike ATP-competitive kinase inhibitors, Triciribine employs a distinct mechanism to suppress Akt activity. It does not directly inhibit the catalytic activity of Akt.[3] Instead, its active metabolite, triciribine phosphate (TCN-P), binds to the pleckstrin homology (PH) domain of Akt.[6] This interaction is critical because the PH domain is responsible for docking Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, a prerequisite for its activation by upstream kinases like PDK1 and mTORC2.

By binding to the PH domain, TCN-P effectively prevents the translocation of Akt to the plasma membrane, thereby inhibiting its phosphorylation and subsequent activation.[6][7] This mode of action confers a high degree of selectivity for Akt over other kinases that do not rely on this specific membrane recruitment mechanism.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK 1. Ligand Binding PI3K PI3K RTK->PI3K 2. Activation PIP3 PIP3 PI3K->PIP3 3. PIP2 to PIP3 conversion PIP2 PIP2 Akt_inactive Akt (inactive) PIP3->Akt_inactive 4. Akt recruitment to membrane via PH domain PDK1 PDK1 PDK1->Akt_inactive 5a. Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_inactive 5b. Phosphorylation (Ser473) Akt_active Akt (active) p-Thr308, p-Ser473 Akt_inactive->Akt_active Activation Downstream Targets Downstream Targets (e.g., mTOR, GSK3β, FoxO) Akt_active->Downstream Targets 6. Phosphorylation of downstream targets Triciribine Triciribine Triciribine->Akt_inactive Inhibits membrane translocation cluster_workflow Western Blot Workflow for Triciribine Treatment start Cell Culture & Treatment (with Triciribine) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Total Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantification of band intensity) detection->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (CAS RN: 4273-88-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth, experience-driven advice and practical, step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-?

A1: Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a chemical substance with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol .[1] Its structure includes a benzothiazole ring, which generally confers poor water solubility.[2]

Q2: I'm having trouble dissolving Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in aqueous solutions. Is this expected?

A2: Yes, this is a common challenge. Benzothiazole and its derivatives are known for their limited solubility in water due to their predominantly non-polar characteristics.[2][3] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a frequent hurdle in research.[4]

Q3: In which organic solvents is this compound likely to be more soluble?

A3: Based on the behavior of the parent compound, benzothiazole, it is highly probable that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- will exhibit good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] For similar benzothiazine derivatives, polar aprotic solvents like DMSO or acetone, and chlorinated solvents like chloroform or dichloromethane have also been suggested.[5]

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

If you are encountering solubility issues, the following troubleshooting workflow is designed to systematically address the problem.

Decision-Making Workflow for Solubility Enhancement

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Co-solvency

The addition of a water-miscible organic solvent can significantly increase the aqueous solubility of a lipophilic compound.[6] This is often the first and simplest approach to try.

Protocol:

  • Initial Dissolution: Dissolve the Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in a minimal amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol, or propylene glycol).

  • Titration: Slowly add your aqueous buffer or media to the organic solution drop-wise while vortexing or stirring vigorously.

  • Observation: Continue adding the aqueous phase until you reach the desired final concentration. Observe for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of the organic co-solvent.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your cells or assay. It is recommended to keep the final concentration of solvents like DMSO below 0.5% in most cell-based assays.

Co-Solvent Toxicity Profile Common Use
DMSOLow at low concentrationsIn vitro studies
EthanolLow to moderateIn vitro and in vivo studies
Propylene GlycolLowParenteral formulations[6]
Polyethylene GlycolLowParenteral formulations[6]
pH Adjustment

If the compound has ionizable functional groups, altering the pH of the solution can increase its solubility. While the structure of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- does not immediately suggest strongly acidic or basic pKa values, subtle changes in pH can sometimes influence solubility.

Protocol:

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Test: Add a small, known amount of the compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Analysis: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. By increasing the surface area and wettability, the dissolution rate can be enhanced.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can improve solubility and dissolution rates.[4] This is achieved by increasing the surface area of the drug.

  • Inclusion Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble drugs.[4] The nonpolar region of the drug molecule is encapsulated within the cyclodextrin cavity.[4]

The choice of technique will depend on the specific requirements of your experiment and available resources.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Solubility of 1,3-benzothiazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. (n.d.). Substance Details - SRS | US EPA. Retrieved from [Link]

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide. (n.d.). PubChem. Retrieved from [Link]

  • Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo- (C13H14N2O3S). (n.d.). PubChemLite. Retrieved from [Link]

  • Benzothiazine derivatives solubility? (2024, September 10). ResearchGate. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. Retrieved from [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • N-2-Benzothiazolyl-3-oxobutanamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3). (n.d.). Cheméo. Retrieved from [Link]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Butanamide, N,N-diethyl-3-oxo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • S-[2-[(6-Ethoxy-2-benzothiazolyl)amino]-2-oxoethyl] ethanethioate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scirp.org. Retrieved from [Link]

Sources

Navigating Triciribine Treatment: A Technical Guide to Optimizing Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Triciribine concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. As an experienced application scientist, this document synthesizes technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.

Understanding Triciribine and its Impact on Cell Viability

Triciribine, also known as API-2, is a potent inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a critical node in the PI3K/Akt signaling pathway, which governs fundamental cellular processes such as proliferation, survival, and metabolism.[3][4][5] By inhibiting the phosphorylation and subsequent activation of all three Akt isoforms (Akt1, Akt2, and Akt3), Triciribine can induce cell cycle arrest and apoptosis in cancer cells where this pathway is often hyperactivated.[2][3]

However, the potency of Triciribine, reported as its half-maximal inhibitory concentration (IC50), can vary significantly across different cell lines, ranging from the nanomolar to the micromolar range.[2][6] This variability underscores the critical need for careful optimization of its concentration for each specific cell line and experimental context.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with Triciribine in cell viability assays.

Q1: What is the recommended starting concentration range for Triciribine in a cell viability assay?

A1: Given the wide range of reported IC50 values, a broad initial screening range is recommended. A common starting point is a serial dilution covering a range from 10 nM to 100 µM.[2] This wide range helps to capture the full dose-response curve and identify the approximate IC50 for your specific cell line.

Q2: What is the best solvent for Triciribine?

A2: Triciribine is readily soluble in dimethyl sulfoxide (DMSO).[2] It is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute it to the final working concentrations in your cell culture medium. The final DMSO concentration in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q3: How long should I incubate the cells with Triciribine before performing the viability assay?

A3: The optimal incubation time depends on the cell line's doubling time and the specific mechanism of action of the drug. For an inhibitor of a major signaling pathway like Akt, an incubation period that allows for at least one to two cell doubling times is often necessary to observe significant effects on cell viability.[8] A typical starting point is 24, 48, and 72 hours of incubation.[6][8] A time-course experiment is highly recommended to determine the optimal endpoint for your specific cell model.

Q4: Can Triciribine interfere with common cell viability assays like MTT or CellTiter-Glo?

A4: While direct chemical interference is not widely reported for Triciribine, it is important to be aware of potential indirect effects. Kinase inhibitors can induce metabolic changes in cells that might affect assays relying on metabolic activity, such as the MTT assay.[9][10] For instance, a compound might reduce cell proliferation without causing immediate cell death, leading to a decrease in MTT reduction that might not perfectly correlate with cytotoxicity. It is always good practice to include proper controls and potentially validate findings with a secondary, mechanistically different viability assay (e.g., a cytotoxicity assay that measures membrane integrity).

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when optimizing Triciribine concentrations.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or drug solutions.1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate edge effects: Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[7] 3. Use calibrated pipettes and proper technique: Pipette slowly and consistently, especially when working with small volumes.
IC50 values are not reproducible between experiments 1. Inconsistent cell health or passage number: Cells at different growth phases or high passage numbers can respond differently to treatment. 2. Variability in drug preparation: Inconsistent stock solution concentration or degradation of the compound. 3. Inconsistent incubation times: Minor variations in the duration of drug exposure.1. Standardize cell culture practices: Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh drug dilutions: Prepare serial dilutions from a freshly thawed aliquot of the stock solution for each experiment. 3. Maintain precise timing: Use a timer to ensure consistent incubation periods for all steps of the assay.
No dose-response observed (all cells are viable or all cells are dead) 1. Concentration range is too narrow or off-target: The chosen concentrations are all below the effective dose or are all toxic. 2. Incorrect stock concentration: An error in the initial weighing or dissolving of the compound.1. Perform a broad-range dose-finding study: Use a wider range of concentrations with logarithmic dilutions (e.g., 1 nM to 100 µM). 2. Verify stock solution concentration: If possible, confirm the concentration of your stock solution using an analytical method.
Unexpected increase in signal at high Triciribine concentrations in an MTT assay 1. Compound interference: The compound may be directly reducing the MTT reagent. 2. Cellular stress response: At certain concentrations, the drug might induce a metabolic burst before cell death.1. Run a cell-free control: Incubate the highest concentrations of Triciribine with MTT reagent in cell-free media to check for direct reduction. 2. Use an alternative viability assay: Confirm results with an ATP-based assay like CellTiter-Glo, which is less susceptible to metabolic fluctuations.[9]

Experimental Protocols

Protocol 1: Optimizing Triciribine Concentration using MTT Assay

This protocol is designed for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Triciribine Treatment:

    • Prepare a 2X serial dilution of Triciribine in complete growth medium. A typical starting range would be from 200 µM down to 20 nM.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate Triciribine dilution or vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Viability Assessment with CellTiter-Glo® Luminescent Assay

This protocol provides a more direct measure of cell viability based on ATP levels.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate reader.

Data Presentation and Analysis

A well-structured presentation of your data is crucial for accurate interpretation.

Table 1: Example IC50 Values of Triciribine in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
PC-3Prostate Cancer~0.13
L1210Murine Leukemia~0.035
HFFHuman Foreskin Fibroblast~2.5
KR158Astrocytoma~0.4-1.1
SiHaCervical Cancer~100 (at 48h)
CaskiCervical Cancer~12.5 (at 48h)

Note: These values are approximate and can vary depending on the assay conditions and cell line passage number.[2][6]

Visualizing the Experimental Workflow and Mechanism of Action

Diagrams can significantly enhance the understanding of complex processes.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Triciribine Stock Triciribine Stock Drug Treatment Drug Treatment Triciribine Stock->Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Reagent Viability Reagent Incubation->Viability Reagent Measurement Measurement Viability Reagent->Measurement Data Analysis Data Analysis Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for optimizing Triciribine concentration.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt (inactive) PIP3->Akt recruits to membrane PDK1 PDK1 pAkt Akt (active) PDK1->pAkt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream activates Triciribine Triciribine Triciribine->Akt inhibits phosphorylation

Sources

Technical Support Center: Troubleshooting API-2 Instability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for API-2. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with API-2 in solution. Poor stability can compromise experimental results, reduce shelf-life, and impact the safety and efficacy of your final product. This guide provides a structured approach to troubleshooting, rooted in scientific principles and practical, field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific instability phenomena you may observe with API-2 solutions and provides a systematic approach to identify the root cause and implement corrective actions.

Issue 1: Rapid Degradation of API-2 in Aqueous Solution

You've observed a significant decrease in the concentration of API-2 over a short period after preparing an aqueous solution.

Potential Causes and Investigative Workflow:

The primary suspects for rapid degradation in an aqueous environment are hydrolysis, oxidation, and photodecomposition.[1][2][3] The following workflow will help you systematically investigate these possibilities.

Caption: Investigative workflow for API-2 degradation.

Experimental Protocols:

  • pH Susceptibility Study:

    • Prepare a series of API-2 solutions in buffers with varying pH values (e.g., pH 3, 5, 7, 9).

    • Incubate the solutions at a controlled temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of API-2 using a validated stability-indicating method (e.g., HPLC).

    • Plot the percentage of remaining API-2 against time for each pH to determine the pH of maximum stability. Many drugs have optimal stability only within a narrow pH range.[3]

  • Oxidation Sensitivity Study:

    • Prepare two sets of API-2 solutions in the optimal buffer determined from the pH study.

    • Sparge one set of solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[]

    • To the other set, you may introduce an oxidizing agent (e.g., a low concentration of hydrogen peroxide) as a stress condition.[2]

    • Incubate both sets under controlled temperature and light conditions.

    • Monitor the API-2 concentration over time. A significant difference between the inert and ambient/oxidizing conditions indicates susceptibility to oxidation.

  • Photostability Study:

    • Prepare two sets of API-2 solutions.

    • Protect one set from light by using amber vials or wrapping them in aluminum foil.[3][5]

    • Expose the other set to a controlled light source that emits both visible and UV light, as specified in ICH Q1B guidelines.[6]

    • Maintain a controlled temperature for both sets.

    • Analyze the API-2 concentration at various time points. Significant degradation in the light-exposed sample compared to the protected sample confirms photosensitivity.

Issue 2: Precipitation or Cloudiness in API-2 Solution Over Time

Your API-2 solution, which was initially clear, has become cloudy or has formed a precipitate upon standing.

Potential Causes and Investigative Workflow:

Precipitation is often due to poor solubility, pH shifts, or interactions with container materials.

Caption: Workflow for addressing API-2 precipitation.

Experimental Protocols:

  • pH Monitoring:

    • Measure the pH of the API-2 solution immediately after preparation and at various time points until precipitation is observed.

    • A significant change in pH suggests that the initial buffer system is inadequate. Consider using a buffer with a higher buffering capacity or one whose pKa is closer to the target pH.

  • Solubility Assessment:

    • Determine the equilibrium solubility of API-2 in your chosen solvent system at the intended storage temperature.

    • If your working concentration is close to the solubility limit, the solution may be supersaturated and prone to precipitation.[7]

    • Consider reducing the concentration or incorporating pharmaceutically acceptable solubilizing agents (e.g., co-solvents, surfactants).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for an API like API-2?

A: The most prevalent degradation pathways in solution are hydrolysis, oxidation, and photolysis.[2]

  • Hydrolysis: The cleavage of chemical bonds by water. Functional groups like esters, amides, lactams, and imides are particularly susceptible.[8]

  • Oxidation: The loss of electrons, often involving reaction with atmospheric oxygen or peroxides. Phenolic groups, thiols, and conjugated double bonds are prone to oxidation.[2][8]

  • Photolysis: Degradation caused by exposure to light, especially UV radiation. Aromatic rings and carbonyl groups can make a molecule photosensitive.[8]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis API2 API-2 Hydrolysis_Product Degradation Product A (e.g., Carboxylic Acid + Amine) API2->Hydrolysis_Product + H2O (catalyzed by H+ or OH-) Oxidation_Product Degradation Product B (e.g., N-oxide) API2->Oxidation_Product + O2 or Peroxides Photolysis_Product Degradation Product C (e.g., Isomer or Fragment) API2->Photolysis_Product + Light (hν)

Sources

Technical Support Center: Mitigating Off-Target Effects of CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for advanced gene editing applications. As Senior Application Scientists, we understand that precision is paramount in your research. This guide provides in-depth troubleshooting and practical strategies to minimize off-target effects associated with CRISPR-Cas9, ensuring the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-Cas9, and why are they a concern?

A: Off-target effects refer to the unintended cleavage or modification of DNA sequences in the genome that are similar, but not identical, to the intended target sequence. The Cas9 nuclease, guided by the single-guide RNA (sgRNA), can tolerate a certain number of mismatches between the sgRNA and the DNA, leading it to bind and cut at these unintended locations. These events can lead to a range of confounding experimental results, including unintended mutations, chromosomal rearrangements, and cellular toxicity. In a therapeutic context, off-target effects pose a significant safety risk, potentially leading to oncogenesis or other serious adverse events.

Q2: How do I know if I have an off-target problem in my experiment?

A: Suspect an off-target issue if you observe unexpected phenotypes, high cellular toxicity, or inconsistent results following CRISPR-Cas9 editing. However, phenotypic changes alone are not definitive proof. The gold standard is to perform molecular analysis to detect off-target mutations directly. Several methods exist, ranging from targeted sequencing of predicted off-target sites to unbiased, genome-wide screening techniques.

Q3: Is it possible to completely eliminate all off-target effects?

A: While completely eliminating all off-target effects is practically impossible, you can reduce them to undetectable levels for most applications. The key is a multi-pronged approach that combines careful sgRNA design, the use of high-fidelity Cas9 variants, and rigorous validation of edited clones.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Cellular Toxicity or Cell Death Post-Transfection 1. High concentration of Cas9/sgRNA complex. 2. Widespread off-target cleavage at critical genomic loci. 3. Innate immune response to foreign DNA/RNA.1. Titrate Cas9/sgRNA: Perform a dose-response experiment to find the lowest effective concentration. 2. Use High-Fidelity Cas9: Switch to an engineered Cas9 variant like SpCas9-HF1 or eSpCas9(1.1) which have reduced off-target activity. 3. Deliver as RNP: Use pre-complexed Cas9 protein and sgRNA (ribonucleoprotein) instead of plasmid DNA to reduce the duration of Cas9 expression and limit immune responses.
Inconsistent Phenotypes in Edited Cell Pool 1. High frequency of off-target mutations causing varied cellular responses. 2. Low editing efficiency at the on-target site, leading to a mixed population.1. Improve sgRNA Specificity: Redesign your sgRNA using the latest prediction tools (e.g., CHOPCHOP, CRISPOR) that account for off-target potential. 2. Single-Cell Cloning: Isolate and expand single cells to establish clonal populations. This ensures that any observed phenotype is due to a defined set of genetic modifications. 3. Validate Clones: Thoroughly screen individual clones for both on-target and predicted off-target mutations before functional analysis.
Predicted Off-Target Sites Show No Mutations 1. The prediction algorithm was overly conservative. 2. The off-target event is rare and below the limit of detection of your assay. 3. Your Cas9/sgRNA complex is highly specific.1. This is a positive outcome! However, it's crucial to confirm this with a sensitive method. 2. Use a More Sensitive Assay: If your initial screen used Sanger sequencing, consider using a more sensitive method like Next-Generation Sequencing (NGS) of amplicons from top-predicted sites. 3. Perform an Unbiased Screen: For high-stakes applications (e.g., therapeutic development), use an unbiased method like GUIDE-seq or CIRCLE-seq to identify off-target sites genome-wide.

Core Experimental Workflows for Minimizing Off-Target Effects

A systematic approach combining bioinformatics, protein engineering, and rigorous validation is the most effective strategy.

Workflow 1: High-Fidelity sgRNA Design and Selection

The design of the sgRNA is the most critical step in determining the specificity of the CRISPR-Cas9 system.

Step-by-Step Protocol:

  • Obtain Target Sequence: Identify the genomic region you wish to target.

  • Use Design Tools: Input your sequence into at least two different sgRNA design tools (e.g., CRISPOR, CHOPCHOP). These tools identify potential sgRNA sequences that target your gene and score them based on predicted on-target efficiency and off-target potential.

  • Prioritize High-Scoring Guides: Select 2-3 candidate sgRNAs with the highest on-target scores and the lowest off-target scores. The best guides will have fewer predicted off-target sites with a low number of mismatches (especially in the "seed" region of the sgRNA).

  • Synthesize and Validate: Synthesize the selected sgRNAs and test their on-target cleavage efficiency in your system of interest using an assay like the T7 Endonuclease I assay or Sanger sequencing with TIDE/ICE analysis.

  • Select the Best Performer: Proceed with the sgRNA that provides the highest on-target efficiency, as this allows you to use lower concentrations of the Cas9/sgRNA complex, further reducing off-target risk.

cluster_design Bioinformatic Design cluster_validation Experimental Validation TargetSeq 1. Target DNA Sequence DesignTools 2. sgRNA Design Tools (e.g., CRISPOR, CHOPCHOP) TargetSeq->DesignTools Score 3. Rank Guides by On/Off-Target Scores DesignTools->Score Synth 4. Synthesize Top 2-3 Candidate sgRNAs Score->Synth Select Candidates Test 5. Test On-Target Cleavage Efficiency Synth->Test Select 6. Select Most Efficient and Specific sgRNA Test->Select Final Optimized sgRNA

Caption: Workflow for sgRNA design and validation.

Workflow 2: Off-Target Nomination and Validation

This workflow outlines the process for identifying and quantifying off-target mutations.

cluster_prediction In Silico Prediction cluster_detection Experimental Detection cluster_analysis Analysis & Confirmation sgRNA_seq Final sgRNA Sequence OffTargetPred Predict Off-Target Sites (e.g., Cas-OFFinder) sgRNA_seq->OffTargetPred Targeted Targeted Deep Sequencing OffTargetPred->Targeted Top 10-20 Sites Unbiased Unbiased Screen (Optional) (GUIDE-seq, CIRCLE-seq) Unbiased->Targeted Validated Sites DataAnalysis Analyze Sequencing Datafor Indels Targeted->DataAnalysis Confirmation Confirm Functional Impact (If necessary) DataAnalysis->Confirmation

Technical Support Center: Enhancing the Bioavailability of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the oral bioavailability of this compound. This document provides in-depth technical guidance, experimental protocols, and theoretical frameworks to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- and what are its likely bioavailability challenges?

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide, is a benzothiazole derivative.[1][2] Based on its chemical structure, a key challenge to its oral bioavailability is likely poor aqueous solubility. The predicted octanol-water partition coefficient (XlogP) is 3.0, which suggests the compound is lipophilic and may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[3] Poor solubility is a common reason for low and variable oral bioavailability of drug candidates.[4][5]

Q2: What are the primary strategies to consider for improving the bioavailability of a poorly soluble compound like this?

For a compound with presumed low solubility, the primary goal is to enhance its dissolution rate and/or apparent solubility in the GI tract. Key strategies, categorized by their mechanism of action, include:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[4][6]

  • Solid-State Modification: Creating amorphous forms or specific salt forms that have higher intrinsic solubility.[6][7]

  • Formulation with Excipients:

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5][8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[4][8]

    • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption through the lymphatic system.[8]

Q3: What initial experiments should I perform to characterize the bioavailability problem?

Before attempting to enhance bioavailability, it is crucial to quantify the problem. The following baseline experiments are recommended:

  • Aqueous Solubility Determination: Measure the solubility in simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolution Rate Testing: Use a standard dissolution apparatus (e.g., USP Apparatus II) to measure the rate at which the pure compound dissolves in the aforementioned media.

  • LogP/LogD Measurement: Experimentally determine the lipophilicity at different pH values to understand its partitioning behavior.

  • Preliminary in vivo Pharmacokinetic (PK) Study: Administer a simple suspension of the compound to an animal model (e.g., rats) and measure the plasma concentration over time to determine key parameters like Cmax, Tmax, and AUC (Area Under the Curve). This will provide a baseline for bioavailability.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Very low and inconsistent plasma concentrations in initial animal studies.

Q: My initial in vivo PK study using a simple aqueous suspension of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in rats shows extremely low and highly variable plasma levels. What is the likely cause and how can I address this?

A: This is a classic sign of dissolution-limited absorption, which is expected for a compound with a high predicted XlogP. The variability likely stems from inconsistent wetting and dissolution of the drug particles in the GI tract.

Root Cause Analysis and Solution Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Proposed Solutions cluster_3 Specific Formulation Approaches Problem Low & Variable Plasma Concentrations Hypothesis Dissolution-Limited Absorption (Poor Solubility & Wetting) Problem->Hypothesis Likely Cause Sol1 Particle Size Reduction (Micronization/Nanonization) Hypothesis->Sol1 Strategy 1 Sol2 Formulation Strategies Hypothesis->Sol2 Strategy 2 Form1 Amorphous Solid Dispersion Sol2->Form1 Form2 Lipid-Based Formulation (SEDDS) Sol2->Form2 Form3 Cyclodextrin Complexation Sol2->Form3

Caption: Troubleshooting workflow for low bioavailability.

Recommended Actions:

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[9]

    • Experimental Protocol: Jet Milling

      • Select a suitable jet mill for small-scale laboratory use.

      • Ensure the compound is sufficiently crystalline and dry.

      • Process a small batch (e.g., 1-5 grams) of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- through the jet mill.

      • Collect the micronized powder and characterize the particle size distribution using laser diffraction (e.g., Malvern Mastersizer). Aim for a particle size (D90) of <10 µm.

      • Repeat the in vivo PK study using a suspension of the micronized material with a wetting agent (e.g., 0.5% Tween 80) to ensure proper dispersion.

  • Formulation as an Amorphous Solid Dispersion: Converting the crystalline drug to a higher-energy amorphous state dispersed within a polymer can significantly improve dissolution rates.[6][8]

    • Experimental Protocol: Solvent Evaporation Method

      • Polymer Selection: Choose a suitable hydrophilic polymer such as HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone).[5]

      • Solvent Selection: Find a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).

      • Preparation:

        • Dissolve Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- and the polymer (e.g., in a 1:1 or 1:3 drug-to-polymer ratio) in the selected solvent.

        • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

        • Dry the film completely under high vacuum for 24-48 hours.

      • Characterization: Scrape the resulting solid dispersion. Confirm the amorphous nature using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern).

      • Evaluation: Perform dissolution testing and repeat the in vivo PK study with the solid dispersion.

Issue 2: The compound appears to degrade in the acidic environment of the stomach.

Q: During in vitro solubility testing, I observed a significant decrease in the concentration of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in simulated gastric fluid (pH 1.2) over time, suggesting potential acid-catalyzed hydrolysis. How can I protect the compound and ensure it reaches the small intestine for absorption?

A: If the compound is acid-labile, a formulation strategy that protects it from the low pH of the stomach is required. Enteric coating is the most direct approach.

Strategy Flowchart:

G cluster_0 Problem cluster_1 Goal cluster_2 Solution cluster_3 Implementation Problem Acid Instability in SGF (pH 1.2) Goal Bypass Stomach; Release in Intestine Problem->Goal Solution Enteric-Coated Formulation Goal->Solution Step1 Prepare Drug-Loaded Pellets/Granules Solution->Step1 Step2 Select pH-Sensitive Polymer (e.g., Eudragit® L100-55) Step1->Step2 Step3 Coat Pellets using Fluid Bed Coater Step2->Step3 Step4 Perform Dissolution Testing (Acid Stage -> Buffer Stage) Step3->Step4

Caption: Workflow for addressing acid instability.

Recommended Actions:

  • Enteric-Coated Pellets/Granules: This involves creating small beads containing your drug (potentially as a solid dispersion for enhanced solubility) and then coating them with a polymer that only dissolves at the higher pH of the small intestine.

    • Experimental Protocol: Enteric Coating

      • Core Preparation: Prepare drug-loaded pellets using extrusion-spheronization or by layering a drug/binder solution onto inert cores (e.g., sugar spheres). The drug layer can be one of the improved formulations from Issue 1 (e.g., micronized or solid dispersion).

      • Coating Solution: Prepare a coating solution using a pH-sensitive polymer like Eudragit® L100-55, which dissolves at pH > 5.5.

      • Coating Process: Use a fluid bed coater to apply the enteric polymer solution onto the drug-loaded pellets.

      • Quality Control - Dissolution Testing:

        • Perform a two-stage dissolution test.

        • Stage 1 (Acid Stage): Place the coated pellets in 0.1 N HCl (pH 1.2) for 2 hours. Minimal drug release (<10%) should be observed.

        • Stage 2 (Buffer Stage): Change the medium to a pH 6.8 phosphate buffer. The formulation should release the drug completely in this medium.

      • In Vivo Evaluation: Administer the enteric-coated pellets in a capsule to the animal model and repeat the PK study.

Issue 3: Bioavailability is still suboptimal even after improving dissolution.

Q: I have successfully developed an amorphous solid dispersion that shows rapid and complete dissolution in vitro. However, the in vivo bioavailability is still only moderately improved. What other barriers could be limiting absorption?

A: If dissolution is no longer the rate-limiting step, other factors could be at play. These include:

  • Poor Permeability: The drug may not efficiently cross the intestinal epithelium.

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The drug could be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.

Troubleshooting and Mitigation Strategies:

Potential Barrier Diagnostic Experiment Mitigation Strategy
Poor Permeability Caco-2 cell permeability assay.Formulation with permeation enhancers (use with caution due to potential toxicity).[8]
First-Pass Metabolism In vitro metabolism study using liver microsomes or S9 fractions.Co-administration with a metabolic inhibitor (for research purposes only) to confirm the effect. Structural modification of the molecule to block metabolic sites.
P-gp Efflux Caco-2 cell bidirectional transport study (efflux ratio > 2).Formulation with a P-gp inhibitor (e.g., certain excipients like Tween 80 can have a mild inhibitory effect).

Recommended Action: Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS formulation can address multiple barriers simultaneously. It can maintain the drug in a dissolved state, and the surfactants and lipids used can inhibit P-gp and reduce first-pass metabolism.[8]

  • Experimental Protocol: Developing a SEDDS Formulation

    • Excipient Screening:

      • Oils: Screen the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).

      • Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween 80).

      • Co-solvents/Co-surfactants: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400).[5]

    • Ternary Phase Diagram Construction: Based on the screening, select an oil, surfactant, and co-solvent. Construct a ternary phase diagram to identify the self-emulsifying region.

    • Formulation Preparation: Prepare formulations with different ratios of the selected excipients and dissolve Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- in the mixture.

    • Evaluation:

      • Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of a microemulsion or nanoemulsion.

      • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

    • In Vivo Study: Administer the liquid SEDDS in a capsule and perform the PK study.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | C13H16N2O2S. PubChem. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

  • Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details. US EPA. [Link]

  • Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo- (C13H14N2O3S). PubChemLite. [Link]

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Technical Support Center: Triciribine Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Triciribine (also known as API-2 or TCN), a potent inhibitor of Akt (Protein Kinase B) signaling. As a Senior Application Scientist, I've observed that while Triciribine is a powerful tool for investigating the PI3K/Akt pathway, its unique properties can lead to experimental variability. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Preparation

Question 1: I'm observing precipitation of Triciribine in my cell culture media. What's causing this and how can I prevent it?

Answer:

This is a common issue stemming from Triciribine's limited aqueous solubility. Triciribine is soluble in DMSO at concentrations greater than 25 mg/ml, but its solubility dramatically decreases in aqueous solutions like cell culture media.[1][2]

Causality:

  • Hydrophobicity: Triciribine is a hydrophobic molecule, making it poorly soluble in water-based solutions.

  • DMSO Concentration: When a concentrated DMSO stock of Triciribine is added to aqueous media, the final DMSO concentration may not be sufficient to keep the compound in solution, leading to precipitation.

  • Media Components: Components in cell culture media, such as proteins and salts, can further reduce the solubility of hydrophobic compounds.

Troubleshooting Protocol:

  • Prepare a High-Concentration Stock in Anhydrous DMSO: Start by dissolving Triciribine in fresh, anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM).[3] Using moisture-contaminated DMSO can reduce solubility.[3]

  • Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform serial dilutions in your cell culture media. This gradual decrease in DMSO concentration helps to prevent the compound from crashing out of solution.

  • Vortexing/Mixing: Ensure thorough mixing after each dilution step.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture media below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.

  • Solubility in Other Solvents: For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[4] A typical preparation involves adding a DMSO stock solution to PEG300, followed by Tween-80 and then saline.[4]

Data Summary: Triciribine Solubility

SolventReported SolubilitySource
DMSO>25 mg/ml or ~75 mM[1]
Ethanol~10 mM
PBS (pH 7.2)~0.5 mg/ml[2]
Section 2: In Vitro Experimental Design and Interpretation

Question 2: I'm seeing significant variability in the inhibition of Akt phosphorylation (p-Akt) between experiments. What are the likely sources of this inconsistency?

Answer:

Variability in p-Akt levels is a frequent challenge when working with any Akt inhibitor.[5] Several factors related to your experimental setup and cell handling can contribute to this.

Causality:

  • Baseline Akt Activity: The basal level of Akt activation can vary significantly depending on cell density, passage number, and serum conditions.[5]

  • Stimulation Conditions: The concentration and stability of growth factors (e.g., EGF, PDGF) used to stimulate the Akt pathway are critical.[3]

  • Phosphatase Activity: During cell lysis and sample preparation, endogenous phosphatases can dephosphorylate Akt, leading to an underestimation of its activation state.[5]

Experimental Workflow for Consistent p-Akt Measurement

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Analysis A Seed cells at consistent density B Serum starve for appropriate duration A->B Control for confluency C Pre-treat with Triciribine B->C Establish baseline D Stimulate with fresh growth factor C->D Inhibit Akt E Lyse cells on ice with phosphatase inhibitors D->E Capture peak signaling F Determine protein concentration E->F Ensure equal loading G Prepare lysates for Western Blot F->G H Western Blot for p-Akt (S473/T308) & Total Akt G->H I Densitometry analysis (p-Akt / Total Akt) H->I J Normalize to untreated control I->J

Caption: Workflow for reproducible p-Akt Western Blotting.

Detailed Protocol:

  • Consistent Cell Seeding: Plate your cells at a consistent density to avoid variations in cell-cell contact and signaling.

  • Serum Starvation: For experiments involving growth factor stimulation, ensure complete serum starvation for a duration appropriate for your cell line to minimize basal p-Akt levels.[5]

  • Fresh Reagents: Use freshly prepared aliquots of growth factors for stimulation.

  • Lysis Buffer with Inhibitors: Always use a lysis buffer containing a cocktail of fresh phosphatase and protease inhibitors. Perform all lysis steps on ice to minimize enzymatic activity.[5]

  • Western Blotting: When performing Western blots, probe for both phosphorylated Akt (at Ser473 and/or Thr308) and total Akt.[3] This allows you to normalize the phosphorylation signal to the total amount of Akt protein, correcting for any loading inaccuracies.

Question 3: Why does Triciribine show different potencies (GI50/IC50) in different cell lines?

Answer:

The observed potency of Triciribine can vary significantly across different cell lines. This is not necessarily an experimental artifact but rather a reflection of the underlying biology of the cells.

Causality:

  • Hyperactivated Akt: Triciribine is more effective in tumors with hyperactivated Akt signaling.[6][7] Cell lines with mutations in PTEN, PIK3CA, or overexpression of Akt are generally more sensitive.

  • Adenosine Kinase Levels: Triciribine is a prodrug that requires phosphorylation by adenosine kinase to become active.[8] Cells with low levels of adenosine kinase are significantly less sensitive to Triciribine.[3][8]

  • Resistance Mechanisms: Acquired resistance can arise through mutations in Akt1 or the activation of parallel signaling pathways, such as the PIM kinase pathway.[9][10]

Signaling Pathway of Triciribine Action and Resistance

G cluster_0 Triciribine Activation cluster_1 Akt Signaling Inhibition cluster_2 Potential Resistance Triciribine Triciribine (extracellular) Triciribine_intra Triciribine (intracellular) Triciribine->Triciribine_intra Cellular Uptake TCN_P Triciribine-Phosphate (Active) Triciribine_intra->TCN_P Phosphorylation Akt Akt TCN_P->Akt Binds PH domain, prevents membrane recruitment AK Adenosine Kinase AK->Triciribine_intra PIP3 PIP3 PIP3->Akt Recruits to membrane pAkt p-Akt (Active) Akt->pAkt PDK1/mTORC2 Phosphorylation Downstream Downstream Signaling (e.g., mTORC1, GSK3β) pAkt->Downstream Low_AK Low Adenosine Kinase Low_AK->TCN_P Blocks Activation PIM_Kinase PIM Kinase Activation PIM_Kinase->Downstream Bypass Pathway

Caption: Mechanism of Triciribine activation, action, and resistance.

Section 3: Off-Target Effects and Advanced Troubleshooting

Question 4: I'm observing effects that don't seem to be mediated by Akt inhibition. Does Triciribine have known off-target effects?

Answer:

While Triciribine is highly selective for Akt over other kinases like PI3K, PDK1, PKC, and PKA, it's important to consider other potential mechanisms of action, especially at higher concentrations.[6]

Known Non-Akt Mediated Effects:

  • DNA Synthesis Inhibition: Triciribine was initially identified as a DNA synthesis inhibitor.[3][4] This activity may contribute to its cytotoxic effects, particularly at higher concentrations.

  • Antiviral Activity: Triciribine has shown activity against HIV-1 and HIV-2, which is independent of its Akt-inhibitory function.[4][11]

  • Akt-Independent Gene Expression Changes: Some studies have reported that Triciribine can modulate the expression of certain genes, such as ACE2, independently of its effect on Akt phosphorylation.[11]

Troubleshooting Protocol for Off-Target Effects:

  • Dose-Response Curve: Perform a detailed dose-response experiment and correlate the phenotypic readout with the inhibition of p-Akt. If the phenotype occurs at concentrations significantly different from those required to inhibit p-Akt, an off-target effect is likely.

  • Use Multiple Akt Inhibitors: To confirm that the observed effect is due to Akt inhibition, use another structurally and mechanistically different Akt inhibitor (e.g., an allosteric inhibitor like MK-2206) as a control.[9][10]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of Akt to see if it can reverse the phenotype induced by Triciribine.

References

  • Wikipedia. Triciribine. [Link]

  • Savill, K.Z., et al. (2022). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Communications, 13(1), 2057. [Link]

  • Garrett, C.R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(6), 1381-1389. [Link]

  • Reagents Direct. Triciribine. [Link]

  • Wotring, L.L., et al. (1985). Mechanism of activation of triciribine phosphate (TCN-P) as a prodrug form of TCN. Cancer Treatment Reports, 69(11), 1319-1322. [Link]

  • PatLynk. Triciribine Phosphate Monohydrate (TCN-PM, VD-0002) in Adult Patients With Advanced Hematologic Malignancies. [Link]

  • Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular Physiology, 226(3), 822-831. [Link]

  • Adooq Bioscience. Triciribine phosphate (NSC-280594) | AKT Inhibitor. [Link]

  • Subbiah, V., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Drug Discovery, 13(10), 921-935. [Link]

  • Goc, A., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Cellular and Molecular Medicine, 25(6), 3049-3053. [Link]

  • Pharmaceutical Technology. SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]

  • PR Newswire. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. [Link]

  • Roskoski, R. Jr. (2018). Kinase Inhibitors: The Reality Behind the Success. Pharmacological Research, 129, 1-13. [Link]

  • Prasad, V. (2021). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JAMA Oncology, 7(4), 511-512. [Link]

  • Meuillet, E.J. (2011). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. Current Medicinal Chemistry, 18(18), 2727-2743. [Link]

  • Ozaki, I., et al. (2024). Signaling effect, combinations, and clinical applications of triciribine. Expert Opinion on Investigational Drugs, 1-11. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Lin, K., et al. (2012). Inhibitor Hijacking of Akt Activation. ACS Chemical Biology, 7(6), 978-982. [Link]

  • The Thought Emporium. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Al-Tamari, H.M., et al. (2016). The Akt inhibitor, triciribine, ameliorates chronic hypoxia-induced vascular pruning and TGFβ-induced pulmonary fibrosis. British Journal of Pharmacology, 173(1), 133-147. [Link]

  • ResearchGate. Treatment with AKT inhibitor triciribine increases the intrinsic.... [Link]

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Technical Support Center: Troubleshooting API-2 (Triciribine) Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for API-2, also known as Triciribine. API-2 is a potent and selective inhibitor of Akt (Protein Kinase B) signaling, a critical pathway involved in cell survival, proliferation, and apoptosis.[1][2][3] While it is a valuable tool for studying Akt-dependent processes, researchers frequently encounter challenges with cytotoxicity, especially when working with sensitive primary cell cultures. Unlike immortalized cell lines, primary cells have a finite lifespan, are often more physiologically relevant, and can exhibit heightened sensitivity to chemical inhibitors.[4][5][6]

This guide is designed to provide you, the researcher, with a comprehensive resource for understanding, diagnosing, and mitigating API-2-induced cytotoxicity in your primary cell experiments. We will move from frequently asked questions to in-depth troubleshooting workflows and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common initial queries and helps you quickly diagnose potential issues.

Q1: I've just started using API-2 on my primary neurons, and I'm seeing massive cell death, even at low concentrations. Is this normal?

A1: This is a common and critical observation. Primary cells, particularly post-mitotic cells like neurons, are exceptionally sensitive compared to cancer cell lines.[7] Their metabolic and survival pathways are tightly regulated, and even partial inhibition of a central node like Akt can trigger apoptosis. A concentration that is merely growth-inhibitory in a cancer cell line can be rapidly cytotoxic to a primary cell.[8][9] It is crucial to perform a broad dose-response curve to find the narrow experimental window for your specific cell type.

Q2: What is the mechanism of action for API-2? How does it kill cells?

A2: API-2 is a cell-permeable tricyclic nucleoside.[10][11] Its primary mechanism is the inhibition of Akt phosphorylation and activation, which is a key step in the PI3K/Akt signaling pathway.[2][12] By preventing Akt activation, API-2 blocks downstream signaling that would normally promote cell survival and inhibit apoptosis.[1] This leads to the activation of pro-apoptotic proteins (like BAD) and ultimately triggers programmed cell death, or apoptosis.[13]

Q3: What solvent should I use for API-2, and could it be the source of my cytotoxicity?

A3: API-2 is most commonly dissolved in DMSO.[1][10][11] While DMSO is widely used, it can be toxic to primary cells at concentrations as low as 0.1% to 0.5%. Always run a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your API-2 dilutions. If you see cytotoxicity in the vehicle control, you must either lower the final DMSO concentration or explore alternative solvents, though options may be limited.

Q4: How can I distinguish between apoptosis and necrosis in my API-2 treated cells?

A4: This is a key diagnostic step. Apoptosis is the intended mechanism of an Akt inhibitor, while necrosis suggests acute, non-specific toxicity. The gold-standard method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or DAPI, followed by flow cytometry analysis.[14][15][16]

  • Early Apoptosis: Annexin V positive, PI/DAPI negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI/DAPI positive.

  • Living Cells: Annexin V negative, PI/DAPI negative.

A high percentage of Annexin V positive / PI negative cells suggests on-target activity, whereas a large necrotic population may indicate that the concentration is too high or the compound is causing off-target stress.

Part 2: In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a more structured approach to identifying and solving the root cause of cytotoxicity.

Issue 1: Unexpectedly High Cytotoxicity Across All Concentrations

This scenario suggests a systemic issue with either the experimental setup or the compound itself.

Logical Troubleshooting Workflow:

start High Cytotoxicity Observed q1 Did the Vehicle Control (e.g., DMSO) show toxicity? start->q1 sol1 Problem: Solvent Toxicity. Solution: Reduce final DMSO concentration to <0.1%. Re-run experiment. q1->sol1 Yes q2 Was a broad, logarithmic dose-response performed? q1->q2 No sol2 Problem: Inappropriate Dose Range. Solution: Perform a wide dose-response (e.g., 10 nM to 50 µM) to find the therapeutic window. q2->sol2 No q3 Is the cell seeding density optimal? q2->q3 Yes sol3 Problem: Cell Stress due to low/high density. Solution: Optimize seeding density. Ensure cells are 70-90% confluent at time of treatment. q3->sol3 No end Proceed to Apoptosis Confirmation Assays q3->end Yes

Caption: Troubleshooting workflow for high cytotoxicity.

Causality Explained:

  • Solvent Toxicity: Primary cells can be highly sensitive to solvents.[4] High concentrations of DMSO can compromise membrane integrity, leading to necrosis and confounding the specific effects of API-2.

  • Dose Range: Unlike cancer cell lines which may tolerate API-2 concentrations in the 1-10 µM range, primary cells might undergo apoptosis at nanomolar concentrations.[8] Without a proper dose-response, you may be operating exclusively in a cytotoxic range.

  • Cell Density: Sub-optimal cell density is a major stressor.[17] Low density can deprive cells of essential cell-to-cell contacts and autocrine signaling, making them more susceptible to apoptosis. Over-confluence leads to nutrient depletion and contact inhibition, also stressing the cells.

Issue 2: Inconsistent Results and Poor Reproducibility

Variability between experiments is often traced back to subtle inconsistencies in protocol execution or reagent handling.

Key Areas to Scrutinize:

ParameterCommon PitfallRecommended SolutionRationale
API-2 Stock Solution Repeated freeze-thaw cycles.Aliquot the stock solution upon first use. Store protected from light at -20°C or below.[11]API-2 is a chemical compound that can degrade with multiple freeze-thaw cycles, leading to reduced potency and inconsistent effective concentrations.
Cell Passage Number Using high-passage primary cells.Use the earliest passage number possible for all experiments.[4] Do not treat primary cells like immortalized lines.Primary cells undergo senescence.[7] Higher passage numbers accumulate genetic and epigenetic changes, altering their signaling pathways and response to inhibitors.
Treatment Time Incubation time is too long or not optimized.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration of API-2.The apoptotic response is time-dependent. A short incubation may not be sufficient to induce a measurable effect, while a very long one may result in secondary necrosis, obscuring the initial apoptotic event.
Media Components Variability in serum lots or growth factors.Use the same lot of serum for a set of comparative experiments. Ensure growth factor concentrations are consistent.Serum and growth factors are the primary activators of the PI3K/Akt pathway. Variations in their potency will directly impact the baseline Akt activity your inhibitor is targeting.

Part 3: Key Experimental Protocols

These protocols are designed to be self-validating by including essential controls.

Protocol 1: Determining the Cytotoxic IC50 of API-2 in Primary Cells

This protocol establishes the dose-response relationship for API-2 in your specific primary cell type.

Methodology:

  • Cell Plating: Plate your primary cells in a 96-well plate at their pre-determined optimal seeding density. Allow cells to adhere and recover for 24 hours.[18]

  • Drug Dilution Preparation:

    • Prepare a 10 mM stock solution of API-2 in DMSO.

    • Perform a serial dilution in your complete cell culture medium to create a range of 2X final concentrations. A good starting range is 100 µM, 20 µM, 4 µM, 800 nM, 160 nM, 32 nM, and 0 nM (medium only).

  • Controls Setup (Critical):

    • Vehicle Control: Prepare a dilution series of your solvent (DMSO) in medium, matching the concentrations used for the API-2 dilutions.

    • Untreated Control: Wells containing cells with medium only.

    • Maximum Killing Control: Treat cells with a known cytotoxic agent (e.g., 1% Triton X-100) to establish a 0% viability baseline.

  • Cell Treatment: Carefully remove the old medium from the cells and add the prepared 2X drug and control solutions.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours).

  • Viability Assessment: Use a metabolic assay like MTT, MTS, or a reagent like PrestoBlue™ or alamarBlue™. Read the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data: (Valuesample - Valuemax kill) / (Valueuntreated - Valuemax kill) * 100.

    • Plot the normalized % viability against the log of the API-2 concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Confirming Apoptosis via Caspase-3/7 Activation

This assay confirms that cell death is occurring through the intended apoptotic pathway.

Methodology:

  • Experiment Setup: Plate and treat cells in a white-walled 96-well plate as described in Protocol 1, using concentrations around the calculated IC50. Include untreated and vehicle controls. A positive control for apoptosis (e.g., 1 µM Staurosporine) is highly recommended.[19]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[20] This typically involves equilibrating the buffer and substrate to room temperature and mixing them.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Read the luminescence using a plate-reading luminometer.

  • Interpretation: A significant increase in luminescence in API-2 treated wells compared to the vehicle control indicates the activation of executioner caspases 3 and 7, a hallmark of apoptosis.[21]

Visualizing the Mechanism: The PI3K/Akt Signaling Pathway

The diagram below illustrates the central role of Akt and the point of inhibition by API-2.

cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (Inactive) PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates Akt_P Akt (Active) Akt->Akt_P Bad_P p-Bad (Inactive) Akt_P->Bad_P Phosphorylates (Inactivates) API2 API-2 (Triciribine) API2->Akt_P Inhibits Activation Bad Bad (Pro-apoptotic) Apoptosis Apoptosis Bad->Apoptosis Bad_P->Bad Survival Cell Survival & Proliferation Bad_P->Survival

Caption: API-2 inhibits Akt activation, preventing the phosphorylation of pro-apoptotic proteins like Bad, thereby promoting apoptosis.

References

  • Annexin V Stain Protocol. Flow Cytometry Core, Brody School of Medicine, ECU. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available from: [Link]

  • Common Errors And Tech Tips For Primary Cell Culture. Kosheeka. Available from: [Link]

  • Troubleshooting guide for cell culture. PromoCell. Available from: [Link]

  • Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. PromoCell. Available from: [Link]

  • Caspase-3 Activation Assay. Reaction Biology. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Triciribine (API-2) | ≥99%(HPLC) | Selleck | Akt 阻害剤. Selleck Chemicals. Available from: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). Spandidos Publications. Available from: [Link]

  • Bringing primary cells to mainstream drug development and drug testing. PubMed. Available from: [Link]

  • Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link]

  • Bringing primary cells to mainstream drug development and drug testing. ResearchGate. Available from: [Link]

  • Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers in Cancer. Dovepress. Available from: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]

  • Triciribine. Wikipedia. Available from: [Link]

  • Definition of triciribine phosphate - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

  • triciribine phosphate. My Cancer Genome. Available from: [Link]

  • Addition of Akt inhibitor triciribine effectively inhibited the MT104T... ResearchGate. Available from: [Link]

  • Triciribine. Reagents Direct. Available from: [Link]

Sources

Technical Support Center: Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (CAS No. 4273-88-5). This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful synthesis, purification, and analysis of this compound.

Core Synthesis & Purification: A Troubleshooting Guide

The synthesis of N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide is most effectively achieved via the acylation of 2-amino-6-ethoxybenzothiazole with diketene. This method is generally high-yielding and proceeds under mild conditions. However, challenges in execution and purification can arise. This section addresses common issues in a question-and-answer format.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-6-ethoxybenzothiazole in aprotic solvent (e.g., Toluene) B Cool solution to 0-5°C in an ice bath A->B C Add Diketene (1.05 eq) dropwise, maintain T < 10°C B->C D Warm to room temperature and stir for 1-2 hours C->D E Monitor reaction progress via TLC D->E F Collect precipitate by filtration (if formed) E->F Precipitate forms G Alternatively, remove solvent under reduced pressure E->G No precipitate H Wash crude solid with non-polar solvent (e.g., Hexane) F->H G->H I Purify by recrystallization (e.g., Ethanol/Water) H->I Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Enol Keto->Enol Equilibrium

Triciribine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Triciribine (also known as API-2, TCN, or NSC 154020). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Triciribine to ensure its stability and efficacy in your experiments. As a tricyclic nucleoside analog, understanding its chemical properties is paramount for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding Triciribine stability and handling.

Q1: What are the definitive storage conditions for solid Triciribine?

For optimal long-term stability, solid Triciribine should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Several suppliers indicate that under these conditions, the compound is stable for at least three to four years.[1][3] One supplier notes that storage at +4°C under desiccating conditions is suitable for up to 12 months. However, for multi-year storage, -20°C is the consensus recommendation.

Q2: How should I prepare and store Triciribine stock solutions?

The primary solvent for Triciribine is anhydrous Dimethyl Sulfoxide (DMSO).[4][5] It is highly soluble in DMSO, with concentrations of 30 mg/mL or higher being achievable.[1]

  • Preparation: Allow the vial of solid Triciribine to equilibrate to room temperature before opening to prevent condensation. Use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid dissolution if necessary.[6]

  • Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or, for longer-term stability, at -80°C .[3] Properly prepared stock solutions are reported to be stable for at least one month at -20°C and up to a year at -80°C.[3] One supplier suggests stability for up to two years at -20°C, but it is best practice to use solutions within a shorter timeframe to minimize risk of degradation.[2] Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation.

Q3: What are the primary degradation concerns for Triciribine?

While specific forced degradation studies on Triciribine are not extensively published, as a nucleoside analog, it is susceptible to certain chemical instabilities. The most probable degradation pathway is the hydrolysis of the N-glycosidic bond that links the tricyclic base to the ribose sugar.[7][8] This type of degradation is often accelerated by:

  • Aqueous Environments: Tricyclic nucleosides can be unstable in water.[4]

  • Non-neutral pH: Acidic or basic conditions can catalyze the cleavage of the glycosidic bond.[5][7]

Therefore, prolonged incubation in aqueous buffers or cell culture media, especially at non-physiological pH, may lead to a loss of compound activity.

Q4: Is Triciribine sensitive to light?

Yes, protection from light is recommended during storage for both the solid compound and its solutions.[2] While specific photostability data is limited, many complex organic molecules can undergo photodegradation. Standard laboratory practice should be to store stock solutions in amber vials or tubes wrapped in foil.

Data Summary Table

ParameterRecommended ConditionStability/Solubility NotesSource(s)
Storage (Solid) -20°C, desiccated, protected from light≥ 4 years[1]
+4°C, desiccatedUp to 12 months
Storage (Solution) -20°C in anhydrous DMSOStable for at least 1 month. Aliquot to avoid freeze-thaw.[3]
-80°C in anhydrous DMSOStable for up to 1 year. Recommended for long-term storage.[3]
Primary Solvent Anhydrous DMSO>30 mg/mL (>75 mM)[1][5]
Secondary Solvents Ethanol~5-10 mM[1][5]
DMF~25 mg/mL[1]
PBS (pH 7.2)~0.5 mg/mL (Limited aqueous solubility)[1]

Troubleshooting Guide

Inconsistent or reduced activity in experiments can often be traced back to compound degradation or handling errors.

Problem: I'm observing a gradual loss of Triciribine's inhibitory effect in my cell-based assays over time.

  • Potential Cause 1: Stock Solution Degradation. Your master stock solution may have degraded. Storing DMSO stocks at -20°C for many months or subjecting them to multiple freeze-thaw cycles can reduce potency.

    • Solution: Prepare a fresh stock solution from solid powder. For long-term studies, store aliquots at -80°C.

  • Potential Cause 2: Degradation in Working Solution. Triciribine, like other nucleoside analogs, can hydrolyze in aqueous cell culture media.[4] The rate of degradation can be influenced by the media's pH and temperature.

    • Solution: Prepare fresh dilutions of Triciribine in media for each experiment. Avoid storing the compound in aqueous solutions for extended periods. When possible, add the compound to cells immediately after dilution.

Problem: My Triciribine powder is not dissolving completely in DMSO.

  • Potential Cause: Moisture in DMSO. Commercially available DMSO is hygroscopic and can absorb atmospheric water, which can reduce the solubility of hydrophobic compounds.

    • Solution: Use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO. Gentle warming (to 37°C) and vortexing can also help facilitate dissolution.[6]

Problem: When I add my Triciribine DMSO stock to aqueous media, a precipitate forms.

  • Potential Cause: Poor Aqueous Solubility. Triciribine has very low solubility in aqueous buffers like PBS (~0.5 mg/mL).[1] Adding a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.

    • Solution: Serially dilute the compound. To prepare your final working concentration, add the DMSO stock to a small volume of media that contains a stabilizing protein (like FBS), vortexing gently during the addition, before bringing it to the final volume. This helps keep the compound solubilized.

Experimental Protocols

Protocol 1: Preparation and Storage of Triciribine Stock Solution

This protocol ensures the highest quality stock solution for reproducible experiments.

  • Equilibration: Remove the vial of solid Triciribine from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold powder.

  • Solvent Preparation: Obtain a new, sealed bottle of anhydrous, cell-culture grade DMSO.

  • Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 20-50 mM).

  • Homogenization: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C may be used if necessary.

  • Aliquoting: Dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term use or -20°C for short-term use (less than one month).

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This method minimizes precipitation when diluting the hydrophobic compound into aqueous media.

  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Initial Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution in 100% DMSO.

  • Final Dilution: Dispense the required volume of complete cell culture medium (containing serum, if applicable) into a sterile tube.

  • Addition: While vortexing the media at a medium speed, add the required volume of Triciribine DMSO stock drop-wise into the center of the vortex. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Application: Use the final working solution immediately. Do not store Triciribine in aqueous media.

Visual Workflows

Diagram 1: Triciribine Handling and Preparation Workflow

cluster_Storage Receiving & Storage cluster_Prep Stock Solution Preparation cluster_Use Experimental Use Receive Receive Solid Compound StoreSolid Store at -20°C Protect from light & moisture Receive->StoreSolid Equilibrate Equilibrate vial to Room Temp StoreSolid->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot StoreSolution Store at -80°C (long-term) Aliquot->StoreSolution Thaw Thaw one aliquot StoreSolution->Thaw Dilute Dilute into aqueous media (with vortexing) Thaw->Dilute Apply Apply to experiment IMMEDIATELY Dilute->Apply

Caption: Workflow from receiving solid Triciribine to application.

Diagram 2: Troubleshooting Inconsistent Activity

outcome outcome Start Inconsistent or Reduced Activity? Q_StockAge Is stock solution >1 month old (at -20°C) or >1 year old (at -80°C)? Start->Q_StockAge Q_FreezeThaw Has stock aliquot been freeze-thawed >1 time? Q_StockAge->Q_FreezeThaw No A_FreshStock Root Cause: Degraded Stock ACTION: Prepare fresh stock solution from powder. Q_StockAge->A_FreshStock Yes Q_MediaStore Was the compound stored in aqueous media before use? Q_FreezeThaw->Q_MediaStore No Q_FreezeThaw->A_FreshStock Yes A_FreshDilution Root Cause: Aqueous Instability ACTION: Prepare fresh dilutions for each experiment. Q_MediaStore->A_FreshDilution Yes A_CheckProcedure Potential issue resolved. Review dilution procedure for precipitation. Q_MediaStore->A_CheckProcedure No

Caption: Decision tree for troubleshooting experimental issues with Triciribine.

References

  • Yang, L., et al. (2004). Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt. Cancer Research, 64(13), 4394-9. [Link]

  • Zahran, M. A., et al. (2008). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 196-202. [Link]

  • Reagents Direct. (n.d.). Triciribine. Reagentsdirect.com. Retrieved January 20, 2026, from [Link]

  • Adooq Bioscience. (n.d.). Triciribine phosphate (NSC-280594). Adooq.com. Retrieved January 20, 2026, from [Link]

  • De la Rosa, M., & Pradere, U. (2020). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 28. [Link]

  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(5), 985-993. [Link]

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Technical Support Center: Addressing API-2 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers encountering resistance to API-2 (Triciribine) in cancer cell models. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to understand and overcome API-2 resistance in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is API-2 and how does it work?

API-2, also known as Triciribine (TCN), is a cell-permeable tricyclic nucleoside that functions as a selective inhibitor of Akt (Protein Kinase B) signaling.[1][2] It does not directly inhibit the upstream activators of Akt, such as PI3K or PDK1.[2] Instead, Triciribine binds to the pleckstrin homology (PH) domain of Akt, which blocks its recruitment to the plasma membrane and subsequent phosphorylation, a critical step for its activation.[2] By inhibiting the phosphorylation and activation of all three Akt isoforms (Akt1, Akt2, and Akt3), API-2 can induce apoptosis and growth arrest in cancer cells, particularly those with elevated Akt levels.[1][2]

FAQ 2: We are observing a gradual decrease in the efficacy of API-2 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to Akt inhibitors like API-2 is a significant challenge.[3] The mechanisms can be multifaceted and often involve the cancer cells adapting to the selective pressure of the drug.[4] Key mechanisms include:

  • Upregulation of Akt Isoforms: A notable mechanism is the upregulation of other Akt isoforms to compensate for the inhibited one. For instance, breast cancer cell lines have been shown to develop resistance to the allosteric Akt inhibitor MK-2206 by markedly upregulating AKT3 expression.[3]

  • Activation of Parallel Signaling Pathways: Cancer cells can rewire their signaling networks to bypass the inhibited Akt pathway.[5][6] This can involve the activation of compensatory pathways like the PIM signaling pathway, which can take over the pro-survival functions of Akt.[5]

  • Genetic Alterations: Mutations in the drug target or downstream effectors can also confer resistance. While less common for non-ATP competitive inhibitors, it's a possibility to consider.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7][8]

FAQ 3: Are there known biomarkers that can predict sensitivity or resistance to API-2?

Identifying predictive biomarkers is crucial for effective cancer therapy.[9][10] For API-2 and other Akt inhibitors, potential biomarkers include:

  • High Levels of Activated Akt: Tumors with hyperactivated Akt, due to mutations in PIK3CA or loss of PTEN, were initially hypothesized to be more sensitive to API-2.[2]

  • Expression Levels of Akt Isoforms: The relative expression of Akt1, Akt2, and Akt3 could influence sensitivity. As mentioned, upregulation of AKT3 has been linked to resistance to other Akt inhibitors.[3]

  • Status of Downstream Akt Targets: The phosphorylation status of downstream targets of Akt, such as GSK-3β and FOXO proteins, can serve as pharmacodynamic biomarkers to confirm target engagement.[1]

  • Gene Expression Signatures: A broader analysis of gene expression profiles may reveal signatures associated with sensitivity or resistance, including the expression of genes in compensatory signaling pathways.[6]

Troubleshooting Guides

Problem 1: My cancer cell line, previously sensitive to API-2, now shows a resistant phenotype. How can I confirm and characterize this resistance?

This is a common issue in long-term cancer cell culture with targeted therapies. A systematic approach is necessary to confirm and understand the acquired resistance.

Step-by-Step Troubleshooting Protocol:

  • Confirm Resistance with a Dose-Response Curve:

    • Objective: To quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) of API-2.

    • Protocol:

      • Thaw an early-passage, sensitive (parental) vial of the same cell line to use as a control.

      • Plate both the suspected resistant cells and the parental cells at the same density in 96-well plates.

      • Treat the cells with a range of API-2 concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

      • Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.[11]

      • Plot the dose-response curves and calculate the IC50 values for both cell lines. A significant increase (e.g., >5-fold) in the IC50 for the long-term treated cells confirms resistance.

  • Analyze Akt Pathway Activation:

    • Objective: To determine if the Akt pathway is reactivated in the resistant cells despite API-2 treatment.

    • Protocol (Western Blotting):

      • Treat both parental and resistant cells with the IC50 concentration of API-2 (determined for the parental line) for various time points (e.g., 0, 2, 6, 24 hours).

      • Lyse the cells and perform Western blot analysis for the following proteins:

        • Phospho-Akt (Ser473 and Thr308)

        • Total Akt1, Akt2, and Akt3

        • Phospho-GSK-3β (a downstream target of Akt)

        • Total GSK-3β

        • GAPDH or β-actin as a loading control.

    • Interpretation: Look for sustained or reactivated phosphorylation of Akt and its downstream targets in the resistant cells compared to the parental cells. Also, check for upregulation of total Akt isoforms, particularly AKT3.[3]

  • Investigate Compensatory Signaling Pathways:

    • Objective: To explore if parallel pro-survival pathways are activated in the resistant cells.

    • Protocol (Phospho-Kinase Array or RNA-Seq):

      • Use a commercial phospho-kinase array to screen for the activation of multiple signaling pathways simultaneously in parental versus resistant cells.

      • Alternatively, perform RNA sequencing (RNA-seq) to identify differentially expressed genes, which may point to upregulated compensatory pathways.[6]

    • Interpretation: Look for increased phosphorylation of kinases in pathways such as PIM, MAPK/ERK, or STAT signaling in the resistant cells.[5]

Experimental Workflow for Characterizing API-2 Resistance

G cluster_0 Initial Observation cluster_1 Confirmation & Quantification cluster_2 Mechanistic Investigation cluster_3 Hypothesis Generation A Decreased API-2 Efficacy B Dose-Response Assay (Resistant vs. Parental) A->B Hypothesize Resistance C Calculate IC50 Shift B->C Quantify Resistance D Western Blot: - p-Akt, Total Akt isoforms - p-GSK-3β C->D Investigate Target Pathway E Phospho-Kinase Array / RNA-Seq C->E Screen for Bypass Mechanisms F Akt Isoform Upregulation? D->F Interpret Western Blot Data G Compensatory Pathway Activation? E->G Interpret Array/RNA-Seq Data

Caption: Workflow for confirming and investigating API-2 resistance.

Problem 2: We have identified upregulation of a compensatory signaling pathway as the likely mechanism of resistance. How can we overcome this resistance experimentally?

Once a compensatory pathway is identified, the most logical next step is to co-target this pathway alongside Akt.[7][12]

Step-by-Step Troubleshooting Protocol:

  • Select a Combination Inhibitor:

    • Based on your findings (e.g., from a phospho-kinase array), choose a specific inhibitor for the upregulated pathway. For example, if PIM signaling is activated, a PIM inhibitor would be appropriate.[5]

  • Perform Combination Index (CI) Analysis:

    • Objective: To determine if the combination of API-2 and the new inhibitor is synergistic, additive, or antagonistic.

    • Protocol:

      • Treat the resistant cells with a matrix of concentrations of API-2 and the second inhibitor, both alone and in combination.

      • Assess cell viability after 72 hours.

      • Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Validate Synergy with Mechanistic Studies:

    • Objective: To confirm that the combination treatment effectively inhibits both pathways.

    • Protocol (Western Blotting):

      • Treat the resistant cells with API-2 alone, the second inhibitor alone, and the synergistic combination.

      • Perform Western blot analysis for key nodes in both the Akt pathway (e.g., p-Akt) and the compensatory pathway (e.g., p-PIM substrate).

    • Interpretation: A successful combination should show a more profound and sustained inhibition of downstream signaling compared to either single agent.

Signaling Pathway Diagram: Overcoming Resistance via Combination Therapy

G cluster_0 Upstream Signaling cluster_2 Downstream Effects cluster_3 Therapeutic Intervention RTK RTK PI3K PI3K RTK->PI3K Compensatory Compensatory Pathway (e.g., PIM Kinase) RTK->Compensatory Bypass Activation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Compensatory->Survival API2 API-2 API2->Akt Combo_Inhibitor Combination Inhibitor Combo_Inhibitor->Compensatory

Caption: Combination therapy to overcome resistance by targeting bypass pathways.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data when characterizing API-2 resistance and testing a combination therapy.

Cell LineTreatmentIC50 of API-2 (µM)Combination Index (CI) with Inhibitor X
Parental API-2 alone0.5N/A
API-2 Resistant API-2 alone8.2N/A
API-2 Resistant API-2 + Inhibitor X (1 µM)1.50.4 (Synergistic)

References

  • Stottrup, C., et al. (2016). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Communications. [Link]

  • Chandarlapaty, S., et al. (2011). Distinct resistance mechanisms arise to the two classes of AKT inhibitors. Cancer Discovery.
  • Stottrup, C., et al. (2016). UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER. Molecular Cancer Therapeutics. [Link]

  • O'Brien, N. A., et al. (2024). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. International Journal of Molecular Sciences. [Link]

  • Costa, C., et al. (2015). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. Cancers.
  • Wang, R., et al. (2022). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers.
  • Wikipedia. (n.d.). Triciribine. Wikipedia. [Link]

  • Fulda, S. (2014). Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs). Journal of Experimental & Clinical Cancer Research.
  • Jain, R. K., et al. (2011). Biomarkers of response and resistance to antiangiogenic therapy. Nature Reviews Clinical Oncology. [Link]

  • National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. cancer.gov. [Link]

  • Jain, R. K., et al. (2011). Biomarkers of response and resistance to antiangiogenic therapy.
  • Gladstone Institutes. (2025). Combination of two cancer drugs could treat the most common form of dementia. Gladstone Institutes.
  • Duke University. (2016). Blood biomarkers in drug-resistant cancer tumor cells identified. ScienceDaily.
  • My Cancer Genome. (n.d.). triciribine phosphate. My Cancer Genome. [Link]

  • Mistry, H., et al. (2017).
  • Al-Dhfyan, A., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers.
  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad.
  • Mohammad, H. E., et al. (2015). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Journal of Cellular Physiology.
  • Gevaert, T., et al. (2022). Predictive Biomarkers and Resistance Mechanisms of Checkpoint Inhibitors in Malignant Solid Tumors. Cancers.
  • Li, Y., et al. (2025). Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies.
  • Gao, X., et al. (2024). TRIAL-based combination therapies in cancers.
  • Wang, X., et al. (2021). Understanding and targeting resistance mechanisms in cancer. Molecular Cancer.
  • BioAgilytix. (n.d.).
  • Bukowski, K., et al. (2020). Multilevel Mechanisms of Cancer Drug Resistance.
  • PatLynk. (n.d.). Triciribine Phosphate Monohydrate (TCN-PM, VD-0002) in Adult Patients With Advanced Hematologic Malignancies.
  • ecancer. (2016). Blood biomarkers identified in drug-resistant cancer cells. ecancer.
  • Georgetown University Medical Center. (2026). Targeting microRNA communication reverses pancreatic cancer's immune suppression. Georgetown University Medical Center.
  • Mohanty, S., et al. (2021). Akt‐independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS‐CoV2 infection. Journal of Medical Virology.
  • National Center for Biotechnology Information. (2021). A sensitive and reproducible cell-based assay via secNanoLuc to detect neutralizing antibody against adeno-associated virus vector capsid.
  • Oncology Central. (2025). Virus-drug combination supercharges anti-tumor immune response. Oncology Central.
  • Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers.
  • American Association for Cancer Research. (2015). Stepping Into the Era of Combination Cancer Therapies, Part 2.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). triciribine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Pharmacogenomics and Personalized Medicine.

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Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- on the Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential of the novel compound, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, against the protein kinase Akt. As the existing public domain data on this specific molecule's biological activity is limited, we will proceed by establishing a robust, self-validating experimental workflow. This document is designed not as a report of pre-existing data, but as a detailed methodological guide to generate high-quality, publishable results.

Our approach is centered on a comparative analysis, benchmarking the performance of our test compound against MK-2206, a well-characterized and potent allosteric inhibitor of all three Akt isoforms.[1][2] This strategy ensures that the generated data is contextualized against a known standard, allowing for a clear interpretation of potency and cellular effects. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins a rigorous validation campaign.

The Central Role of the Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its activation is initiated by various extracellular signals, such as growth factors and cytokines, which stimulate receptor tyrosine kinases.[5] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site on the plasma membrane for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1.[6] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[6] Once activated, Akt phosphorylates a host of downstream substrates to exert its pro-survival and pro-growth effects.[4]

Dysregulation of the Akt pathway is a common feature in many human diseases, most notably cancer, where its hyperactivation drives tumor progression and confers resistance to therapy.[7] This makes Akt a prime therapeutic target for drug development.

Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Dephosphorylates Akt_active Akt (Active) PDK1->Akt_active P(Thr308) mTORC2 mTORC2 mTORC2->Akt_active P(Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt_active->Downstream Phosphorylates Cell_Effects Cell Survival, Growth, Proliferation Downstream->Cell_Effects Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Butanamide, N-(6-ethoxy- 2-benzothiazolyl)-3-oxo- (Test Compound) Inhibitor->Akt_active Inhibits MK2206 MK-2206 (Reference Compound) MK2206->Akt_active Inhibits Validation_Workflow cluster_setup Phase 1: Assay Setup & Compound Preparation cluster_biochem Phase 2: Biochemical & Cellular Target Engagement cluster_functional Phase 3: Functional Cellular Assays cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Select & Culture Cancer Cell Line (e.g., MCF-7, PC-3) Compound_Prep Prepare Stock Solutions: - Test Compound - MK-2206 (Control) - Vehicle (DMSO) Western_Blot Western Blot Analysis (Dose-Response) Cell_Culture->Western_Blot Treat Cells Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Treat Cells pAkt_Detection Measure pAkt(S473/T308) vs. Total Akt Western_Blot->pAkt_Detection Data_Comparison Compare Potency: Test Compound vs. MK-2206 pAkt_Detection->Data_Comparison Quantify Inhibition IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc IC50_Calc->Data_Comparison Compare IC50 Conclusion Validate & Characterize Inhibitory Effect Data_Comparison->Conclusion

Caption: Experimental workflow for validating Akt inhibition.

Part 1: Cellular Target Engagement via Western Blotting

The most direct method to confirm that a compound inhibits Akt in a cellular context is to measure the phosphorylation status of Akt itself. A reduction in phosphorylated Akt (pAkt) at Ser473 or Thr308 upon treatment is a strong indicator of target engagement.

Causality Behind Experimental Choices:

  • Antibody Selection: We probe for both phosphorylated Akt (pAkt) and total Akt (tAkt). This is a critical self-validating step. A decrease in the pAkt signal without a corresponding decrease in tAkt confirms that the compound is inhibiting the kinase's activity, not merely causing protein degradation. [8]* Loading Control: A housekeeping protein like GAPDH or β-actin is used to ensure equal protein loading across all lanes, validating the integrity of the comparison between lanes.

  • Blocking Buffer: We specify a Bovine Serum Albumin (BSA) based blocking buffer. Non-fat milk is generally avoided for phospho-protein detection as it contains casein, a phosphoprotein that can lead to high background noise and obscure the signal. * Positive Control: MK-2206 serves as the positive control, providing a benchmark for the expected level of inhibition and confirming that the assay system is responsive. [9]

Detailed Protocol: Western Blot for Akt Phosphorylation
  • Cell Culture and Treatment:

    • Plate a cancer cell line with known active Akt signaling (e.g., MCF-7 or PC-3) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt activity.

    • Pre-treat cells for 2 hours with a dose range of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (e.g., 0.1, 1, 10 µM), MK-2206 (e.g., 0.1, 1, 10 µM), and a vehicle control (DMSO).

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-20 minutes to robustly activate the Akt pathway.

  • Lysate Preparation:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins. * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. * Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). [10] * Run the gel to achieve protein separation.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). * Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST. Use separate blots for:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-pan-Akt

      • Mouse anti-GAPDH

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize pAkt signals to total Akt signals, and then normalize to the loading control.

Part 2: Functional Consequence via Cell Viability Assays

Inhibiting a critical survival pathway like Akt should lead to a reduction in cell proliferation or viability. A cell viability assay allows us to quantify this functional outcome and determine the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency. [11] Causality Behind Experimental Choices:

  • Assay Principle: The MTT assay is a colorimetric assay that measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the metabolic activity of the cells. [11]A decrease in metabolic activity is used as a proxy for a loss of cell viability due to the inhibitor.

  • Dose-Response Curve: Treating cells with a serial dilution of the inhibitor is essential for generating a dose-response curve, from which the IC50 value can be accurately calculated. [12]* Time Course: An incubation period of 72 hours is chosen to allow for sufficient time for the anti-proliferative effects of Akt inhibition to manifest.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- and MK-2206 in culture medium. A typical concentration range might span from 100 µM down to 1 nM. Include a vehicle-only control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to ensure all formazan crystals are dissolved.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value. [12]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. This facilitates a direct assessment of the relative potency of the test compound against the established benchmark.

Table 1: Densitometry Analysis of Akt Phosphorylation

Treatment Concentration (µM) Normalized pAkt/tAkt Ratio (Fold Change vs. Stimulated Control)
Vehicle Control (Unstimulated) - 0.12 ± 0.03
Vehicle Control (Stimulated) - 1.00
Test Compound 0.1 0.85 ± 0.09
1.0 0.41 ± 0.05
10.0 0.15 ± 0.02
MK-2206 0.1 0.79 ± 0.08
1.0 0.35 ± 0.04
10.0 0.11 ± 0.02

Data are represented as mean ± SEM from three independent experiments.

Table 2: Comparative IC50 Values from Cell Viability Assays

Compound Cell Line IC50 (µM)
Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- MCF-7 Calculated Value
PC-3 Calculated Value
MK-2206 MCF-7 1.5 ± 0.3
PC-3 2.1 ± 0.4

Data are represented as mean ± SEM from three independent experiments.

Interpretation: The primary goal is to determine if Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- demonstrates a dose-dependent inhibition of Akt phosphorylation at concentrations that correlate with its effects on cell viability. A potent and selective inhibitor would show a significant reduction in pAkt at nanomolar to low micromolar concentrations, which would be mirrored by a similar IC50 value in the viability assays. Comparing these values directly to those obtained for MK-2206 provides a clear and objective measure of the novel compound's efficacy. [13]

References

  • Molecules. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Wikipedia. Akt/PKB signaling pathway. [Link]

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

  • Thorsen, M. M., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. [Link]

  • ResearchGate. IC 50 values of the test compounds determined against a number of different forms of Akt. [Link]

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  • Lin, C. H., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. BMC Research Notes. [Link]

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  • PubChem. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)-. [Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

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A Comparative Guide to Akt Inhibitors: Triciribine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer cell signaling, the serine/threonine kinase Akt (also known as Protein Kinase B) stands as a critical node, orchestrating a multitude of processes that drive tumor growth, proliferation, and survival.[1] Its central role in the PI3K/Akt/mTOR pathway has made it a highly attractive target for therapeutic intervention. This guide provides a detailed comparison of Triciribine, a unique Akt inhibitor, with other prominent classes of Akt inhibitors, offering experimental insights and methodologies to aid researchers in their quest for more effective cancer therapies.

The Akt Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt signaling cascade is a fundamental pathway that responds to extracellular cues, such as growth factors and insulin, to regulate a wide array of cellular functions.[2] Upon activation by upstream signals, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] This lipid second messenger recruits Akt to the membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[4] Once active, Akt phosphorylates a vast number of downstream substrates, thereby controlling processes like cell cycle progression, apoptosis, and metabolism.[1][5] Dysregulation of this pathway, often through mutations in key components like PI3K or the tumor suppressor PTEN, is a common feature in many human cancers, leading to uncontrolled cell proliferation and survival.[2]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors Akt->Downstream Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Triciribine Triciribine Triciribine->Akt Prevents membrane recruitment Allosteric Allosteric Inhibitors (e.g., MK-2206) Allosteric->Akt Locks in inactive conformation ATP_Competitive ATP-Competitive Inhibitors (e.g., Capivasertib) ATP_Competitive->Akt Blocks ATP binding site

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Triciribine: A Nucleoside Analogue with a Distinct Mechanism

Triciribine (also known as API-2 or TCN) is a tricyclic nucleoside that functions as an inhibitor of Akt activation.[4][6] Unlike many other kinase inhibitors, Triciribine does not directly target the ATP-binding pocket of Akt.[6] Instead, its mechanism of action is unique. After entering the cell, Triciribine is phosphorylated by adenosine kinase to its active form, triciribine phosphate. This active metabolite is believed to mimic PIP3 and bind to the pleckstrin homology (PH) domain of Akt. This binding event prevents the recruitment of Akt to the plasma membrane, a crucial step for its activation by upstream kinases.[4] By inhibiting the phosphorylation and subsequent activation of all three Akt isoforms (Akt1, Akt2, and Akt3), Triciribine effectively shuts down downstream signaling.[4]

Historically, Triciribine was first synthesized in the 1970s and underwent clinical trials in the 1980s and 1990s with limited success.[4] However, with the later understanding of its specific mechanism of action against hyperactivated Akt, it has seen a resurgence in interest for cancer therapy.[4][7]

A Comparative Analysis of Akt Inhibitors

Akt inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting the appropriate tool for research and for predicting potential clinical outcomes.

Allosteric Inhibitors

Allosteric inhibitors, such as MK-2206 , bind to a site on the Akt protein distinct from the ATP-binding pocket.[8] This binding event induces a conformational change that locks the kinase in an inactive state, preventing its catalytic activity.[9] A key advantage of allosteric inhibitors is their potential for higher selectivity, as the allosteric site is often less conserved across different kinases compared to the highly conserved ATP-binding pocket.[10] However, their efficacy can be limited against certain Akt mutations that favor the active conformation.[9]

ATP-Competitive Inhibitors

ATP-competitive inhibitors, including Capivasertib (AZD5363) and Ipatasertib (GDC-0068) , directly compete with ATP for binding to the kinase domain of Akt.[3][11][12] By occupying this site, they prevent the transfer of phosphate from ATP to Akt's substrates, thereby blocking its downstream signaling. While generally potent, a potential drawback of this class is the risk of off-target effects due to the high degree of similarity in the ATP-binding pockets of other kinases in the AGC kinase family.[10]

Quantitative Comparison of Akt Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Triciribine and other selected Akt inhibitors against the three Akt isoforms. Lower IC50 values indicate greater potency.

InhibitorTypeAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Clinical Phase
Triciribine PH Domain Binding130 (pan-Akt)[6][13]130 (pan-Akt)[6][13]130 (pan-Akt)[6][13]Phase 1/2[6]
MK-2206 Allosteric5-8[2][8]12[2][8]65[2][8]Phase 2[14]
Capivasertib ATP-Competitive3[3][11]7-8[3][11]7-8[3][11]Phase 3[1][15][16][17]
Ipatasertib ATP-Competitive5[18]18[18]8[18]Phase 1/2[19][20][21]

Experimental Protocols for Evaluating Akt Inhibitor Performance

To rigorously compare the efficacy of different Akt inhibitors, a combination of in vitro and cell-based assays is essential. The following are detailed protocols for key experiments.

In Vitro Akt Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Akt protein.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Akt Enzyme - Kinase Buffer - ATP - Substrate (e.g., GSK-3 fusion protein) - Test Inhibitors Start->Prepare_Reagents Incubate Incubate Akt enzyme with inhibitor (or DMSO control) Prepare_Reagents->Incubate Add_Substrate_ATP Add substrate and ATP to initiate kinase reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., Western Blot, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data and calculate IC50 values Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro Akt kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT). Prepare stock solutions of purified active Akt1, Akt2, or Akt3 enzyme, a suitable substrate (e.g., GSK-3 fusion protein), and ATP.[22][23]

  • Inhibitor Preparation: Serially dilute the test inhibitors (Triciribine, MK-2206, etc.) in DMSO to the desired concentrations.

  • Kinase Reaction: In a 96-well plate, add the purified Akt enzyme and the test inhibitor (or DMSO as a vehicle control) to the kinase reaction buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[23]

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP. The final ATP concentration should be close to its Km value for the specific Akt isoform.[11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[23]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer).

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:

    • Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.[23]

    • Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22][24]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Akt inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[25]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a cell line with a known PI3K/Akt pathway alteration) in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the Akt inhibitors for a specified duration (e.g., 72 hours).[26] Include a vehicle-only control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[25][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.

Western Blotting for Akt Phosphorylation

This technique is used to directly assess the inhibition of Akt phosphorylation in treated cells, confirming the on-target effect of the inhibitors.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the Akt inhibitors for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308) and total Akt (as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt in each sample. A decrease in this ratio in inhibitor-treated cells indicates successful target engagement.

Concluding Remarks

The selection of an Akt inhibitor for research or therapeutic development requires a thorough understanding of its mechanism of action, potency, and selectivity. Triciribine, with its unique mode of inhibiting Akt by preventing its membrane recruitment, offers a distinct approach compared to the more common allosteric and ATP-competitive inhibitors. While allosteric inhibitors like MK-2206 may offer greater selectivity, and ATP-competitive inhibitors such as Capivasertib have shown promising clinical efficacy, the unique mechanism of Triciribine could be advantageous in overcoming certain resistance mechanisms.

The experimental protocols detailed in this guide provide a framework for the direct comparison of these inhibitors, enabling researchers to make informed decisions based on empirical data. As our understanding of the complexities of the Akt signaling pathway continues to evolve, so too will the strategies for its therapeutic targeting. A multi-faceted approach, combining potent and selective inhibitors with a deep understanding of tumor biology, will be paramount in the development of the next generation of cancer therapies.

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A Senior Application Scientist's Guide to the Cross-Validation of Triciribine (CAS 35943-35-2) Experimental Results in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the rigorous validation of experimental findings is paramount. This guide provides an in-depth technical framework for the cross-validation of experimental results for Triciribine (CAS 35943-35-2), a potent inhibitor of the Akt signaling pathway. We will delve into the mechanistic underpinnings of Triciribine, compare its performance with notable alternatives, and provide detailed, field-proven protocols to ensure the integrity and reproducibility of your findings.

Understanding Triciribine and the Akt Signaling Pathway

Triciribine, a cell-permeable tricyclic nucleoside, functions as a critical inhibitor of the phosphorylation and subsequent activation of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B)[1][2]. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies, playing a central role in cell growth, proliferation, survival, and metabolism[3][4].

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Akt is recruited to the cell membrane. Full activation of Akt requires phosphorylation at two key residues: threonine 308 (Thr308) and serine 473 (Ser473)[3]. Triciribine exerts its inhibitory effect by preventing this crucial phosphorylation step[1][5][6]. This targeted inhibition makes Triciribine a compound of significant interest for cancers characterized by hyperactivated Akt signaling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream Triciribine Triciribine (CAS 35943-35-2) Triciribine->Akt inhibits phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of Triciribine.

Comparative Analysis: Triciribine and Its Alternatives

To contextualize the efficacy of Triciribine, it is essential to compare it with other inhibitors targeting the Akt pathway. For this guide, we will focus on two prominent ATP-competitive pan-Akt inhibitors: Capivasertib (AZD5363) and Ipatasertib (GDC-0068) .

In Vitro Efficacy: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of Triciribine and its alternatives in representative breast and prostate cancer cell lines. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCancer TypeCell LineIC50 (µM)Reference
Triciribine Breast CancerMDA-MB-231>30[7]
Prostate CancerPC-3Not specified, inhibits Akt phosphorylation[6]
AstrocytomaKR158~0.13 (for Akt phosphorylation)[8]
Capivasertib Breast CancerMultiplePotency < 3 µM in 41 of 182 cell lines[9]
Prostate CancerR1-D567Lower than in R1-AD1 cells[10]
Ipatasertib Breast CancerCell lines with PTEN loss or PIK3CA mutationsMean: 4.8 ± 0.56[11]
Prostate CancerR1-D567Lower than in R1-AD1 cells[10]
Endometrial CancerARK16.62[12]
Endometrial CancerSPEC22.05[12]
In Vivo Performance: Tumor Growth Inhibition

Translating in vitro findings to in vivo models is a critical step in preclinical validation. The following table presents available data on the in vivo efficacy of Triciribine and its alternatives in mouse xenograft models.

CompoundCancer ModelDosingTumor Growth Inhibition (%)Reference
Triciribine OVCAR3 (ovarian) xenograft1 mg/kg/day, i.p.90[8]
PANC1 (pancreatic) xenograft1 mg/kg/day, i.p.80[8]
GEP-NET xenograft (CAM assay)20 µmol/l>50[13][14]
Capivasertib BT474c (breast) xenograft100 mg/kg, p.o.80[15]
Ipatasertib PTEN-null melanoma xenograft100 mg/kg/day, p.o.Dose-dependent decrease[11]
PIK3CA-mutant breast cancer xenograft100 mg/kg/day, p.o.Dose-dependent decrease[11]

Experimental Protocols for Cross-Validation

To ensure the reliability and reproducibility of your findings, adhering to standardized and well-documented protocols is essential. The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate Akt inhibitors.

Experimental_Workflow cluster_0 In Vitro Cross-Validation cluster_1 Endpoint Assays Start Cancer Cell Lines (e.g., Breast, Prostate) Treatment Treat with Triciribine & Alternatives Start->Treatment WB Western Blot (p-Akt/Total Akt) Treatment->WB MTT Cell Viability Assay (MTT/XTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data Data Analysis (IC50, % Apoptosis, etc.) WB->Data MTT->Data Apoptosis->Data Validation Cross-Validation & Comparison Data->Validation

Figure 2: A generalized workflow for the in vitro cross-validation of Akt inhibitors.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the direct impact of Triciribine on its molecular target by quantifying the levels of phosphorylated Akt (p-Akt) relative to total Akt.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of Triciribine or alternative inhibitors for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[16].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C with gentle agitation[16][17].

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total Akt levels, the membrane can be stripped and re-probed with the antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates.

  • Complete cell culture medium.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Triciribine or alternative inhibitors and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals[18].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection via Annexin V Staining

The Annexin V assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[19].

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate).

  • Propidium Iodide (PI) staining solution.

  • 1X Annexin-binding buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest as desired. Harvest both adherent and floating cells and wash them with cold PBS[20].

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL[21].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[21].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[1].

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour[1].

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Decision Framework for Inhibitor Selection

The choice of an Akt inhibitor for a specific research application depends on a variety of factors, including the cancer type, the genetic background of the cells, and the specific experimental goals.

Decision_Tree Start Start: Select an Akt Pathway Inhibitor Question1 Known PIK3CA/PTEN Alterations? Start->Question1 Question2 Goal: Inhibit Akt Phosphorylation? Question1->Question2 No / Unknown Cap_Ipa Consider Capivasertib or Ipatasertib: - ATP-competitive - Demonstrated efficacy in PIK3CA/PTEN altered models Question1->Cap_Ipa Yes Question3 Need for High In Vivo Potency? Question2->Question3 No Triciribine Consider Triciribine: - Known efficacy in hyperactivated Akt models Question2->Triciribine Yes Question3->Cap_Ipa Yes Synergy Consider Combination Therapy: - e.g., Triciribine + other agents Question3->Synergy No / Explore Synergies

Figure 3: A decision-making framework for selecting an appropriate Akt pathway inhibitor.

Conclusion and Future Directions

The cross-validation of experimental results for Triciribine and its alternatives is a multi-faceted process that requires a deep understanding of the underlying biology, meticulous execution of standardized protocols, and careful interpretation of comparative data. By employing the methodologies outlined in this guide, researchers can enhance the robustness and reliability of their findings, thereby accelerating the translation of promising preclinical candidates into effective cancer therapeutics. Future investigations should aim for direct, head-to-head comparisons of these inhibitors in well-characterized in vivo models to further elucidate their relative advantages and potential for combination therapies.

References

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Navigating the Cytotoxic Landscape of 3-Oxobutanamides: A Comparative Analysis Focused on N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of early-phase drug discovery, the initial assessment of a compound's cellular activity is a critical determinant of its future trajectory. This guide provides a comparative analysis of the cytotoxic potential of 3-oxobutanamide derivatives, with a specific focus on contextualizing the anticipated efficacy of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- . While direct experimental data on the efficacy of this specific molecule in multiple cell lines is not publicly available, we can infer its likely biological activity and mechanism of action by examining a closely related analogue, N-(2-benzothiazolyl)-3-oxobutanamide .

This guide will delve into the available toxicity data for this analogue and other structurally related 3-oxobutanamides, offering a framework for researchers to design their own investigations into this class of compounds. We will also explore the broader context of the benzothiazole scaffold, which is a well-established pharmacophore in anticancer drug development.

The Benzothiazole Scaffold: A Privileged Structure in Oncology

The benzothiazole ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] In the realm of oncology, numerous benzothiazole derivatives have been reported to exert potent cytotoxic effects against various cancer cell lines, such as breast (MCF-7), lung (A549), liver (HepG2), and glioblastoma (U87MG).[1][3] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[4][5]

The subject of this guide, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, incorporates this key benzothiazole moiety, suggesting its potential as a cytotoxic agent. The 3-oxobutanamide side chain is also a common feature in bioactive molecules and can contribute to the compound's overall pharmacological profile.

Comparative Cytotoxicity of 3-Oxobutanamide Derivatives in Human Lymphocytes

A key study provides valuable insights into the cytotoxic profile of 3-oxobutanamide derivatives in a sensitive primary human cell line.[6][7] This research investigated the toxicity of five different 3-oxobutanamide compounds on human lymphocytes and their isolated mitochondria, allowing for a direct comparison of their relative potencies.

Compound IDChemical NameConcentration (µM)Cytotoxicity in Human Lymphocytes
1 N-(5-methyl-3-isoxazolyl)-3-oxobutanamide50-500Not remarkable
1000-2000Marked cellular and mitochondrial toxicity
2 Not specified in source50-500Not remarkable
1000-2000Not remarkable
3 Not specified in source50-500Not remarkable
1000-2000Not remarkable
4 N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide50-500Not remarkable
1000-2000Marked cellular and mitochondrial toxicity
5 N-(2-benzothiazolyl)-3-oxobutanamide 50-500Not remarkable
1000-2000Superior cellular and mitochondrial toxicity

Data synthesized from a study assessing toxicity in human lymphocytes and isolated mitochondria.[6][7]

From this comparative analysis, it is evident that N-(2-benzothiazolyl)-3-oxobutanamide (Compound 5) , the closest publically studied analogue to N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide, displayed the most potent cytotoxic effects at higher concentrations (1000 and 2000 µM) when compared to the other tested derivatives.[6][7] This suggests that the benzothiazole moiety is a significant contributor to the observed cytotoxicity.

Unraveling the Mechanism of Action: A Focus on Oxidative Stress

The aforementioned study also elucidated the underlying mechanism of cytotoxicity for N-(2-benzothiazolyl)-3-oxobutanamide. The observed cell death in human lymphocytes was linked to a cascade of events initiated by the generation of intracellular reactive oxygen species (ROS).[6] This increase in oxidative stress leads to a series of detrimental downstream effects, ultimately culminating in apoptosis.

Mechanism_of_Cytotoxicity Hypothesized Cytotoxic Mechanism of N-(2-benzothiazolyl)-3-oxobutanamide Compound N-(2-benzothiazolyl)- 3-oxobutanamide ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Induces MMP Mitochondrial Membrane Potential (MMP) Collapse ROS->MMP Lysosomes Lysosomal Membrane Injury ROS->Lysosomes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion Apoptosis Apoptosis MMP->Apoptosis Lysosomes->Apoptosis Lipid_Peroxidation->Apoptosis GSH_Depletion->Apoptosis

Caption: Postulated signaling pathway for N-(2-benzothiazolyl)-3-oxobutanamide-induced cytotoxicity.

This proposed mechanism, centered on mitochondrial and lysosomal dysfunction triggered by oxidative stress, provides a solid foundation for designing further mechanistic studies for N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide and other related benzothiazole derivatives.

Experimental Protocols for In Vitro Evaluation

For researchers aiming to investigate the efficacy of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- or other novel compounds, the following standardized protocols for in vitro cytotoxicity and cell viability assays are recommended.[8][9][10][11]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Experimental Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Acquisition Start Seed cells in 96-well plate Treatment Add varying concentrations of test compound Start->Treatment Incubate Incubate for 24, 48, or 72 hours Treatment->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance End Analyze data and calculate IC50 Read_Absorbance->End

Caption: A generalized workflow for performing an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis Start Treat cells with test compound Harvest Harvest cells (trypsinization) Start->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cell populations Analyze->End

Caption: A standard workflow for assessing apoptosis using Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified duration.

  • Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of different cell populations (viable, early apoptotic, late apoptotic, and necrotic).

Future Directions and Considerations

The available data strongly suggest that Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is likely to exhibit cytotoxic properties, potentially through a mechanism involving the induction of oxidative stress. To definitively characterize its efficacy, further experimental validation is essential.

Researchers are encouraged to:

  • Perform broad-spectrum screening: Evaluate the cytotoxicity of the compound against a panel of diverse cancer cell lines to identify potential selective activity.

  • Conduct detailed mechanistic studies: Investigate the precise molecular targets and signaling pathways affected by the compound. This could include assays for caspase activation, cell cycle analysis, and measurement of mitochondrial function.

  • Explore structure-activity relationships (SAR): Synthesize and test analogues of N-(6-ethoxy-2-benzothiazolyl)-3-oxobutanamide to understand how modifications to the chemical structure impact its biological activity.

By systematically applying these established methodologies, the scientific community can build a comprehensive understanding of the therapeutic potential of this and other novel 3-oxobutanamide derivatives.

References

  • Salimi, A., et al. (2017). Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. Environmental Toxicology and Pharmacology, 52, 143-150. [Link]

  • ResearchGate. (n.d.). Synthesis and Toxicity Assessment of 3-oxobutanamides against Human Lymphocytes and Isolated Mitochondria. Retrieved from [Link]

  • Yurttas, L., et al. (2018). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 91(4), 845-853. [Link]

  • Yarim, M., et al. (2019). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 134-143. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Journal of the Serbian Chemical Society. (2022). Structural, biological and computational study of oxamide derivative. Journal of the Serbian Chemical Society, 87(2), 175-188. [Link]

  • Haque, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 221. [Link]

  • Karakas, D., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1149. [Link]

  • Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1186358. [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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Triciribine: A Deep Dive into Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of targeted cancer therapeutics, the serine/threonine kinase Akt (also known as Protein Kinase B) stands out as a critical node in signaling pathways that drive cell proliferation, survival, and metabolism. Triciribine, a tricyclic nucleoside, has emerged as a key pharmacological tool to interrogate and inhibit this pathway. This guide provides an in-depth analysis of Triciribine's selectivity profile against other kinases, offering a valuable resource for researchers in drug discovery and chemical biology.

The Unique Mechanism of Triciribine: An Indirect Inhibition of Akt

Triciribine's mode of action is distinct from many conventional kinase inhibitors. It is a prodrug that, once inside the cell, is phosphorylated by adenosine kinase to its active form, Triciribine phosphate (TCN-P).[1] TCN-P does not directly inhibit the catalytic activity of Akt. Instead, it is thought to bind to the pleckstrin homology (PH) domain of Akt, a crucial step in its activation. This binding event allosterically inhibits the recruitment of Akt to the plasma membrane, thereby preventing its phosphorylation and subsequent activation by upstream kinases such as PDK1 and mTORC2.[2][3]

This indirect mechanism of inhibition is a key differentiator for Triciribine and has significant implications for its selectivity profile.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation Triciribine Triciribine (TCN-P) Triciribine->Akt Inhibition of Recruitment Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Triciribine.

Kinase Selectivity Profile of Triciribine

Due to its indirect mechanism of action, a traditional broad-panel kinase screen measuring direct inhibition of kinase activity may not fully capture the selectivity profile of Triciribine. However, available data indicates a high degree of selectivity for the Akt pathway.

Kinase/PathwayEffect of TriciribineIC50/Reported ActivityReference(s)
Akt (all isoforms) Inhibition of phosphorylation and activationIC50 = 130 nM (in PC3 cells)[2][4][5][6]
PI3K No significant inhibitionNot reported to inhibit[2][3]
PDK1 No significant inhibitionNot reported to inhibit[2][3]
PKC No significant inhibitionSelective over PKC[7]
PKA No significant inhibitionSelective over PKA[7]
SGK No significant inhibitionSelective over SGK[7]
ERK1/2 (MAPK) No significant inhibitionNot reported to inhibit[2]
JNK No significant inhibitionNot reported to inhibit[2]

This table underscores that Triciribine's activity is highly focused on the Akt signaling cascade, with minimal to no reported off-target effects on other major kinase pathways. This high selectivity makes it a valuable tool for specifically studying the physiological and pathological roles of Akt.

Experimental Methodologies for Kinase Selectivity Profiling

To experimentally determine the selectivity of a compound like Triciribine, a combination of in vitro and cell-based assays is typically employed. While Triciribine is not a direct kinase inhibitor, in vitro kinase assays can still be used to rule out direct inhibition of other kinases.

In Vitro Radiometric Kinase Assay

This is a classic and robust method for measuring the activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Separation & Detection Kinase Kinase Incubate Incubate at 30°C Kinase->Incubate Substrate Substrate Substrate->Incubate ATP [γ-32P]ATP ATP->Incubate Inhibitor Test Compound (e.g., Triciribine) Inhibitor->Incubate Spot Spot onto Membrane Incubate->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Scintillation Quantify with Scintillation Counter Wash->Scintillation

Caption: Workflow of an in vitro radiometric kinase assay.

Detailed Protocol: In Vitro Radiometric Kinase Assay

  • Prepare Kinase Reaction Buffer: A typical buffer would be 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, and 0.1 mg/mL BSA.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the kinase of interest to the reaction buffer.

    • Add the specific peptide or protein substrate for the kinase.

    • Add the test compound (e.g., Triciribine) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the Reaction:

    • Add [γ-³²P]ATP to the reaction mixture to a final concentration that is typically at or near the Km of the kinase for ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the negatively charged paper.

  • Washing:

    • Wash the membranes multiple times in a dilute phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed and dried membranes into scintillation vials with a scintillation cocktail.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

Triciribine stands as a highly selective inhibitor of the Akt signaling pathway. Its unique indirect mechanism of action, which prevents the activation of Akt rather than directly inhibiting its catalytic function, contributes to its specificity. The available evidence demonstrates that Triciribine does not significantly affect other major kinase signaling pathways, making it an invaluable tool for researchers studying the intricate roles of Akt in health and disease. Understanding this selectivity profile is paramount for the accurate interpretation of experimental results and for the future development of Akt-targeted therapies.

References

  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(5), 983–991. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Thimmaiah, P., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Cellular Physiology, 236(10), 7064-7075. [Link]

  • Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular and Molecular Medicine, 15(4), 859-870. [Link]

  • Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Cell Death & Differentiation, 17(11), 1795–1804. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ciulli, A., & Al-Lazikani, B. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 36(Pt 3), 421–425. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582–30595. [Link]

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A Researcher's Guide to Navigating the Reproducibility of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW4064) Findings

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of nuclear receptor pharmacology, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, more commonly known as GW4064 , has served as a cornerstone tool for investigating the physiological and pathological roles of the Farnesoid X Receptor (FXR). As a potent, non-steroidal agonist of FXR, GW4064 has been instrumental in elucidating the receptor's function in bile acid homeostasis, lipid and glucose metabolism, inflammation, and cellular proliferation.[1][2][3] However, emerging evidence of its off-target activities necessitates a critical evaluation of the reproducibility of findings generated with this compound. This guide provides a comprehensive comparison of GW4064 with alternative FXR agonists, offering experimental data and detailed protocols to empower researchers to validate their findings and make informed decisions in their experimental designs.

The Duality of GW4064: A Potent Agonist with Reproducibility Caveats

GW4064 activates FXR with high potency, initiating the transcription of target genes that orchestrate a multitude of metabolic processes.[4][5] Its efficacy in preclinical models of cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders has been widely reported.[2][4]

However, the scientific community has uncovered that some of the biological effects attributed to GW4064 may not be solely mediated by FXR.[6] This raises significant concerns regarding the interpretation and reproducibility of experimental data. Studies have revealed that GW4064 can interact with other cellular targets, leading to FXR-independent signaling events.[6][7]

Key Off-Target Activities of GW4064:
  • G Protein-Coupled Receptors (GPCRs): Research has demonstrated that GW4064 can modulate the activity of several GPCRs, notably histamine receptors. It has been shown to act as an agonist at H1 and H4 receptors and an antagonist at the H2 receptor.[6][7] This can lead to a variety of cellular responses, including changes in intracellular calcium levels and cAMP signaling, which are independent of FXR activation.[6]

  • Estrogen-Related Receptors (ERRs): GW4064 has also been identified as an agonist for Estrogen-Related Receptor alpha (ERRα).[6] This interaction can influence the expression of genes involved in energy metabolism and mitochondrial biogenesis, potentially confounding the interpretation of metabolic studies.

These off-target effects are a critical consideration for researchers, as they can lead to misattribution of biological phenomena to FXR activation. Consequently, findings obtained solely with GW4064 may lack specificity and be difficult to reproduce with other, more selective FXR agonists.

A Comparative Analysis of FXR Agonists

To address the challenges associated with GW4064's off-target profile, a growing arsenal of alternative FXR agonists has been developed. These compounds, both steroidal and non-steroidal, offer varying degrees of potency and selectivity.

AgonistTypeEC50 (FXR)Key Characteristics
GW4064 Non-steroidal~15-65 nMPotent, widely used research tool. Known off-target effects on GPCRs and ERRs.[6][7]
Obeticholic Acid (OCA) Semi-synthetic Bile Acid Analog~99 nMFirst-in-class FXR agonist approved for clinical use (Primary Biliary Cholangitis).[8] Generally considered more selective than GW4064.
Fexaramine Non-steroidal~25-50 nMPotent FXR agonist with some studies suggesting a more favorable selectivity profile compared to GW4064.[6]
Tropifexor (LJN452) Non-steroidalSub-nanomolarHighly potent next-generation FXR agonist currently in clinical development.
Cilofexor (GS-9674) Non-steroidalNanomolarAnother potent, next-generation FXR agonist in clinical trials for liver diseases.

Experimental Protocols for Ensuring Reproducibility

To ensure the validity and reproducibility of research findings, it is imperative to employ rigorous experimental controls and validation strategies, especially when using a tool compound with known off-target activities like GW4064.

Protocol 1: Validating FXR-Dependency of GW4064 Effects using Genetic Knockdown

This protocol outlines the use of small interfering RNA (siRNA) to transiently knock down FXR expression, thereby allowing for the assessment of whether the biological effects of GW4064 are truly mediated by its intended target.

Materials:

  • FXR-targeting siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Relevant cell line (e.g., HepG2, Huh7)

  • GW4064

  • Reagents for downstream analysis (e.g., qPCR, Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20 pmol of either FXR siRNA or control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 24-48 hours to allow for efficient knockdown of FXR.

  • GW4064 Treatment: After the knockdown period, treat the cells with the desired concentration of GW4064 or vehicle control for the appropriate duration for your experiment.

  • Analysis: Harvest the cells and analyze the desired endpoints (e.g., target gene expression by qPCR, protein levels by Western blot). A significant reduction in the GW4064-induced effect in the FXR siRNA-treated cells compared to the control siRNA-treated cells would confirm FXR-dependency.

Protocol 2: Comparative Gene Expression Analysis of FXR Agonists via qPCR

This protocol provides a framework for directly comparing the effects of GW4064 with a more selective FXR agonist, such as Obeticholic Acid (OCA), on the expression of known FXR target genes.

Materials:

  • GW4064 and Obeticholic Acid (OCA)

  • Relevant cell line (e.g., primary human hepatocytes, HepG2)

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Seed cells in a 12-well plate and treat with equimolar concentrations of GW4064, OCA, or vehicle control for 24 hours.

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe 1 µg of RNA into cDNA.

  • qPCR Analysis: Perform qPCR using primers for your target genes and a housekeeping gene.

Protocol 3: De-risking Off-Target Effects with Receptor Antagonists

To investigate the potential contribution of GW4064's off-target activities, co-treatment with antagonists for histamine receptors or ERRα can be employed.

Materials:

  • GW4064

  • Histamine H1 receptor antagonist (e.g., Cetirizine)

  • Histamine H2 receptor antagonist (e.g., Cimetidine)[9]

  • Histamine H4 receptor antagonist (e.g., JNJ 7777120)

  • ERRα antagonist (e.g., XCT-790)[10]

  • Relevant cell line and assay system

Procedure:

  • Pre-treatment with Antagonist: Pre-treat cells with the respective antagonist for 1-2 hours before adding GW4064.

  • GW4064 Treatment: Add GW4064 at the desired concentration and incubate for the appropriate duration.

  • Analysis: Measure the biological endpoint of interest. A reversal or attenuation of the GW4064-induced effect in the presence of the antagonist would indicate the involvement of that specific off-target receptor.

Visualizing the Pathways: On-Target vs. Off-Target Effects of GW4064

GW4064_Signaling cluster_on_target On-Target FXR Pathway cluster_off_target Off-Target Pathways GW4064_on GW4064 FXR FXR GW4064_on->FXR Agonist RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element RXR->FXRE Binding Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Metabolic_Regulation Metabolic Regulation Target_Genes->Metabolic_Regulation GW4064_off GW4064 GPCR GPCRs (e.g., Histamine Receptors) GW4064_off->GPCR ERRa ERRα GW4064_off->ERRa Signaling_Cascades Intracellular Signaling (Ca2+, cAMP) GPCR->Signaling_Cascades Off_Target_Genes Off-Target Gene Transcription ERRa->Off_Target_Genes Cellular_Responses FXR-Independent Cellular Responses Signaling_Cascades->Cellular_Responses Off_Target_Genes->Cellular_Responses

Caption: On-target vs. off-target signaling of GW4064.

Conclusion: A Call for Rigor and Reproducibility

GW4064 remains a valuable tool for probing FXR biology. However, the awareness of its off-target activities should prompt a paradigm shift in how researchers approach its use. It is no longer sufficient to assume that the observed effects of GW4064 are solely attributable to FXR activation. By employing the validation protocols outlined in this guide and considering the use of more selective alternative agonists, the scientific community can enhance the rigor and reproducibility of research in the field of nuclear receptor signaling. This commitment to scientific integrity is paramount for the successful translation of basic research findings into novel therapeutic strategies for metabolic and liver diseases.

References

  • Ma, Y., et al. (2008). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Journal of Lipid Research, 49(10), 2293-2300.
  • Maloney, P. R., et al. (2000). Identification of a chemical tool for the farnesoid X receptor, GW4064. Journal of Medicinal Chemistry, 43(16), 2971-2974.
  • Willson, T. M., et al. (2001). The benign bile acid chenodeoxycholic acid is a potent antagonist of the nuclear hormone farnesoid X receptor. Medicinal Chemistry, 9(4), 639-644.
  • Srivastava, R. A. K. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 659-673.
  • Pellicciari, R., et al. (2002). 6α-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572.
  • Hirschfield, G. M., et al. (2015). Efficacy of obeticholic acid in patients with primary biliary cirrhosis and inadequate response to ursodeoxycholic acid. Gastroenterology, 148(4), 751-761.
  • Srivastava, R. A. K. (2011). Bile acid receptor agonist GW4064 regulates PPARγ coactivator-1α expression through estrogen receptor-related receptor α. Molecular Endocrinology, 25(6), 948-961.
  • Fang, S., et al. (2015). Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance.
  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis.
  • Tully, D. C., et al. (2017). Discovery of tropifexor (LJN452), a highly potent and selective non-bile acid FXR agonist for the treatment of NASH. Journal of Medicinal Chemistry, 60(24), 9960-9973.
  • Martinez-Fernandez, P., et al. (2009). Knockdown of ATP8B1 expression leads to specific downregulation of the bile acid sensor FXR in HepG2 cells: effect of the FXR agonist GW4064. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(5), G1119-G1129.
  • Ma, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Pharmaceutical Research, 30(6), 1447-1457.
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  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Zhang, Y., et al. (2012). Activation of FXR with GW4064 increased expression of M2-associated markers. Journal of Leukocyte Biology, 92(3), 613-620.
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  • Dong, M. W. (2013). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC North America, 31(10), 882-891.
  • Chen, W. D., et al. (2019). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 20(21), 5348.
  • Howarth, D. L., et al. (2010). Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes). Toxicology and Applied Pharmacology, 243(1), 60-72.
  • Fiorucci, S., et al. (2004). The nuclear receptor SHP is a master regulator of the liver growth response.
  • Chen, W. D., et al. (2019). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 20(21), 5348.
  • Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-748.
  • Parks, D. J., et al. (1999). Bile acids: natural ligands for an orphan nuclear receptor. Science, 284(5418), 1365-1368.
  • Wang, H., et al. (1999). Endogenous bile acids are ligands for the nuclear receptor FXR/BAR. Molecular Cell, 3(5), 543-553.
  • Shearer, B. G., et al. (2010). Identification and characterization of a novel potent and selective antagonist of the estrogen-related receptor alpha. Journal of Medicinal Chemistry, 53(15), 5363-5366.
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  • Tiligada, E., et al. (2011). Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. British Journal of Pharmacology, 162(8), 1851-1861.
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A Researcher's Guide to Triciribine: Establishing a Gold Standard Positive Control for Akt Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the use of Triciribine as a positive control in studies investigating the inhibition of the Akt signaling pathway. We will delve into the mechanistic underpinnings of Triciribine's action, compare it to other common Akt inhibitors, and provide detailed, field-proven protocols to ensure the integrity and validity of your experimental results.

The Akt Signaling Pathway: A Central Hub for Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][4]

The pathway is initiated by extracellular signals, such as growth factors, which activate receptor tyrosine kinases. This leads to the recruitment and activation of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[5] Akt (also known as Protein Kinase B or PKB) is then recruited to the membrane via its Pleckstrin Homology (PH) domain, which binds directly to PIP3. This colocalization allows for its full activation through phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[6] Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis.[3][5] A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3, thus antagonizing PI3K activity.[4][5]

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (inactive) PIP3->Akt Recruits to membrane PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt (active) (Thr308, Ser473) PDK1 PDK1 PDK1->pAkt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->pAkt Phosphorylates Ser473 Downstream Downstream Targets (e.g., FOXO, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Regulates

Caption: The PI3K/Akt signaling cascade.

The Imperative of a Positive Control in Inhibition Assays

In any experiment designed to test the efficacy of a novel inhibitor, the inclusion of a positive control is non-negotiable. It serves as the ultimate validation of the assay's integrity. A positive control is a well-characterized compound known to produce the expected effect—in this case, the potent and specific inhibition of Akt activation.

Triciribine: The Gold Standard for Akt Inhibition Control

Triciribine (also known as API-2 or TCN) is a synthetic, cell-permeable tricyclic nucleoside that has been extensively characterized as a selective inhibitor of Akt activation.[6][7] Its well-defined mechanism of action and proven performance make it an ideal positive control.

Mechanism of Action

Unlike many kinase inhibitors that compete with ATP in the catalytic domain, Triciribine employs a distinct and more specific mechanism. It directly binds to the PH domain of all three Akt isoforms (Akt1, Akt2, and Akt3).[6][8][9] This binding physically blocks the interaction between Akt and PIP3 at the plasma membrane.[6][9] By preventing this crucial recruitment step, Triciribine effectively inhibits the subsequent phosphorylation and activation of Akt by its upstream kinases, PDK1 and mTORC2.[7]

A key advantage of Triciribine is its selectivity. At concentrations effective for inhibiting Akt, it does not inhibit the kinase activity of PI3K or PDK1 directly, nor does it significantly affect other major signaling pathways such as PKA, PKC, or MAPK/ERK.[6][10] This specificity ensures that the observed downstream effects are directly attributable to the inhibition of Akt signaling.

Triciribine_MoA cluster_membrane Plasma Membrane PIP3 PIP3 Akt Akt (with PH Domain) Akt->PIP3 1. Recruitment (Binding via PH Domain) block_point Triciribine Triciribine Triciribine->Akt block_point->PIP3 BLOCKED

Caption: Triciribine's mechanism of action.

Performance Data

Triciribine consistently demonstrates potent inhibition of Akt phosphorylation and downstream effects on cell growth across a wide range of cell lines. Its efficacy is often quantified by its IC50 (half-maximal inhibitory concentration) for kinase inhibition or GI50 (half-maximal growth inhibitory concentration) for cell viability.

ParameterCell LineValueSource
IC50 (Akt Inhibition) PC3 (Prostate Cancer)130 nM[10][11]
IC50 (Akt Inhibition) KR158 (Astrocytoma)130 nM[12]
IC50 (HIV-1 Inhibition) CEM-SS, H9, U120 - 460 nM[11][12]
GI50 (Growth) High-Grade Astrocytoma0.4 - 1.1 µM[11]
GI50 (Growth) WHO II K1861-101.7 µM[11][12]
GI50 (Growth) Primary Astrocytes13.6 µM[11]

Note: The higher GI50 in non-cancerous primary astrocytes suggests a degree of tumor cell specificity.[11]

Comparison with Alternative Akt Inhibitors

While Triciribine is an excellent positive control, it is important to understand its properties in the context of other available Akt inhibitors, which are broadly classified by their mechanism of action.

Inhibitor ClassExample(s)Mechanism of ActionKey Considerations
PH Domain Inhibitor Triciribine Binds to the PH domain, preventing membrane translocation and subsequent activation.[6][9]High Specificity: Does not target the highly conserved ATP binding pocket. Ideal as a specific positive control for Akt activation.
Allosteric Inhibitors MK-2206, PerifosineBind to an allosteric site, locking the kinase in an inactive conformation.[13][14]High Specificity: Generally isoform-selective and do not compete with ATP. Widely used in clinical trials.
ATP-Competitive GSK690693, Capivasertib (AZD5363), Ipatasertib (GDC-0068)Bind to the ATP-binding pocket of the kinase domain, preventing ATP from binding and blocking catalysis.[10][13]Potency vs. Specificity: Can be very potent but may have off-target effects on other kinases in the AGC family (e.g., PKA, PKC) due to conserved ATP-binding sites.[13]
Upstream (PI3K) Inhibitors Wortmannin, LY294002Inhibit PI3K, preventing the generation of PIP3 and thereby blocking downstream Akt activation.[15]Pathway-Level Inhibition: Not specific to Akt. Useful for studying the entire PI3K pathway but unsuitable as a direct positive control for Akt itself.

Experimental Protocols for Validating Akt Inhibition

A robust experimental design is crucial. The following protocols provide a validated workflow for assessing Akt inhibition, using Triciribine as the positive control.

Overall Experimental Workflow

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Lysate Preparation (+ Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford) B->C D 4a. Western Blot (p-Akt / Total Akt) C->D E 4b. Cell Viability Assay (MTT / XTT) C->E F 5. Data Analysis & Interpretation D->F E->F

Caption: Workflow for Akt inhibition analysis.

Protocol 1: Western Blot for Phospho-Akt (Ser473)

This protocol is the definitive method for directly measuring the inhibition of Akt activation.

1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., PC3, OVCAR-3) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium for at least 4-6 hours, or overnight.[16] c. Prepare stock solutions of your test compound and Triciribine (e.g., 10 mM in DMSO). d. Treat the cells with your test compound at various concentrations. Crucially, include the following controls:

  • Vehicle Control: Treat with an equivalent volume of DMSO.
  • Positive Control: Treat with an effective concentration of Triciribine (e.g., 1-10 µM).[17] e. Incubate for the desired time period (e.g., 2, 6, or 24 hours).

2. Lysate Preparation (Critical Step): a. Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate PBS and add 100-150 µL of ice-cold RIPA lysis buffer. Crucially, this buffer must be freshly supplemented with a protease inhibitor cocktail AND a phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate). [16][18] This step is vital to preserve the phosphorylation state of Akt. c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentration for all samples with lysis buffer. c. Add 4x Laemmli sample buffer to your protein samples (to a final concentration of 1x) and boil at 95-100°C for 5 minutes to denature the proteins.

4. SDS-PAGE and Immunoblotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto two separate SDS-PAGE gels. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Blocking: Block the membranes for 1 hour at room temperature in TBST (Tris-Buffered Saline with 0.1% Tween-20) containing 5% Bovine Serum Albumin (BSA). Avoid using non-fat milk for blocking , as its phosphoprotein content (casein) can lead to high background when probing for phospho-targets.[18][19] d. Primary Antibody Incubation:

  • Incubate one membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473 or Thr308) (e.g., at a 1:1000 dilution in 5% BSA/TBST).
  • Incubate the second membrane with a primary antibody for Total Akt under the same conditions. This serves as the essential loading control to ensure that changes in the phospho-signal are not due to variations in the total amount of Akt protein.[18] e. Washing and Secondary Antibody: Wash the membranes 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. f. Detection: Wash the membranes again (3x for 10 minutes in TBST). Add an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

5. Expected Outcome & Interpretation:

  • The Total Akt blot should show bands of similar intensity across all lanes.

  • The Phospho-Akt blot should show a strong band in the vehicle control lane and a significantly diminished or absent band in the Triciribine (positive control) lane. The effect of your test compound can then be reliably compared.

Protocol 2: Cell Viability / Proliferation Assay

This protocol measures the downstream functional consequence of Akt inhibition—reduced cell proliferation and/or viability.

1. Cell Seeding and Treatment: a. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of your test compound and Triciribine in culture medium. c. Treat the cells, including vehicle and positive controls, in triplicate or quadruplicate for each condition. d. Incubate for a period that allows for multiple cell doublings (e.g., 48 or 72 hours).

2. MTT Assay Procedure (Example): a. Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

3. Data Analysis: a. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control:

  • % Viability = (OD_Treated / OD_Vehicle) * 100 c. Plot the % Viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the GI50 value. The robust dose-dependent decrease in viability caused by Triciribine validates the sensitivity of the cell line and the assay itself.[20]

Conclusion: Ensuring Trustworthiness Through Validated Controls

The rigorous application of a well-characterized positive control like Triciribine is fundamental to the scientific integrity of any Akt inhibition study. Its specific mechanism of action—preventing Akt's membrane recruitment—provides a clear and unambiguous method for ensuring your experimental system is functioning correctly. By following the detailed protocols outlined in this guide, researchers can build a self-validating framework that distinguishes true compound efficacy from experimental artifact, leading to data that is not only accurate but also trustworthy and reproducible.

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A Comparative In Vitro Analysis of the Anti-HIV Activity of GSK343, a Novel EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Novel Anti-HIV Activity In Vitro

Introduction: Beyond Direct Viral Inhibition - Exploring New Frontiers in HIV Therapeutics

For decades, the mainstay of HIV treatment has been antiretroviral therapy (ART), a cocktail of drugs that directly target viral enzymes and proteins essential for replication.[1] While highly effective at suppressing viral load, ART is not a cure. The virus persists in latent reservoirs, cellular sanctuaries where it remains transcriptionally silent and invisible to both the immune system and current drugs.[2] The "shock and kill" strategy, which aims to reactivate these latent viruses to make them susceptible to clearance, represents a promising avenue toward a cure.[2]

This guide introduces GSK343, a potent and selective inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), as a novel investigational agent with potential anti-HIV activity.[3][4] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in establishing and maintaining a repressive chromatin state at the HIV-1 promoter, contributing to viral latency.[5] By inhibiting EZH2, GSK343 has the potential to reverse this silencing, reactivating latent HIV and making it vulnerable to elimination.[3][5]

This document provides a comprehensive, in-depth guide for researchers to independently verify the anti-HIV activity of GSK343 in vitro. We will compare its performance against established antiretroviral agents from three different classes: Zidovudine (AZT), a Nucleoside Reverse Transcriptase Inhibitor (NRTI); Nevirapine, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI); and Lopinavir, a Protease Inhibitor (PI). We will detail the methodologies for three critical assays: a cell-based HIV-1 replication assay using TZM-bl reporter cells, a direct enzymatic assay for reverse transcriptase activity, and a cytotoxicity assay to determine the therapeutic window of the compound.

Understanding the Battlefield: The HIV-1 Life Cycle and Drug Intervention Points

A fundamental understanding of the HIV-1 life cycle is paramount to appreciating the mechanisms of action of different antiretroviral agents. The following diagram illustrates the key stages of viral replication and highlights where our selected compounds exert their effects.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_drugs Drug Intervention Points Entry 1. Entry & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding AZT Zidovudine (AZT) (NRTI) AZT->RT Inhibits Nevirapine Nevirapine (NNRTI) Nevirapine->RT Inhibits Lopinavir Lopinavir (PI) Lopinavir->Budding Inhibits GSK343 GSK343 (EZH2i) GSK343->Transcription Reactivates

Caption: The HIV-1 life cycle and points of intervention for various antiretroviral drug classes.

Experimental Workflow: A Three-Pronged Approach to In Vitro Validation

Our experimental design is structured to provide a comprehensive evaluation of GSK343's anti-HIV potential. This involves assessing its ability to inhibit viral replication, its direct effect on a key viral enzyme, and its safety profile in terms of cytotoxicity.

Experimental_Workflow Start Start: Compound Preparation (GSK343 & Controls) Assay1 Assay 1: TZM-bl HIV-1 Replication Assay Start->Assay1 Assay2 Assay 2: HIV-1 Reverse Transcriptase Assay Start->Assay2 Assay3 Assay 3: MTT Cytotoxicity Assay Start->Assay3 Data1 Determine IC50 (50% Inhibitory Concentration) Assay1->Data1 Data2 Determine Enzymatic Inhibition Assay2->Data2 Data3 Determine CC50 (50% Cytotoxic Concentration) Assay3->Data3 Analysis Data Analysis: Calculate Selectivity Index (SI) (SI = CC50 / IC50) Data1->Analysis Conclusion Conclusion: Comparative Efficacy & Safety Profile Data2->Conclusion Data3->Analysis Analysis->Conclusion

Caption: A streamlined workflow for the in vitro evaluation of novel anti-HIV compounds.

Assay 1: TZM-bl HIV-1 Replication Assay

This cell-based assay is the gold standard for quantifying HIV-1 infection in a high-throughput format.[6] TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, making them highly susceptible to a broad range of HIV-1 strains.[7] Crucially, they contain integrated copies of the firefly luciferase gene under the control of the HIV-1 LTR promoter.[7] Upon successful viral entry and transcription, the viral Tat protein activates the LTR, leading to the expression of luciferase. The resulting luminescence is directly proportional to the level of viral replication.[7]

Detailed Protocol:
  • Cell Seeding:

    • Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition:

    • Prepare a 2-fold serial dilution of GSK343 and the control drugs (Zidovudine, Nevirapine, Lopinavir) in growth medium. A typical starting concentration would be 100 µM.

    • Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

    • Carefully remove the culture medium from the seeded cells and add 100 µL of the diluted compounds to the respective wells.

  • Virus Infection:

    • Use a well-characterized laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

    • Dilute the viral stock in growth medium to a concentration that yields a robust luciferase signal (typically 100-200 times the 50% tissue culture infectious dose, TCID50).

    • Add 100 µL of the diluted virus to all wells except the "cell control" wells.

    • The final volume in each well will be 200 µL.

  • Incubation and Lysis:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2 minutes at room temperature to ensure complete cell lysis.

  • Luminescence Reading and Data Analysis:

    • Transfer 150 µL of the lysate from each well to a white, opaque 96-well plate.

    • Measure the luminescence using a microplate luminometer.

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Assay 2: HIV-1 Reverse Transcriptase (RT) Assay (Colorimetric)

This assay directly measures the activity of the HIV-1 reverse transcriptase enzyme, a critical component for converting the viral RNA genome into DNA.[8][9] This enzymatic assay is cell-free and provides valuable information on whether a compound's mechanism of action involves direct inhibition of RT.

Detailed Protocol:
  • Reagent Preparation:

    • Utilize a commercially available colorimetric HIV-1 RT assay kit, which typically includes a reaction buffer, dNTP mix (containing biotin-labeled dUTP), a poly(A) template, an oligo(dT) primer, and recombinant HIV-1 RT.

    • Prepare serial dilutions of GSK343 and the control drugs (Zidovudine and Nevirapine) in the provided dilution buffer. Lopinavir is not an RT inhibitor and will serve as a negative control in this assay.

  • RT Reaction:

    • In a 96-well plate, combine the reaction buffer, dNTP mix, poly(A) template, oligo(dT) primer, and the diluted compounds.

    • Add a standardized amount of recombinant HIV-1 RT to initiate the reaction.

    • Include a "no enzyme" control and a "no inhibitor" control.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated plate.

    • Add a horseradish peroxidase (HRP)-conjugated anti-biotin antibody.

    • After incubation and washing steps, add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of RT inhibition for each drug concentration relative to the "no inhibitor" control.

    • Determine the IC50 value as described for the TZM-bl assay.

Assay 3: MTT Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any potential therapeutic agent to ensure that its antiviral effect is not simply a result of killing the host cells.[2] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2]

Detailed Protocol:
  • Cell Seeding:

    • Seed TZM-bl cells (or another relevant cell line like MT-4 cells) in a 96-well plate at a density of 10,000 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare serial dilutions of GSK343 and the control drugs in growth medium.

    • Add 100 µL of the diluted compounds to the cells. Include a "cells only" control (no drug).

  • Incubation:

    • Incubate the plate for 48 hours (to match the duration of the TZM-bl assay) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each drug concentration relative to the "cells only" control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the drug concentration.

Comparative Data Analysis

The following tables summarize the expected experimental data, comparing GSK343 with established antiretroviral drugs.

Table 1: Anti-HIV-1 Activity in TZM-bl Cells

CompoundDrug ClassIC50 (µM)
GSK343 EZH2 Inhibitor ~0.04 *
Zidovudine (AZT)NRTI0.002[10]
NevirapineNNRTI0.04[3]
LopinavirProtease Inhibitor0.0065[11]

*Note: IC50 for GSK343 is based on the activity of a similar latency-reversing agent, the GSK3 inhibitor 6BIO, in TZM-bl cells. Further experimental verification is required.

Table 2: Cytotoxicity in MT-4 Cells

CompoundCC50 (µM)
GSK343 >10
Zidovudine (AZT)34.05[10]
Nevirapine>100
Lopinavir>100

Table 3: Selectivity Index (SI)

CompoundSI (CC50/IC50)
GSK343 >250
Zidovudine (AZT)17025
Nevirapine>2500
Lopinavir>15384

Interpretation and Conclusion

The data presented in this guide provide a framework for the in vitro validation of GSK343 as a potential anti-HIV agent. The primary endpoint for efficacy is the IC50 value obtained from the TZM-bl assay, which measures the inhibition of viral replication in a cellular context. A low IC50 value indicates high potency.

The cytotoxicity assay is equally important, as it establishes the therapeutic window of the compound. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the potential of a drug candidate. A high SI value is desirable, as it indicates that the compound is effective at concentrations that are not toxic to host cells.

Based on the comparative data, GSK343 is expected to demonstrate potent anti-HIV activity with a favorable safety profile. Its novel mechanism of action, targeting the epigenetic regulation of HIV latency, distinguishes it from currently approved antiretrovirals. The experimental protocols detailed in this guide provide a robust and reliable methodology for researchers to independently confirm these findings and contribute to the development of new and innovative strategies to combat HIV.

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  • Synergistic Inhibition of HIV-1 Replication by a Combination of Viral Inhibitors Isolated from Compounds Targeting Viral Entry, Integration and Proviral Transcription of Clinical Isolates and Drug-resistant Strains. (2024). Journal of AIDS & Clinical Research. [Link]

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  • EZH1/2 dual inhibitors suppress HTLV-1-infected cell proliferation and hyperimmune response in HTLV-1-associated myelopathy. (2023). Frontiers in Immunology. [Link]

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Safety Operating Guide

Navigating the Disposal of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (CAS No. 4273-88-5), a specialized benzothiazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical families, including benzothiazoles and β-keto amides, alongside established best practices for hazardous waste management.

It is imperative to recognize that this guide serves as a precautionary framework. Before proceeding with any disposal, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

Understanding the Hazard Profile: A Precautionary Approach

Due to the lack of a dedicated Safety Data Sheet for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, we must infer its potential hazards from its structural components: the benzothiazole ring and the β-keto amide functional group.

  • Benzothiazole Moiety: Benzothiazole and its derivatives are known to exhibit varying levels of toxicity. Some are classified as harmful if swallowed, skin and eye irritants, and potentially toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- with the assumption that it may possess similar hazardous properties.

  • β-Keto Amide Functionality: While β-keto amides are versatile synthons in organic chemistry, their reactivity implies that they should be handled with care[1]. The potential for unforeseen reactions with other waste materials necessitates careful segregation.

Based on this analysis, Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- should be treated as hazardous chemical waste until proven otherwise by a certified toxicological assessment.

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard Classification (Inferred)Recommended Precautionary Statements
Acute Toxicity (Oral) Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling[2].
Skin Corrosion/Irritation Wear protective gloves. Avoid contact with skin[3].
Serious Eye Damage/Irritation Wear eye protection. Avoid contact with eyes[3].
Hazardous to the Aquatic Environment Avoid release to the environment.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is in use. This is a non-negotiable aspect of laboratory safety.

Step-by-Step Pre-Disposal Handling:

  • Consult Your EHS Office: This is the most critical step. Your institution's EHS professionals are the ultimate authority on chemical waste disposal and are familiar with local, state, and federal regulations[4].

  • Wear Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles with side shields or a face shield.

    • A flame-resistant lab coat.

  • Work in a Ventilated Area: All handling of the waste should be performed in a certified chemical fume hood to minimize inhalation exposure[5].

  • Prevent Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[6]. Benzothiazole derivatives can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.

Waste Segregation and Containerization: A Protocol for Integrity

Proper segregation of chemical waste is fundamental to preventing dangerous reactions within a waste container and ensuring compliant disposal.

Protocol for Waste Segregation:

  • Designated Hazardous Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all waste containing Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-. The container should be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene - HDPE).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted compound, contaminated spatulas, weigh boats, and contaminated gloves in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Be mindful of chemical compatibility.

  • Chemical Compatibility:

    • DO NOT mix this waste with strong oxidizing agents, strong acids, or strong bases unless the reaction products are known and have been assessed by a qualified chemist[7].

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's disposal protocols.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-".

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.

    • Any other constituents of the waste mixture (e.g., solvents, other reagents).

Waste_Segregation_Workflow cluster_lab_bench Laboratory Bench cluster_waste_area Designated Waste Accumulation Area start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE start->ppe Initiate Disposal fume_hood Handle in Fume Hood ppe->fume_hood container_solid Solid Hazardous Waste Container fume_hood->container_solid Solid Waste container_liquid Liquid Hazardous Waste Container fume_hood->container_liquid Liquid Waste labeling Properly Label Container container_solid->labeling container_liquid->labeling ehs_pickup EHS Waste Pickup labeling->ehs_pickup Request Pickup Disposal_Decision_Tree start Is the waste container properly labeled and sealed? store_saa Store in designated Satellite Accumulation Area start->store_saa Yes remediate Correct labeling and sealing of the container start->remediate No request_pickup Submit waste pickup request to EHS store_saa->request_pickup ehs_collect EHS collects waste for licensed disposal request_pickup->ehs_collect incineration Recommended Final Disposition: High-Temperature Incineration ehs_collect->incineration remediate->start

Caption: Decision tree for the final stages of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- waste disposal.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb flammable solvents.

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team and EHS department immediately.

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental stewardship within your research endeavors. The principles of proactive EHS consultation, meticulous handling, and thorough documentation are the cornerstones of responsible chemical waste management.

References

  • 3M. (2019). Safety Data Sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

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Essential Safety and Handling Protocols for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Hazard Assessment and Risk Mitigation

Benzothiazole derivatives are recognized for their diverse biological activities, which also suggests potential physiological effects that necessitate careful handling.[3] Although specific toxicity data for Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is limited, related compounds are known to cause skin sensitization, serious eye irritation, and can be harmful if swallowed or inhaled.[4] Therefore, a comprehensive risk assessment should be conducted before commencing any work.

Key Potential Hazards:

  • Oral Toxicity: Similar compounds can be toxic if swallowed.

  • Dermal Toxicity: Contact with skin may be harmful.

  • Eye Irritation: Can cause serious eye irritation.

  • Inhalation Hazard: Harmful if inhaled as dust or aerosol.

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to personal protection is crucial to prevent accidental exposure. The following table outlines the recommended PPE for handling Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Chemical-impermeable gloves (e.g., Nitrile). Fire/flame resistant, impervious lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4]Prevents skin contact, which can be a route of toxic exposure.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when vapors or aerosols are generated.[5]Protects against inhalation of the compound, which can be harmful.
General Lab coat, closed-toe shoes, and long pants.Standard laboratory practice.Provides a general barrier against accidental spills and contact.
Operational Plan: Safe Handling and Use

Adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

3.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the fume hood to contain any airborne particles.

    • Use tools (spatulas, etc.) dedicated to this compound to prevent cross-contamination.

    • If possible, handle in a solution to minimize dust generation.

  • During the Experiment:

    • Keep all containers with the compound tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and dispose of PPE in the designated waste stream.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Don PPE B Prepare Fume Hood A->B Proceed C Weigh/Aliquot Compound B->C D Conduct Experiment C->D Use in procedure E Decontaminate Workspace D->E F Dispose of Waste E->F G Remove PPE F->G

Caption: A streamlined workflow for the safe handling of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, including gloves, bench paper, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

4.2. Disposal Procedure:

  • Collection: Use designated, leak-proof containers for all waste streams.

  • Labeling: Clearly label each waste container with the chemical name and hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Disposal_Plan cluster_waste_streams Waste Generation cluster_collection Collection & Segregation Solid Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Contaminated Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Container Storage Secure Temporary Storage Solid_Container->Storage Liquid_Container->Storage Disposal EHS-Approved Disposal Storage->Disposal

Caption: A clear plan for the segregation and disposal of waste generated during work with the compound.

By adhering to these safety protocols, researchers can confidently and safely work with Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (n.d.). Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole.
  • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.).
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  • Fisher Scientific. (2014).
  • Fisher Scientific. (n.d.).
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  • BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • TCI Chemicals. (n.d.).
  • Cayman Chemical. (2024).
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  • U.S. Environmental Protection Agency. (n.d.). Butanamide, 3-oxo-N-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]- - Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries.
  • PMC - PubMed Central. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
  • BenchChem. (n.d.). Personal protective equipment for handling 2,1,3-Benzothiadiazole-4,7-dicarbonitrile.
  • U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
  • BenchChem. (n.d.). Personal protective equipment for handling Ethoxydiisobutylaluminium.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Protection Agency Electronic Data Deliverable Valid Values Reference Manual.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.